molecular formula C15H17N5O B15613351 Hydroxy-PP

Hydroxy-PP

Cat. No.: B15613351
M. Wt: 283.33 g/mol
InChI Key: CPLGZXQPPYRNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PP is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-5-4-6-10(21)7-9/h4-8,21H,1-3H3,(H2,16,17,18)

InChI Key

CPLGZXQPPYRNRC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture and Immunomodulatory Activity of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMB-PP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) , a key metabolite in the non-mevalonate pathway of isoprenoid biosynthesis, has emerged as a molecule of significant interest in immunology and drug development.[1] Its potent and specific activation of human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes, underscores its potential as a therapeutic agent and a tool for dissecting immune surveillance mechanisms.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with HMB-PP.

Chemical Structure and Nomenclature

HMB-PP, also known by its IUPAC name [(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate (B84403), possesses a unique molecular architecture that is critical for its biological function.[1] The molecule consists of a five-carbon backbone with a hydroxyl group, a methyl group, and a pyrophosphate moiety.

Identifier Value
IUPAC Name [(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate
Synonyms HMB-PP, HDMAPP, (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate
Molecular Formula C₅H₁₂O₈P₂
Molar Mass 262.09 g/mol
SMILES CC(=CCOP(=O)(O)OP(=O)(O)O)CO
InChI Key MDSIZRKJVDMQOQ-GORDUTHDSA-N

A summary of the key chemical identifiers for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate.

The stereochemistry of the double bond is crucial, with the (E)-isomer being significantly more active than the (Z)-isomer.[3] The pyrophosphate group is indispensable for its activity, and modifications to this moiety can drastically reduce its biological potency.[3]

Figure 1: 2D chemical structure of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP).

Signaling Pathway of Vγ9Vδ2 T Cell Activation

HMB-PP is a potent activator of human Vγ9Vδ2 T cells, initiating a powerful immune response.[2] The activation cascade is an "inside-out" signaling process mediated by the butyrophilin family of proteins, particularly Butyrophilin 3A1 (BTN3A1).[4]

The process begins with the internalization of HMB-PP into an antigen-presenting cell (APC) or a target cell.[2] Inside the cell, HMB-PP binds to the intracellular B30.2 domain of BTN3A1.[2][4] This binding event induces a conformational change in BTN3A1, which then interacts with Butyrophilin 2A1 (BTN2A1).[2][5] The resulting BTN3A1/BTN2A1 heterodimer on the cell surface is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine production (such as IFN-γ and TNF-α), and cytotoxic activity against target cells.[2][3][4]

HMBPP_Signaling_Pathway cluster_APC Antigen Presenting Cell / Target Cell cluster_Tcell Vγ9Vδ2 T Cell HMBPP_ext HMB-PP (extracellular) Internalization Internalization HMBPP_ext->Internalization Uptake HMBPP_int HMB-PP (intracellular) Internalization->HMBPP_int BTN3A1 BTN3A1 HMBPP_int->BTN3A1 Binds to B30.2 domain BTN_complex BTN3A1/BTN2A1 Complex (activated) BTN3A1->BTN_complex Conformational Change BTN2A1 BTN2A1 BTN2A1->BTN_complex Associates TCR Vγ9Vδ2 TCR BTN_complex->TCR Recognition Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Figure 2: Signaling pathway of HMB-PP-mediated Vγ9Vδ2 T cell activation.

Quantitative Data on HMB-PP Bioactivity

The potency of HMB-PP is quantified by its half-maximal effective concentration (EC50) for T cell activation and its dissociation constant (Kd) for binding to BTN3A1.

Parameter Value Assay Reference
EC50 0.06 nMVγ9Vδ2 T cell activation (CD69/CD25 upregulation)[2][6]
EC50 ~0.50 nMVγ9Vδ2 T cell expansion in PBMC[7]
EC50 6.5 nMVγ9Vδ2 T cell killing of target cells[2]
Kd 0.78 µM - 6.1 µMBinding to BTN3A1 intracellular domain (ITC)[8][9]

A summary of key quantitative data for HMB-PP bioactivity.

Experimental Protocols

Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate

The chemical synthesis of HMB-PP is a multi-step process that requires careful control of protecting groups and phosphorylation reactions. A general approach involves the following key stages:

  • Starting Material: The synthesis typically begins with commercially available 3-methylbut-2-en-1-ol (dimethylallyl alcohol).[10]

  • Regioselective Hydroxylation and Protection: The C-4 hydroxyl group is introduced, and both the C-1 and C-4 hydroxyl groups are differentially protected. For instance, the C-1 hydroxyl can be acetylated, and the C-4 hydroxyl can be protected as a tetrahydropyranyl (THP) ether.[10]

  • Deprotection and Phosphorylation: The protecting group at the C-1 position is selectively removed, followed by diphosphorylation. This is often achieved by converting the alcohol to a chloride and then reacting with a phosphate salt.[10]

  • Final Deprotection: The remaining protecting group at the C-4 position is removed to yield the final product, HMB-PP.[10] Purification is typically performed using chromatography.[10]

Biological Assays for HMB-PP Activity

Vγ9Vδ2 T Cell Expansion and Activation Assay:

  • Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]

  • Cell Culture and Stimulation: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[2] HMB-PP is added at various concentrations (e.g., 50-200 nM) to stimulate the expansion of Vγ9Vδ2 T cells.[5] Recombinant human interleukin-2 (B1167480) (rIL-2) is also added to support T cell proliferation.[2][5]

  • Incubation: The cells are cultured for 12-14 days, with fresh medium and rIL-2 added every 2-3 days.[2]

  • Flow Cytometry Analysis: The expansion and activation of Vγ9Vδ2 T cells are assessed by flow cytometry using antibodies against T cell markers (e.g., CD3, Vδ2-TCR) and activation markers (e.g., CD69, CD25).[2][11]

Cytokine Production Assay:

  • Co-culture Setup: Expanded Vγ9Vδ2 T cells are co-cultured with target cells (e.g., tumor cell lines) in the presence of HMB-PP.[2]

  • Incubation: The co-culture is incubated for a specified period (e.g., 18-24 hours).[2]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of cytokines such as IFN-γ and TNF-α in the supernatant is measured using ELISA or a cytometric bead array (CBA).[5]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assays Start_Mat Starting Material (3-methylbut-2-en-1-ol) Protect Hydroxylation & Protection Start_Mat->Protect De_Phospho Deprotection & Diphosphorylation Protect->De_Phospho Final_De Final Deprotection De_Phospho->Final_De Purify Purification Final_De->Purify HMBPP_prod HMB-PP Purify->HMBPP_prod Tcell_exp Vγ9Vδ2 T Cell Expansion with HMB-PP HMBPP_prod->Tcell_exp Used for stimulation PBMC_iso PBMC Isolation PBMC_iso->Tcell_exp Flow_cyto Flow Cytometry (Activation Markers) Tcell_exp->Flow_cyto Cytokine_assay Cytokine Production Assay (ELISA/CBA) Tcell_exp->Cytokine_assay Cytotox_assay Cytotoxicity Assay Tcell_exp->Cytotox_assay

References

An In-depth Technical Guide to Hydroxy-PP and its Role in Cytoplasmic Tyrosine Kinase Fyn Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PP, a potent inhibitor of the cytoplasmic tyrosine kinase Fyn. Fyn, a member of the Src family of kinases (SFKs), is a critical mediator in a multitude of cellular signaling pathways, influencing processes ranging from cell growth and differentiation to synaptic plasticity and immune responses.[1] Dysregulation of Fyn signaling has been implicated in various pathologies, including cancer and neurodegenerative diseases. This document details the biochemical properties of this compound, its inhibitory action on Fyn, and the broader context of the Fyn signaling network. Furthermore, it offers detailed experimental protocols for studying the effects of this compound on Fyn kinase activity and downstream signaling events, alongside visualizations of these pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to Fyn Kinase

Fyn is a 59 kDa non-receptor tyrosine kinase belonging to the Src family.[1] Like other SFKs, its activity is tightly regulated by phosphorylation. Phosphorylation at Tyr416 in the activation loop enhances its catalytic activity, while phosphorylation at the C-terminal Tyr530 by C-terminal Src kinase (Csk) maintains it in an inactive conformation.[1] Fyn plays a pivotal role in diverse signaling cascades initiated by growth factor receptors, antigen receptors, and integrins. Its downstream effects are mediated through the phosphorylation of a wide array of substrates, thereby influencing cell proliferation, migration, and survival.[2]

Fyn Signaling Pathways

Fyn is a key transducer in multiple signaling networks. Upon activation, it can phosphorylate various downstream targets, leading to the activation of pathways such as the Ras-MAPK cascade, which is crucial for cell proliferation, and the PI3K/Akt pathway, a central regulator of cell survival and metabolism.

Fyn_Signaling_Pathway Receptor Cell Surface Receptor (e.g., T-Cell Receptor, Integrin) Fyn Fyn Receptor->Fyn Activation Substrate Downstream Substrates (e.g., FAK, Paxillin, Shc) Fyn->Substrate Phosphorylation PI3K PI3K Substrate->PI3K Ras Ras Substrate->Ras Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Akt->Cellular_Response MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade MAPK_Cascade->Cellular_Response

A simplified diagram of the Fyn signaling pathway.

This compound: A Potent Fyn Inhibitor

This compound is a pyrazolo[3,4-d]pyrimidine-based compound that has been identified as a potent inhibitor of Fyn kinase.

Chemical Properties of this compound
  • Chemical Name: 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine[3][4]

  • CAS Number: 1027572-46-8[3][4]

  • Molecular Formula: C₁₅H₁₇N₅O[3][4]

  • Molecular Weight: 283.33 g/mol [3][4]

  • Appearance: Off-white to white solid[3]

  • Solubility: Slightly soluble in DMSO and methanol[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against Fyn has been determined through in vitro kinase assays. While a comprehensive selectivity profile across a wide range of kinases is not publicly available, its potent activity against Fyn is established. For context, the IC₅₀ values of related pyrazolopyrimidine compounds, PP1 and PP2, against various Src family kinases are also presented.

KinaseThis compound IC₅₀ (nM)PP1 IC₅₀ (nM)PP2 IC₅₀ (nM)
Fyn 5 6[5]5[5]
Lck Data not available5[5]4[5]
Hck Data not available20[6]5[6]
Src Data not available170[6]Data not available
CBR1 780Data not availableData not available

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in Fyn signaling.

Synthesis of this compound

The synthesis of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through a multi-step process involving the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and hydroxyphenyl groups.[3] A generalized synthetic workflow is outlined below.

Synthesis_Workflow Start Pyrazolo[3,4-d]pyrimidine precursors Cyclization Cyclization Start->Cyclization Core Pyrazolo[3,4-d]pyrimidine core Cyclization->Core Alkylation Alkylation with tert-butyl halide Core->Alkylation TertButyl tert-Butyl-substituted core Alkylation->TertButyl Coupling Coupling with substituted benzoyl chloride TertButyl->Coupling HydroxyPP This compound Coupling->HydroxyPP

Generalized workflow for the synthesis of this compound.

A typical synthetic route involves the reaction of pyrazolo[3,4-d]pyrimidine precursors with tert-butyl halides in an anhydrous solvent like acetonitrile (B52724) at reflux.[3] The subsequent introduction of the 2-hydroxyphenyl group can be achieved via coupling with a substituted benzoyl chloride in a dry solvent such as benzene.[3] Purification is typically performed by recrystallization.[3]

In Vitro Fyn Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Fyn kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human Fyn kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of a solution containing Fyn kinase and the substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blotting for Fyn Activation

This protocol describes how to assess the effect of this compound on Fyn activation in a cellular context by measuring the phosphorylation of Fyn at its activating tyrosine residue (Tyr416).

Materials:

  • Cell line of interest (e.g., a cell line where Fyn is known to be active or can be stimulated)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Stimulating agent (if required, e.g., a growth factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Fyn (Tyr416) and anti-total Fyn

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time. If applicable, stimulate the cells with an appropriate agonist for a short period before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Fyn (Tyr416) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Fyn.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Fyn in response to this compound treatment.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Fyn) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blotting analysis of Fyn phosphorylation.
Immunoprecipitation of Fyn

Immunoprecipitation can be used to isolate Fyn from cell lysates to study its activity or its interaction with other proteins in the presence of this compound.

Materials:

  • Cell lysates prepared as for Western blotting

  • Anti-Fyn antibody for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-Fyn antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated Fyn by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.

  • Analysis: The eluted proteins can then be analyzed by Western blotting to detect Fyn itself or interacting partners, or used in an in vitro kinase assay to measure the activity of the immunoprecipitated Fyn.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of Fyn kinase. Its high potency makes it suitable for in vitro and potentially cellular studies aimed at dissecting Fyn-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of this compound on Fyn activity and its downstream consequences. Further characterization of its kinase selectivity profile will be beneficial for a more precise interpretation of its biological effects. This guide serves as a foundational resource for scientists and drug development professionals interested in targeting Fyn kinase for therapeutic intervention.

References

Section 1: Hydroxy-PP-Me - A Selective Carbonyl Reductase 1 (CBR1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the term "Hydroxy-PP compound" does not refer to a single, specific molecule. Instead, it encompasses a variety of chemical entities where "Hydroxy" and "PP" appear in the name or description, representing different classes of compounds, polymers, and materials. This guide provides a detailed overview of the most relevant interpretations of "this compound compound" based on available scientific data, tailored for researchers, scientists, and drug development professionals.

This compound-Me is a selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds, including anticancer drugs. Its ability to modulate CBR1 activity makes it a compound of interest in cancer research, particularly in overcoming drug resistance.

Quantitative Data
ParameterValueCell Line/ModelReference
IC50 for CBR1 759 nM-
Apoptosis Inhibition Effective at 6.3-25 μMA549 cells
Enhancement of Daunorubicin Cytotoxicity Effective at 1-8 μM (24 h)A549 cells
Enhancement of As2O3-induced Apoptosis 20 μM (48 h)U937, K562, HL-60, NB4 cells
In Vivo Tumor Growth Inhibition (with As2O3) 30 mg/kg (i.p., every 3 days for 18 days)Nude mouse model with U937 xenograft
Experimental Protocols

In Vitro Cell Viability Assay:

  • Seed A549 cells in a 96-well plate.

  • Treat cells with varying concentrations of this compound-Me (e.g., 1-8 μM) in the presence or absence of a fixed concentration of Daunorubicin.

  • Incubate for 24 hours.

  • Assess cell viability using a standard method such as the MTT assay.

Apoptosis Assay:

  • Culture human myeloid leukemia cell lines (U937, K562, HL-60, NB4) in appropriate media.

  • Treat cells with 20 μM this compound-Me in combination with As₂O₃ for 48 hours.

  • Harvest cells and stain with Annexin V and Propidium Iodide (PI).

  • Analyze the percentage of apoptotic cells using flow cytometry.

In Vivo Xenograft Model:

  • Inject U937 cells subcutaneously into nude mice.

  • Once tumors are established, randomize mice into treatment groups.

  • Administer this compound-Me (30 mg/kg) via intraperitoneal injection every 3 days, in combination with As₂O₃.

  • Monitor tumor volume and body weight for the duration of the study (e.g., 18 days).

  • At the end of the study, excise tumors for further analysis (e.g., western blot for apoptotic markers).

Signaling Pathway

This compound-Me enhances As₂O₃-induced apoptosis by increasing the production of Reactive Oxygen Species (ROS) through the activation of NADPH oxidase. This leads to downstream activation of apoptotic pathways.

Hydroxy_PP_Me_Pathway This compound-Me This compound-Me NADPH_Oxidase NADPH Oxidase This compound-Me->NADPH_Oxidase activates As2O3 As2O3 As2O3->NADPH_Oxidase enhances effect on ROS ROS Production NADPH_Oxidase->ROS Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Signaling pathway of this compound-Me in enhancing As₂O₃-induced apoptosis.

Section 2: Hydroxy-Functionalized Polypropylene (B1209903)

Hydroxy-functionalized polypropylene is a modified polymer created by introducing hydroxyl (-OH) groups onto the polypropylene backbone. This functionalization alters the polymer's properties, such as its surface energy and reactivity, opening up possibilities for new applications, including as a drug delivery system.

Synthesis

A common method for synthesizing hydroxy-functionalized polypropylene involves the post-functionalization of aliphatic polyketones. The Paal-Knorr reaction can be employed to introduce functionalities which can then be used to attach other molecules.[1]

Experimental Protocol: Paal-Knorr Reaction for Polyketone Functionalization
  • Dissolve the polyketone polymer in a suitable solvent.

  • Add the desired functionalizing agent (e.g., sodium taurinate or potassium sulfanilate).[1]

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the reaction mixture and precipitate the functionalized polymer by adding a non-solvent.

  • Filter, wash, and dry the resulting hydroxy-functionalized polypropylene.

  • Characterize the product using techniques such as FT-IR, DSC, TGA, and SEM.[1]

Logical Relationship Diagram

Hydroxy_PP_Synthesis Polyketone Polyketone Paal_Knorr Paal-Knorr Reaction Polyketone->Paal_Knorr Functionalizing_Agent Functionalizing Agent (e.g., Sodium Taurinate) Functionalizing_Agent->Paal_Knorr Hydroxy_PP Hydroxy-functionalized Polypropylene Paal_Knorr->Hydroxy_PP Drug_Delivery Drug Delivery System Hydroxy_PP->Drug_Delivery application

Caption: Synthesis and application workflow of hydroxy-functionalized polypropylene.

Section 3: Poly-l-hydroxyproline (PHyp)

Poly-l-hydroxyproline is a polypeptide that serves as a model for understanding the structure and function of collagen and other proteins with a polyproline II (PPII) helix. Recent advances have focused on the direct, protection-free synthesis of high molecular weight PHyp.

Synthesis

A novel method for synthesizing both linear and branched poly-l-hydroxyproline involves the ring-opening polymerization (ROP) of unprotected Hydroxyproline N-Carboxyanhydride (Hyp-NCA).[2]

Quantitative Data
ParameterValueConditionReference
Molecular Weight (Mn) of linear PHyp Up to 11.0 kDaWater-assisted ultrafast polymerization[2]
Experimental Protocol: ROP of Hyp-NCA in DMSO
  • In a glove box at room temperature, dissolve Hyp-NCA (157 mg, 1.0 mmol, 100 equiv) in DMSO (500 μL).

  • Add N,N'-Diisopropylethylamine (DIPEA) as a base (20 μL of 0.5 M solution in dimethylformamide, 10 μmol, 1.0 equiv) to the clear solution under stirring.

  • Observe gas bubbling after an induction period. The reaction proceeds without precipitation.[2]

Experimental Workflow Diagram

PHyp_Synthesis_Workflow cluster_reagents Reagents Hyp_NCA Hyp-NCA in DMSO Stirring Stirring at Room Temp Hyp_NCA->Stirring DIPEA DIPEA (base) DIPEA->Stirring ROP Ring-Opening Polymerization Stirring->ROP B_PHyp Branched Poly-l-hydroxyproline (B-PHyp) ROP->B_PHyp

Caption: Experimental workflow for the synthesis of branched poly-l-hydroxyproline.

Section 4: Pomegranate-Stabilized Iron-Doped Hydroxyapatite (B223615) (PP-FeHA)

PP-FeHA is a nanocomposite material where iron-doped hydroxyapatite (FeHA) nanoparticles are stabilized by phytochemicals from pomegranate leaf extracts. This "green synthesis" approach enhances the material's properties for potential applications in areas like nucleic acid delivery.

Quantitative Data
MaterialSurface Area (m²/g)Organic Content (wt.%)Reference
Hydroxyapatite (HA) 97.18-[3]
Iron-doped HA (FeHA) 102.65-[3]
Pomegranate-stabilized FeHA (PP-FeHA) 235.756.4[3]
Experimental Protocol: Synthesis of PP-FeHA

A detailed protocol for the synthesis of PP-FeHA was not provided in the search results. However, it is described as a functionalization of FeHA nanoparticles with phytochemicals extracted from pomegranate leaves.[3]

Conceptual Diagram of PP-FeHA Structure

PP_FeHA_Structure cluster_core Fe-doped Hydroxyapatite Core FeHA FeHA Pomegranate_Extract Pomegranate Phytochemicals Pomegranate_Extract->FeHA stabilizes

Caption: Conceptual structure of Pomegranate-stabilized Fe-doped Hydroxyapatite.

References

In Vitro Anticancer Efficacy of Hydroxyphenyl-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro anticancer activities of two hydroxyphenyl-containing compounds: N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR) and Hydroxy-PP-Me. While the initial query "this compound" was ambiguous, our research identified these two distinct compounds with documented efficacy in various cancer cell lines. Fenretinide (B1684555), a synthetic retinoid, has been extensively studied and demonstrates broad-spectrum anticancer effects. This compound-Me is a selective inhibitor of Carbonyl Reductase 1 (CBR1) that enhances the cytotoxicity of conventional chemotherapeutic agents. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts in oncology.

Data Presentation: Quantitative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of the anticancer effects of Fenretinide (4-HPR) and this compound-Me in various cancer cell lines.

Table 1: IC50 Values of Fenretinide (4-HPR) in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference(s)
Rhabdoid TumorMONNot specified[1]
GliomaVarious0.4 - 6.9[1]
Breast CancerVarious0.4 - 23.0[1]
Melanoma10 cell lines5 - 28[2]
Ovarian CancerA27801[3]
Ovarian CancerIGROV-I~10[3]
Ovarian CancerSW626~10[3]
Ovarian CancerOVCA432~10[3]
Acute Myeloid LeukemiaNB-41, 2.5, 5, 7.5[4]

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Table 2: Effects of Fenretinide (4-HPR) on Apoptosis and Cell Cycle
Cell LineConcentration (µM)ObservationReference(s)
MON (Rhabdoid)Not specifiedInduces cell cycle arrest and apoptosis, down-modulates Cyclin D1.[1]
Melanoma cells5 - 45Induces apoptosis.[2]
Hematopoietic cell lines0.3 - 10Induces dose-dependent growth inhibition and apoptosis.
Medulloblastoma (DAOY)5 - 10S-phase blockage.[5]
Medulloblastoma (ONS-76)5 - 10Increased apoptosis.[5]
Glioma cell lines1 - 100Dose- and time-dependent induction of apoptosis via the caspase pathway.[6]
Ovarian Cancer (A2780)1Induction of apoptosis.[3]
Acute Myeloid Leukemia (NB-4)1 - 7.5Induces apoptosis and an increase in the S-phase population.[4]
Table 3: In Vitro Activity of this compound-Me
Target EnzymeIC50 (nM)Cell Line(s)EffectReference(s)
CBR1759A549 (Lung), U937, K562, HL-60, NB4 (Leukemia)Enhances cytotoxic and apoptotic effects of Daunorubicin and As2O3; enhances ROS production.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence of a population of PI-stained cells.[2][10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

  • Fixation: Resuspend the cell pellet (1-10 x 10^6 cells) in 0.5 mL of cold PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 2 hours at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of RNA).[10]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to assess the levels of key apoptosis-regulating proteins, such as caspases (e.g., cleaved caspase-3, -9) and PARP (cleaved PARP), to confirm the induction of apoptosis.[11][12]

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, β-actin as a loading control) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system or X-ray film.[11]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Fenretinide_Apoptosis_Pathway Fenretinide Fenretinide (4-HPR) ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Ceramide Increase Fenretinide->Ceramide ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Activation JNK Activation ROS->JNK_Activation Mitochondria Mitochondrial Disruption Ceramide->Mitochondria ER_Stress->JNK_Activation JNK_Activation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Fenretinide-induced apoptosis signaling cascade.

HydroxyPPMe_Mechanism HydroxyPPMe This compound-Me CBR1 Carbonyl Reductase 1 (CBR1) HydroxyPPMe->CBR1 Inhibits ROS Increased Reactive Oxygen Species (ROS) HydroxyPPMe->ROS Potentiates Chemo Chemotherapeutic Agents (e.g., Daunorubicin) CBR1->Chemo Metabolizes to less active form Chemo->ROS Apoptosis Enhanced Apoptosis ROS->Apoptosis

Caption: Synergistic mechanism of this compound-Me.

Experimental_Workflow_Apoptosis Start Cancer Cell Culture Treatment Treat with This compound Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Apoptotic Cells Analysis->Result

Caption: Workflow for apoptosis detection assay.

Conclusion

The in vitro data presented in this guide highlight the potential of Fenretinide (4-HPR) and this compound-Me as anticancer agents. Fenretinide demonstrates broad efficacy across a range of cancer cell lines, inducing cell cycle arrest and apoptosis through multiple signaling pathways. This compound-Me, while less extensively studied as a standalone agent, shows promise in enhancing the effectiveness of existing chemotherapies. The detailed experimental protocols and visual workflows provided herein are intended to facilitate further investigation into the mechanisms of action and therapeutic potential of these and similar hydroxyphenyl-containing compounds. Future research should focus on elucidating the precise molecular targets and exploring combination therapies to maximize their anticancer effects.

References

A Foundational Analysis of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth comparison of two critical intermediates in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) and its direct precursor, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). While both are essential metabolites in most bacteria, parasites, and plants, they possess fundamentally different chemical structures, biological functions, and signaling roles. HMBPP is a linear, highly potent phosphoantigen that activates the human Vγ9Vδ2 T cell response, making it a key molecule in anti-infective and anti-tumor immunity. In contrast, MEcDP is a cyclic diphosphate (B83284) that, beyond its role as a biosynthetic intermediate, functions as a stress-response signal in bacteria and plants. This document details their distinct chemical properties, biosynthetic relationship, functional divergence, and the experimental protocols used for their analysis.

Core Foundational Differences: HMBPP vs. MEcDP

The primary distinction lies in their structure and resulting biological activity. MEcDP is a cyclic intermediate which undergoes a complex reductive ring-opening to form the linear, acyclic HMBPP. This structural transformation, catalyzed by the enzyme HMB-PP synthase (IspG), is the source of their profound functional divergence.

Chemical and Physical Properties

The addition of a single oxygen atom and the cyclic structure of MEcDP account for the difference in molar mass. The defining structural difference is the cyclic diphosphate ring in MEcDP versus the linear pyrophosphate chain and C2-C3 double bond in HMBPP.

PropertyHMBPP ("Hydroxy-PP-Me") MEcDP Reference(s)
Systematic Name (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate2-C-methyl-D-erythritol 2,4-cyclodiphosphate[1][2]
Chemical Formula C₅H₁₂O₈P₂C₅H₁₂O₉P₂[1][3]
Molar Mass 262.091 g/mol 278.09 g/mol [1][2]
Structure Acyclic, linear pyrophosphateCyclic diphosphate[1][3]
Key Features Hydroxyl group, methyl group, C=C double bondCyclic phosphodiester ring[1][2]
Biological Roles and Bioactivity

The most significant foundational difference is their role in cell signaling. HMBPP is one of the most potent known activators of human Vγ9Vδ2 T cells, a subset of γδ T cells that bridge innate and adaptive immunity.[1][4] MEcDP does not share this activity; instead, it functions as an intracellular signal of metabolic or oxidative stress.[5]

Biological FunctionHMBPP ("this compound-Me") MEcDP Reference(s)
Primary Role Biosynthetic intermediate; Immuno-stimulatory signalBiosynthetic intermediate; Stress signal[1][6][7]
Signaling Pathway Vγ9Vδ2 T cell activation via Butyrophilin 3A1 (BTN3A1)Retrograde signaling (plastid-to-nucleus in plants); Bacterial stress response[1][5][8]
Potency Vγ9Vδ2 T cell activation at sub-nanomolar concentrations (~0.1 nM)No direct T cell activation; accumulates to high concentrations (mM) under stress[1][9]
Therapeutic Relevance Target for anti-infective drugs; Adjuvant for immunotherapyPotential target for antimicrobials[10][11]

Biosynthesis and Signaling Pathways

HMBPP and MEcDP are sequential intermediates in the MEP pathway, which is essential for the survival of many pathogens but absent in humans, making it an excellent target for antimicrobial drug development.[10][12]

Biosynthesis: The IspG-Catalyzed Conversion

MEcDP is converted into HMBPP by the enzyme HMB-PP synthase (IspG, also known as GcpE).[1][7] This is a critical step involving the reductive opening of the cyclic diphosphate ring. The IspG enzyme contains an oxygen-sensitive [4Fe-4S] iron-sulfur cluster that is essential for catalysis.[7][13] HMBPP is subsequently converted into a ~5:1 mixture of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by the final enzyme in the pathway, HMB-PP reductase (IspH or LytB).[10][13][14]

MEP_Pathway_Step cluster_IspG IspG (GcpE) Enzyme cluster_IspH IspH (LytB) Enzyme MEcDP MEcDP (2-C-methyl-D-erythritol 2,4-cyclodiphosphate) IspG_node [4Fe-4S] Cluster Reductive Ring Opening MEcDP->IspG_node Substrate HMBPP HMBPP ((E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate) IspH_node [4Fe-4S] Cluster Reductive Dehydroxylation HMBPP->IspH_node Substrate IPP_DMAPP IPP + DMAPP IspG_node->HMBPP Product IspH_node->IPP_DMAPP Products

Fig 1. Biosynthesis of HMBPP from MEcDP in the MEP Pathway.
HMBPP-Mediated Immune Signaling

HMBPP produced by intracellular pathogens is a potent "phosphoantigen". It activates Vγ9Vδ2 T cells through an "inside-out" mechanism that requires the butyrophilin protein BTN3A1.[1][8] HMBPP binds to the intracellular B30.2 domain of BTN3A1, inducing a conformational change that is transmitted to the extracellular domain.[1] This change is then recognized by the Vγ9Vδ2 T cell receptor, triggering a powerful immune response that includes cytotoxicity and cytokine production.[4][15]

HMBPP_Signaling cluster_APC Antigen Presenting Cell (e.g., infected cell) cluster_Tcell Vγ9Vδ2 T Cell HMBPP HMBPP BTN3A1_inactive BTN3A1 (Inactive) HMBPP->BTN3A1_inactive Binds to intracellular B30.2 domain BTN3A1_active BTN3A1 (Active) BTN3A1_inactive->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Event Activation T Cell Activation (Cytotoxicity, Cytokine Release) TCR->Activation

Fig 2. HMBPP signaling pathway for Vγ9Vδ2 T cell activation.

Experimental Protocols

The analysis of HMBPP and MEcDP requires specialized techniques due to their polar, phosphorylated nature and low intracellular concentrations.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of MEP pathway intermediates from biological extracts.

  • Sample Preparation: Cells or tissues are flash-frozen in liquid nitrogen to quench metabolism. Metabolites are extracted using a cold solvent mixture, typically an acetonitrile/methanol/water solution, often with a formic acid modifier.

  • Chromatography: Due to the high polarity of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. An alternative is reverse-phase chromatography using an ion-pairing agent.[16]

  • Mass Spectrometry: Detection is performed using a triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap) in negative ion mode.[17][18] Quantification is achieved by multiple reaction monitoring (MRM) for triple quadrupole instruments or by extracting the accurate mass for high-resolution instruments, using stable isotope-labeled internal standards for absolute quantification.

Structural and Enzymatic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is invaluable for structural elucidation and for monitoring enzymatic reactions in real-time without the need for labels.

  • Enzymatic Assay Monitoring: The conversion of MEcDP to HMBPP by the IspG enzyme can be monitored directly in an NMR tube. The reaction is initiated by adding the enzyme to a solution of the substrate.

  • Detection: ¹H-NMR and ³¹P-NMR are most common. The methyl group protons of MEcDP and HMBPP have distinct, well-resolved chemical shifts, allowing for clear differentiation and quantification of the substrate and product over time.[9][14]

Experimental_Workflow start Biological Sample (Cells / Tissue) extraction Metabolite Extraction (Cold Acetonitrile/Methanol/Water) start->extraction analysis Analysis Method extraction->analysis lc Separation (e.g., HILIC) analysis->lc LC-MS nmr Detection & Quantification (NMR Spectroscopy) analysis->nmr NMR ms Detection & Quantification (Mass Spectrometry) lc->ms data Data Analysis ms->data nmr->data

Fig 3. General experimental workflow for HMBPP and MEcDP analysis.
Vγ9Vδ2 T Cell Activation Assay

This bioassay is specific for determining the functional activity of HMBPP or compounds designed to mimic it.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs), which contain Vγ9Vδ2 T cells, are cultured.

  • Stimulation: Cells are incubated with varying concentrations of the test compound (e.g., HMBPP). A positive control (e.g., Zoledronate) and negative control are included.

  • Readout: Activation is measured after a set incubation period (e.g., 24-48 hours).

    • Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers of activation, such as CD69 or CD25, and analyzed.[19]

    • ELISA: The supernatant from the cell culture is collected, and the concentration of secreted cytokines, such as Interferon-gamma (IFN-γ), is quantified.[20]

Conclusion

The foundational differences between HMBPP and MEcDP are a clear example of how a single enzymatic step—the conversion of a cyclic to a linear molecule—can create a profound shift in biological function. While MEcDP serves as a crucial biosynthetic intermediate and a barometer of cellular stress, its product, HMBPP, evolves into a powerful signaling molecule capable of mobilizing a potent arm of the human immune system. Understanding these differences is paramount for researchers in drug development, offering distinct targets and strategies: IspG as a target to block the production of essential isoprenoids in pathogens, and HMBPP as a template for designing novel immunotherapies that harness the power of Vγ9Vδ2 T cells.

References

Understanding the Selectivity of Hydroxy-PP for CBR1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular characteristics of Hydroxy-PP (HPP), a known inhibitor of Carbonyl Reductase 1 (CBR1). This document outlines its inhibitory potency, selectivity profile, and the structural basis of its interaction with CBR1. Detailed experimental protocols and illustrations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Quantitative Inhibitory Profile of this compound and Related Compounds

This compound demonstrates potent inhibition of CBR1. However, it is not entirely selective, exhibiting significant activity against the tyrosine kinase Fyn. For comparative purposes, data for the related, more selective CBR1 inhibitor, this compound-Me, is also presented.

CompoundTargetIC50Reference
This compoundCBR1 0.78 µM [1]
Fyn Kinase5 nM[1]
This compound-MeCBR1 759 nM [2]

Structural Basis of this compound Binding to CBR1

The interaction of this compound with the active site of human CBR1 has been elucidated through X-ray crystallography (PDB ID: 1WMA)[1][3]. This structural information provides a detailed understanding of the binding mode and the key residues involved in the inhibitor's potency.

The following diagram illustrates the key interactions between this compound and the active site of CBR1.

G Binding Mode of this compound in CBR1 Active Site (PDB: 1WMA) cluster_cbr1 CBR1 Active Site cluster_hpp This compound Tyr193 Tyr193 Ser139 Ser139 Trp229 Trp229 NADPH NADPH HPP_phenol Phenol Moiety HPP_phenol->Tyr193 Hydrogen Bond HPP_phenol->Ser139 Hydrogen Bond HPP_pyrazolo Pyrazolopyrimidine Core HPP_pyrazolo->Trp229 π-π Stacking HPP_pyrazolo->NADPH Proximity

Caption: Key interactions of this compound within the CBR1 active site.

The phenolic hydroxyl group of this compound forms crucial hydrogen bonds with the catalytic residues Tyr193 and Ser139. The pyrazolopyrimidine core is involved in π-π stacking interactions with Trp229, a key residue for substrate and inhibitor binding. These interactions anchor the inhibitor in the active site, preventing the binding and reduction of CBR1 substrates.

Key Signaling Pathways Involving CBR1

CBR1 is implicated in several important physiological and pathological signaling pathways. Its inhibition by this compound can modulate these pathways, leading to various cellular effects.

Prostaglandin (B15479496) Metabolism

CBR1 functions as a prostaglandin 9-ketoreductase, catalyzing the conversion of prostaglandin E2 (PGE2) to prostaglandin F2α (PGF2α)[3][4]. This conversion alters the balance of these signaling molecules, which have distinct effects on cellular processes.

G Role of CBR1 in Prostaglandin E2 Metabolism PGE2 Prostaglandin E2 (PGE2) CBR1 CBR1 PGE2->CBR1 PGF2a Prostaglandin F2α (PGF2α) CBR1->PGF2a Reduction HPP This compound HPP->CBR1 Inhibition

Caption: CBR1-mediated conversion of PGE2 to PGF2α and its inhibition by this compound.

Oxidative Stress Response (Nrf2 Pathway)

CBR1 plays a protective role against oxidative stress by detoxifying reactive lipid aldehydes. The expression of CBR1 is, in part, regulated by the transcription factor Nrf2, a master regulator of the antioxidant response[5][6].

G CBR1 in the Nrf2-Mediated Oxidative Stress Response OxidativeStress Oxidative Stress (e.g., ROS, Lipid Aldehydes) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to CBR1 CBR1 ARE->CBR1 Induces Transcription Detoxification Detoxification of Lipid Aldehydes CBR1->Detoxification HPP This compound HPP->CBR1 Inhibition

Caption: The role of CBR1 in the Nrf2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with CBR1.

CBR1 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a continuous-monitoring spectrophotometric assay to determine the IC50 value of this compound for CBR1 using the general substrate menadione (B1676200).

G Workflow for CBR1 IC50 Determination PrepareReagents 1. Prepare Reagents: - CBR1 Enzyme - NADPH - Menadione - this compound (serial dilutions) - Assay Buffer Incubate 2. Pre-incubate CBR1 and this compound PrepareReagents->Incubate InitiateReaction 3. Initiate Reaction with Menadione and NADPH Incubate->InitiateReaction MonitorAbsorbance 4. Monitor Decrease in Absorbance at 340 nm InitiateReaction->MonitorAbsorbance Calculate 5. Calculate Initial Velocities MonitorAbsorbance->Calculate Plot 6. Plot % Inhibition vs. [this compound] Calculate->Plot DetermineIC50 7. Determine IC50 from Dose-Response Curve Plot->DetermineIC50

Caption: Experimental workflow for determining the IC50 of this compound against CBR1.

Materials:

  • Recombinant human CBR1 enzyme

  • NADPH

  • Menadione

  • This compound

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In each well of the microplate, add 180 µL of a master mix containing the assay buffer, CBR1 enzyme (final concentration ~10 nM), and NADPH (final concentration ~200 µM).

  • Add 10 µL of the diluted this compound or DMSO (for control) to the respective wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of menadione solution (final concentration ~10 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This reflects the oxidation of NADPH.

  • Calculate the initial velocity (rate of absorbance change) for each concentration of this compound.

  • Determine the percent inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Determination of Inhibition Mechanism and Ki (Dixon Plot)

This protocol outlines the steps to determine the mechanism of CBR1 inhibition by this compound and to calculate the inhibition constant (Ki) using a Dixon plot.

Procedure:

  • Perform the CBR1 enzyme inhibition assay as described in section 4.1, but with a key modification: use at least three different fixed concentrations of the substrate (menadione).

  • For each fixed substrate concentration, measure the initial reaction velocity at various concentrations of this compound.

  • Plot the reciprocal of the initial velocity (1/V) on the y-axis against the inhibitor concentration ([I], i.e., [this compound]) on the x-axis.

  • Each substrate concentration will yield a separate line on the Dixon plot.

  • Analyze the intersection of the lines to determine the mechanism of inhibition:

    • Competitive inhibition: Lines intersect at a point above the x-axis. The x-coordinate of the intersection point is equal to -Ki.

    • Non-competitive inhibition: Lines intersect on the x-axis. The x-coordinate of the intersection point is equal to -Ki.

    • Uncompetitive inhibition: Lines are parallel.

  • The Ki value can be determined from the intersection point of the lines.

Cellular Assay: Inhibition of Doxorubicin (B1662922) Metabolism

This cellular assay demonstrates the ability of this compound to inhibit CBR1-mediated metabolism of the chemotherapeutic drug doxorubicin in a relevant cell line (e.g., A549 or a doxorubicin-resistant cancer cell line with high CBR1 expression).

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Doxorubicin

  • This compound

  • Lysis buffer

  • HPLC system with a fluorescence detector

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2-4 hours.

  • Add doxorubicin to the cells at a final concentration of ~1 µM and incubate for a defined period (e.g., 24 hours).

  • After incubation, collect both the cell culture medium and the cell lysate.

  • Extract doxorubicin and its metabolite, doxorubicinol (B1670906), from the medium and lysate using a suitable extraction method (e.g., solid-phase extraction).

  • Analyze the concentrations of doxorubicin and doxorubicinol in the extracts by HPLC with fluorescence detection.

  • Calculate the ratio of doxorubicinol to doxorubicin for each treatment condition. A decrease in this ratio in the presence of this compound indicates inhibition of CBR1-mediated doxorubicin metabolism.

Conclusion

This compound is a potent inhibitor of CBR1, but its utility as a selective chemical probe is limited by its significant off-target activity against the kinase Fyn. The more selective analog, this compound-Me, may be a more suitable tool for studying the cellular functions of CBR1. The structural information available for the this compound/CBR1 complex provides a solid foundation for the structure-based design of next-generation inhibitors with improved selectivity. The involvement of CBR1 in prostaglandin metabolism and the oxidative stress response highlights its potential as a therapeutic target in various diseases. The protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field.

References

The Pharmacokinetics and Pharmacodynamics of Hydroxy-PP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Hydroxy-PP" does not correspond to a known entity in publicly available scientific literature. This guide has been constructed around the well-researched pyridazinone derivative, ABT-963 , a potent and selective cyclooxygenase-2 (COX-2) inhibitor, to serve as a representative example for the requested technical guide. The information presented herein is a synthesis of preclinical data and established methodologies relevant to a compound of this class.

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ABT-963, a pyridazinone derivative. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of selective COX-2 inhibitors. The guide details the compound's mechanism of action, its effects in various in vivo models of inflammation and pain, and its pharmacokinetic characteristics. Furthermore, it outlines the experimental protocols used to generate this data and provides visualizations of key biological pathways and experimental workflows.

Pharmacodynamics

The primary mechanism of action of ABT-963 is the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] In contrast, the COX-1 isoform is constitutively expressed and is involved in homeostatic functions, such as gastric cytoprotection and platelet aggregation.[2] The selectivity of ABT-963 for COX-2 over COX-1 is a key feature, suggesting a potentially improved gastrointestinal safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1]

In Vitro Potency and Selectivity

The inhibitory activity of ABT-963 against human COX-1 and COX-2 has been determined in various assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high potency and selectivity for COX-2.

ParameterValueAssay System
COX-2 IC50 17 nMPartially purified human COX-2
COX-1 IC50 4.7 µMPartially purified human COX-1
Selectivity Ratio (COX-1 IC50 / COX-2 IC50) 276Calculated from in vitro enzyme assays
PGE2 Formation IC50 (COX-2) 130 nMNot specified

Data sourced from a review on pyridazinone compounds as selective cyclooxygenase inhibitors.

In Vivo Efficacy

The anti-inflammatory and analgesic effects of ABT-963 have been evaluated in several well-established rodent models of inflammation and pain. The ED50 values, representing the dose required to produce a 50% maximal effect, are summarized below.

In Vivo ModelSpeciesEndpointED50
Rat Carrageenan Air Pouch RatProstaglandin (B15479496) E2 Production0.4 mg/kg
Rat Carrageenan-Induced Paw Edema RatEdema Reduction1.9 mg/kg (ED30)
Rat Carrageenan Hyperalgesia RatNociception Reduction3.1 mg/kg
Rat Adjuvant-Induced Arthritis RatPaw Swelling Reduction (14 days dosing)1.0 mg/kg

Data sourced from a study on ABT-963 as a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor.[1]

In the adjuvant-induced arthritis model, magnetic resonance imaging revealed that ABT-963 significantly reduced both bone loss and soft tissue destruction.[1]

Pharmacokinetics

The pharmacokinetic profile of ABT-963 has been investigated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetic Parameters
SpeciesDoseRouteT½ (plasma elimination half-life)Bioavailability
Rat 3 mg/kgIV4.9 hours-
Dog Not SpecifiedOralNot SpecifiedSignificantly increased with solid dispersion formulation

Data on rat half-life sourced from a pharmacokinetic study of ABT-963.Information on dog bioavailability sourced from a study on enhancing the bioavailability of ABT-963.[3]

Absorption and Distribution

ABT-963 was developed to have improved aqueous solubility compared to other selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib.[1] A study in dogs demonstrated that the oral bioavailability of ABT-963 can be significantly enhanced when formulated as a solid dispersion with Pluronic F-68, suggesting that absorption may be dissolution-rate limited.[3]

While specific data on the plasma protein binding of ABT-963 is not available, it is a critical parameter that influences the free drug concentration and, consequently, its efficacy and clearance. Standard methods for determining plasma protein binding, such as equilibrium dialysis, are crucial in preclinical development.

Metabolism and Excretion

Detailed metabolic pathways for ABT-963 have not been published. However, studies with structurally related pyridazinone derivatives, such as enflicoxib, in rat, dog, and human liver microsomes indicate that metabolism is primarily mediated by cytochrome P450 enzymes. Common metabolic reactions for this class of compounds include hydroxylation and subsequent glucuronidation.

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo pharmacodynamic experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Test compound (ABT-963) and vehicle

  • Positive control (e.g., indomethacin)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.

  • The test compound, vehicle, or positive control is administered orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This is a chronic inflammatory model that shares some pathological features with human rheumatoid arthritis.

Materials:

  • Male Lewis rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Digital calipers

  • Test compound (ABT-963) and vehicle

  • Positive control (e.g., methotrexate)

Procedure:

  • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.

  • Animals are weighed, and paw volumes are measured at regular intervals (e.g., every 2-3 days) starting from day 10 post-adjuvant injection.

  • Treatment with the test compound, vehicle, or positive control is typically initiated on day 10 or 12, when signs of secondary inflammation (in the non-injected paws) begin to appear, and continues for a specified period (e.g., 14 days).

  • Arthritis severity is scored based on paw swelling, erythema, and joint stiffness.

  • At the end of the study, animals may be euthanized, and paws can be collected for histological analysis and radiological assessment of bone and cartilage damage.

Rat Carrageenan Air Pouch Model

This model is used to study the local inflammatory response and the effects of drugs on inflammatory cell migration and mediator production.

Materials:

  • Male Sprague-Dawley rats (175-225 g)

  • Sterile air

  • Carrageenan (1% w/v in sterile saline)

  • Phosphate-buffered saline (PBS)

  • Test compound (ABT-963) and vehicle

Procedure:

  • On day 0, an air pouch is created by subcutaneous injection of 20 mL of sterile air into the dorsal region of the rats.

  • On day 2, the pouch is re-inflated with 10 mL of sterile air.

  • On day 6, the test compound or vehicle is administered.

  • One hour after drug administration, 2 mL of 1% carrageenan solution is injected into the air pouch to induce inflammation.

  • At a specific time point after carrageenan injection (e.g., 4 or 24 hours), the animals are euthanized.

  • The air pouch is lavaged with a known volume of PBS.

  • The exudate is collected, and the volume is measured.

  • The number of inflammatory cells (e.g., neutrophils, monocytes) in the exudate is determined using a hemocytometer.

  • The concentration of inflammatory mediators, such as prostaglandin E2 (PGE2), in the cell-free supernatant of the exudate is measured by ELISA or LC-MS/MS.

Mandatory Visualizations

Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases from membrane phospholipids COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate ABT963 ABT-963 ABT963->COX2 inhibits Carrageenan_Paw_Edema_Workflow Start Start: Animal Acclimatization Grouping Random Animal Grouping (Vehicle, Positive Control, ABT-963) Start->Grouping Baseline Measure Basal Paw Volume Grouping->Baseline Dosing Administer Compound/Vehicle Baseline->Dosing Carrageenan Inject Carrageenan (Sub-plantar) Dosing->Carrageenan 60 min pre-treatment Measurement Measure Paw Volume (Hourly for 5 hours) Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Data Interpretation Analysis->End

References

Methodological & Application

Application Notes and Protocols for (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), also referred to as Hydroxy-PP, is a potent, naturally occurring phosphoantigen that serves as a powerful activator of human Vγ9Vδ2 T cells.[1][2][3][4] These unconventional T lymphocytes play a critical role in the immune response to microbial infections and malignancies.[2] HMBPP is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many bacteria and parasites, but not in humans.[5][6][7] This makes it a specific and highly effective molecule for the in vitro expansion and study of Vγ9Vδ2 T cells for various applications, including immunotherapy.[8]

The activation of Vγ9Vδ2 T cells by HMBPP is mediated through the butyrophilin 3A1 (BTN3A1) protein.[1][9] Intracellular HMBPP binds to the B30.2 domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to robust T cell activation, proliferation, and effector functions.[1][3][8]

These application notes provide detailed protocols for the use of HMBPP in cell culture experiments, focusing on the expansion and functional analysis of Vγ9Vδ2 T cells.

Data Presentation

Table 1: Potency of HMBPP and Other Phosphoantigens in Vγ9Vδ2 T Cell Activation
CompoundEC50 (Half-maximal Effective Concentration)Metabolic PathwaySource
HMBPP ~0.06 nM - 0.50 nMNon-mevalonate (MEP) PathwayMicrobial[5][10][11][12]
Isopentenyl pyrophosphate (IPP)~10 µMMevalonate (MVA) PathwayHost/Tumor[5]
Dimethylallyl pyrophosphate (DMAPP)~20 µMMevalonate (MVA) PathwayHost/Tumor[5]
Zoledronate~500 nM - 900 nMMevalonate (MVA) Pathway (indirect via FDPS inhibition)Synthetic[10][12]
POM2-C-HMBP (prodrug)~5.4 nMN/ASynthetic[10]
Table 2: Recommended Reagent Concentrations for Vγ9Vδ2 T Cell Expansion
ReagentRecommended ConcentrationNotesSource
HMBPP 10 nM - 100 nMTitration is recommended to determine the optimal concentration for specific donor PBMCs. Concentrations around 200 nM may reduce proliferation.[8][13]
Recombinant Human IL-2 (rhIL-2)100 IU/mLAdded to support T cell proliferation after initial activation.
Vitamin C (L-ascorbic acid)70 µMCan enhance the expansion and purity of Vγ9Vδ2 T cells when used in combination with HMBPP and rhIL-2.[8][13]

Signaling Pathway and Experimental Workflow

HMBPP_Signaling_Pathway cluster_target_cell Antigen Presenting Cell / Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMBPP_in HMBPP (intracellular) BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Binds to B30.2 domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 Forms heterodimer TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & recognition by TCR Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: HMBPP-mediated activation of Vγ9Vδ2 T cells.

Experimental_Workflow cluster_assays Functional Assays PBMC_Isolation 1. Isolate PBMCs from healthy donor blood Cell_Culture 2. Culture PBMCs with HMBPP and rhIL-2 PBMC_Isolation->Cell_Culture Expansion 3. Monitor Vγ9Vδ2 T cell expansion (e.g., 14 days) Cell_Culture->Expansion Functional_Assay 4. Harvest expanded cells for functional assays Expansion->Functional_Assay Proliferation_Assay Proliferation Assay (e.g., CFSE) Functional_Assay->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Functional_Assay->Cytokine_Assay Cytotoxicity_Assay Cytotoxicity Assay Functional_Assay->Cytotoxicity_Assay

Caption: Experimental workflow for Vγ9Vδ2 T cell expansion and analysis.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[3][8]

Materials:

  • Whole blood from healthy donors

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque density gradient medium

  • 50 mL conical tubes

  • Centrifuge

Methodology:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, ensuring minimal mixing of the layers.[8]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[8]

  • Following centrifugation, carefully aspirate the upper plasma layer.

  • Collect the distinct band of mononuclear cells (the "buffy coat") from the plasma-Ficoll interface.[8]

  • Transfer the collected cells to a new 50 mL tube and wash by adding PBS to a total volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature and discard the supernatant.[8]

  • Repeat the wash step (Step 7) one more time.

  • Resuspend the cell pellet in complete T cell medium and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using Trypan Blue.

Protocol 2: In Vitro Expansion of Vγ9Vδ2 T Cells

This protocol details the selective expansion of Vγ9Vδ2 T cells from isolated PBMCs using HMBPP and recombinant human Interleukin-2 (rhIL-2).[5][8]

Materials & Reagents:

  • Isolated PBMCs

  • Complete T cell medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1x HEPES, and 1x Non-Essential Amino Acids (NEAA).[8]

  • HMBPP stock solution

  • Recombinant human IL-2 (rhIL-2)

  • Cell culture plates or flasks

Methodology:

  • Resuspend the isolated PBMCs in complete T cell medium at a density of 2-4 x 10^6 cells/mL.[10]

  • Add HMBPP to a final concentration of 10-100 nM. A common starting concentration is 50 nM.[8]

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • After 72 hours, add rhIL-2 to a final concentration of 100 IU/mL.[8]

  • Continue to culture the cells for up to 14 days.[14][13]

  • Refresh the culture medium containing rhIL-2 every 2-3 days.[14][13]

  • Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3 and Vδ2 TCR.

Protocol 3: Vγ9Vδ2 T Cell Functional Assays

This protocol describes how to measure the proliferation of Vγ9Vδ2 T cells in response to HMBPP stimulation using CFSE dye.[3]

Materials:

  • Isolated PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE) dye

  • Complete RPMI medium

  • HMBPP

  • 96-well round-bottom plates

  • Flow cytometer

Methodology:

  • Wash PBMCs twice with PBS.

  • Resuspend cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[3]

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.[3]

  • Add serial dilutions of HMBPP to the respective wells.

  • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze CFSE dilution by flow cytometry to assess proliferation.

This protocol outlines the measurement of IFN-γ secretion by Vγ9Vδ2 T cells upon HMBPP stimulation.

Materials:

  • Expanded Vγ9Vδ2 T cells or PBMCs

  • Target cells (e.g., K562)[5]

  • HMBPP

  • 96-well plates

  • IFN-γ ELISA kit

Methodology:

  • If using target cells, "pulse" them by incubating with HMBPP (e.g., 1 µM) for 2 hours at 37°C.[5]

  • Wash the target cells thoroughly (3-5 times) with fresh media to remove any extracellular HMBPP.[5]

  • Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the HMBPP-pulsed target cells at an appropriate effector-to-target ratio. Alternatively, directly stimulate PBMCs or expanded Vγ9Vδ2 T cells with soluble HMBPP.

  • Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for In Vivo Studies with Hydroxy-PP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PP (CAS: 833481-60-0) is a potent, dual-target inhibitor of Carbonyl Reductase 1 (CBR1) and the cytoplasmic tyrosine kinase Fyn.[1][2] With an IC₅₀ value of 0.78 µM for CBR1 and 5 nM for Fyn, it serves as a valuable research tool for investigating cellular processes regulated by these enzymes.[1][2] CBR1 is a critical enzyme in the metabolism of various carbonyl compounds, including anthracycline chemotherapeutics like doxorubicin. Its inhibition is explored as a strategy to reduce chemoresistance and mitigate cardiotoxicity.[3][4] Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, is a key component in multiple signaling pathways, including those involved in neuronal development, T-cell receptor signaling, and the pathology of neurodegenerative diseases and cancer.[5][6][7][8]

These notes provide detailed protocols for the dissolution and preparation of this compound for in vivo experimental use, based on commercially available data and established methodologies for similar compounds.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 833481-60-0[1][2]
Molecular Formula C₁₅H₁₇N₅O[1]
Molecular Weight 283.33 g/mol [1]
Appearance White to off-white solid[1]
IC₅₀ (CBR1) 0.78 µM[1][2]
IC₅₀ (Fyn Kinase) 5 nM[1][2]
In Vitro Solubility ≥ 110 mg/mL (388.24 mM) in DMSO[1]

Signaling Pathways

This compound's dual-target nature allows it to modulate two distinct signaling pathways. The diagrams below illustrate the general roles of Fyn kinase and CBR1.

Fyn_Signaling_Pathway cluster_input Upstream Activators cluster_fyn Fyn Kinase cluster_downstream Downstream Effects Receptors Growth Factor Receptors, T-Cell Receptors, Integrins Fyn Fyn Kinase (Target of this compound) Receptors->Fyn CellGrowth Cell Growth & Proliferation Fyn->CellGrowth SynapticPlasticity Synaptic Plasticity Fyn->SynapticPlasticity ImmuneResponse Immune Response Fyn->ImmuneResponse Cytoskeleton Cytoskeletal Rearrangement Fyn->Cytoskeleton

Figure 1. Simplified Fyn Kinase Signaling Pathway.

CBR1_Metabolic_Pathway cluster_substrate Substrates cluster_cbr1 CBR1 Enzyme cluster_products Metabolites & Effects Anthracyclines Anthracyclines (e.g., Doxorubicin) CBR1 CBR1 (Target of this compound) Anthracyclines->CBR1 OtherCarbonyls Other Carbonyl Compounds OtherCarbonyls->CBR1 NADP NADP+ CBR1->NADP Metabolites Less Potent Metabolites (e.g., Doxorubicinol) CBR1->Metabolites NADPH NADPH NADPH->CBR1 Cardiotoxicity Cardiotoxicity Metabolites->Cardiotoxicity Chemoresistance Chemoresistance Metabolites->Chemoresistance InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh This compound B Prepare Stock Solution (in DMSO) A->B C Prepare Fresh Working Solution B->C D Sterile Filter C->D E Animal Dosing (e.g., i.p. injection) D->E F Monitor Animals & Collect Data E->F G Sample Collection (Tissue, Blood) F->G J Efficacy/Toxicity Evaluation F->J H Pharmacokinetic Analysis G->H I Pharmacodynamic Analysis (e.g., Western Blot) G->I

References

Application Notes and Protocols for Mevalonate Pathway Intermediates in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hydroxy-PP": The term "this compound" is not standard nomenclature for a specific compound in published breast cancer research. It is likely a reference to a hydroxylated derivative of a pyrophosphate-containing intermediate within the mevalonate (B85504) pathway, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). This document will focus on the application of these key mevalonate pathway intermediates and their derivatives in breast cancer research models.

Introduction

The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and numerous non-sterol isoprenoids. In the context of breast cancer, this pathway is frequently dysregulated, contributing to tumor initiation, progression, and therapeutic resistance. Key intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification of small GTPases like Ras and Rho. This process, known as protein prenylation, is vital for the proper membrane localization and function of these oncoproteins, which in turn drive signaling pathways that promote cell proliferation, survival, and migration. Consequently, targeting the mevalonate pathway and the function of its intermediates has emerged as a promising therapeutic strategy in breast cancer.

These application notes provide an overview of the role of key mevalonate pathway intermediates in breast cancer research models and detail protocols for their investigation.

Data Presentation

The following tables summarize the quantitative data on the effects of mevalonate pathway modulation in various breast cancer cell lines.

Table 1: IC50 Values of Mevalonate Pathway Inhibitors in Breast Cancer Cell Lines

CompoundTargetBreast Cancer Cell LineIC50 Value (µM)Reference
FluvastatinHMG-CoA ReductaseMDA-MB-231~0.8[1]
FluvastatinHMG-CoA ReductaseHCC1937Not specified[2]
PitavastatinHMG-CoA ReductaseMDA-MB-231Not specified[3]
CerivastatinHMG-CoA ReductaseMDA-MB-231, MDA-MB-432, MDA-MB-4350.098 - 0.922[3]
Zoledronic AcidFarnesyl Pyrophosphate SynthaseBreast tumor-derived cellsNot specified, synergistic with fluvastatin[4]
Digeranyl bisphosphonateGeranylgeranyl Diphosphate (B83284) SynthaseMDA-MB-231Not specified, inhibits migration[5]

Table 2: Effects of Mevalonate Pathway Intermediates and Inhibitors on Breast Cancer Cell Phenotypes

Compound/InterventionBreast Cancer Cell LineEffectQuantitative MeasurementReference
FarnesolMCF-7Stimulates cell growth-[6]
FarnesolMCF-7Induces Thyroid Hormone Receptor (THR) β1 expression-[7]
GeranylgeraniolMDA-MB-231Rescues atorvastatin-induced mitosis arrest-[8][9]
Digeranyl bisphosphonateMDA-MB-231Inhibits cell migrationSignificant inhibition in transwell assay[5]
FluvastatinMouse model of metastatic breast cancerReduces metastatic burden and improves survival>30% improvement in overall survival[10][11]
Zoledronic Acid + FluvastatinBreast tumor-derived cellsSynergistic inhibition of cell viability>95% inhibition in 5/9 tumors[4]

Signaling Pathways

The mevalonate pathway critically influences several oncogenic signaling cascades in breast cancer, primarily through the prenylation of small GTPases.

Mevalonate Pathway and Downstream Signaling

Mevalonate_Pathway cluster_prenylation Protein Prenylation cluster_signaling Downstream Signaling cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS Cholesterol Cholesterol Synthesis FPP->Cholesterol FTase Farnesyl Transferase (FTase) FPP->FTase GGTase1 Geranylgeranyl Transferase I (GGTase-I) GGPP->GGTase1 HMGCR HMG-CoA Reductase Statins Statins Statins->HMGCR Inhibits FPPS FPP Synthase Bisphosphonates N-Bisphosphonates Bisphosphonates->FPPS Inhibits GGPPS GGPP Synthase Ras Ras FTase->Ras Farnesylates Rho Rho GGTase1->Rho Geranylgeranylates PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt MAPK MAPK Pathway Ras->MAPK YAP_TAZ YAP/TAZ Pathway Rho->YAP_TAZ Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation YAP_TAZ->Proliferation Metastasis Metastasis YAP_TAZ->Metastasis

Caption: The Mevalonate Pathway and its role in breast cancer signaling.

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of mevalonate pathway intermediates in breast cancer models.

Cell Culture
  • Objective: To maintain and propagate breast cancer cell lines for in vitro experiments.

  • Materials:

    • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture cells in T-75 flasks with complete growth medium.

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with PBS.

    • Add trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.

    • Neutralize trypsin with complete growth medium and collect the cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed cells into new flasks or plates for subsequent experiments.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of mevalonate pathway inhibitors.

  • Materials:

    • Breast cancer cells

    • 96-well plates

    • Mevalonate pathway inhibitors (e.g., statins, bisphosphonates)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Protocol:

    • Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Western Blot Analysis for Protein Prenylation
  • Objective: To assess the inhibition of protein prenylation by detecting the subcellular localization of small GTPases.

  • Materials:

    • Treated and untreated breast cancer cells

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Ras, anti-RhoA, anti-HDJ2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Unprenylated proteins will be detected in the cytosolic fraction, while prenylated proteins will be in the membrane fraction.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Cell Migration Assay (Transwell Assay)
  • Objective: To evaluate the effect of mevalonate pathway modulation on the migratory capacity of breast cancer cells.

  • Materials:

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • Breast cancer cells

    • Serum-free medium

    • Complete growth medium (as a chemoattractant)

    • Cotton swabs

    • Crystal violet staining solution

  • Protocol:

    • Resuspend breast cancer cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Add complete growth medium to the lower chamber.

    • Incubate for 12-24 hours at 37°C.

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

    • Count the migrated cells under a microscope.

In Vivo Xenograft Model
  • Objective: To assess the in vivo efficacy of mevalonate pathway inhibitors on tumor growth.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Breast cancer cells (e.g., MDA-MB-231)

    • Matrigel

    • Test compounds

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of the mice.

    • Once tumors are palpable, randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) according to the desired schedule.

    • Measure tumor volume with calipers regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of a mevalonate pathway inhibitor in a breast cancer research model.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Hypothesis on Mevalonate Pathway Inhibitor (MPI) cell_culture Breast Cancer Cell Culture start->cell_culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability ic50 Determine IC50 viability->ic50 prenylation Western Blot for Prenylation Markers ic50->prenylation migration Migration Assay (e.g., Transwell) ic50->migration signaling_analysis Signaling Pathway Analysis (Western Blot) ic50->signaling_analysis xenograft Establish Xenograft Tumor Model prenylation->xenograft migration->xenograft signaling_analysis->xenograft treatment Treat with MPI xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth ex_vivo Ex Vivo Tumor Analysis (IHC, Western Blot) tumor_growth->ex_vivo end Conclusion: Efficacy of MPI in Breast Cancer Model ex_vivo->end

Caption: Workflow for evaluating a mevalonate pathway inhibitor in breast cancer.

References

Application Notes and Protocols: Enhancing Doxorubicin Efficacy with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) (DOX) is a potent and widely used anthracycline antibiotic for the treatment of a broad spectrum of cancers. However, its clinical application is often limited by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance (MDR).[1] A promising strategy to overcome these limitations is the use of drug delivery systems that can enhance the therapeutic index of DOX. Hydroxypropyl-β-cyclodextrin (HP-β-CD), a cyclic oligosaccharide, has emerged as a versatile excipient in pharmaceutical formulations.[2] Its unique truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface allows for the encapsulation of hydrophobic guest molecules, such as doxorubicin, forming inclusion complexes.[3][4] This complexation can improve the drug's solubility, stability, and bioavailability, while also offering a platform for the development of targeted and controlled-release nanocarriers.[3][5][6] These formulations have been shown to increase the antitumor efficacy of doxorubicin while mitigating its toxic side effects.[7][8]

These application notes provide an overview of the mechanisms, experimental data, and detailed protocols for utilizing HP-β-CD to enhance the efficacy of doxorubicin in cancer therapy.

Mechanism of Action

The primary mechanism by which HP-β-CD enhances doxorubicin efficacy is through the formation of a host-guest inclusion complex.[4] This non-covalent interaction offers several advantages:

  • Increased Aqueous Solubility and Stability: Doxorubicin has poor water solubility, which can limit its formulation and bioavailability. Encapsulation within the hydrophobic cavity of HP-β-CD increases its solubility and protects it from degradation.[3]

  • Controlled and Targeted Drug Delivery: HP-β-CD can be used to formulate nanoparticles that provide sustained and controlled release of doxorubicin.[5][9] These nanoparticles can be further functionalized with targeting ligands (e.g., folic acid) to achieve selective delivery to cancer cells, thereby increasing the drug concentration at the tumor site and reducing systemic toxicity.[9][7]

  • Reduced Cardiotoxicity: By altering the biodistribution of doxorubicin and reducing its accumulation in the heart, HP-β-CD-based formulations can significantly decrease its dose-limiting cardiotoxicity.[3][9]

  • Overcoming Multidrug Resistance: Some studies suggest that HP-β-CD may help to overcome multidrug resistance in cancer cells, possibly by inhibiting the function of efflux pumps like P-glycoprotein (P-gp).[10]

Signaling Pathways

The enhanced cytotoxic effect of doxorubicin when delivered via HP-β-CD-based systems is often associated with the induction of apoptosis. Key signaling pathways involved include the upregulation of pro-apoptotic proteins and the activation of caspases.

cluster_0 HP-β-CD-DOX Nanoparticle cluster_1 Cancer Cell HP_DOX HP-β-CD-DOX Cell_Membrane Cell Membrane HP_DOX->Cell_Membrane Targeting & Internalization Endocytosis Endocytosis Cell_Membrane->Endocytosis DOX_release DOX Release (Acidic Environment) Endocytosis->DOX_release DNA_damage DNA Damage DOX_release->DNA_damage ROS ROS Generation DOX_release->ROS p53 p53 Activation DNA_damage->p53 ROS->p53 Bax Bax Upregulation p53->Bax Caspase_9 Caspase-9 Activation Bax->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway for HP-β-CD-DOX induced apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Doxorubicin Formulations
FormulationCell LineIC50 (µg/mL)Reference
Free DoxorubicinBGC-82341.2[5]
H-Dox-CD NPsBGC-82312.0[5]
HF-Dox-CD NPsBGC-82312.2[5]

H-Dox-CD NPs: Doxorubicin-loaded carboxymethyl-β-cyclodextrin/chitosan nanoparticles. HF-Dox-CD NPs: Doxorubicin-loaded carboxymethyl-β-cyclodextrin/chitosan nanoparticles with folic acid.

Table 2: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
Nanoparticle FormulationParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Entrapment Efficiency (%)Reference
HF-CD NPs192 ± 8+20 ± 2--[5]
HF-Dox-CD NPs--31.2575.75[5]
CDPF-DOX38 - 52---[9][7]

HF-CD NPs: Folic acid-conjugated carboxymethyl-β-cyclodextrin/chitosan nanoparticles. HF-Dox-CD NPs: Doxorubicin-loaded folic acid-conjugated carboxymethyl-β-cyclodextrin/chitosan nanoparticles. CDPF-DOX: Doxorubicin-loaded β-cyclodextrin-polyethylene glycol-folic acid nanoparticles.

Table 3: In Vivo Antitumor Efficacy
Treatment GroupTumor ModelTumor Growth InhibitionReference
CDPF-DOX vs. Free DOXMCF-7 xenograft7.7-fold enhancement[7]
DOX-loaded nanosponges vs. Free DOXBALB-neuT mice60% inhibition at 5-fold lower dose[2]

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded HP-β-CD Nanoparticles

This protocol describes a general method for preparing doxorubicin-loaded HP-β-CD nanoparticles using the nanoprecipitation method.

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Purification DOX_HP_CD Dissolve DOX and HP-β-CD in organic solvent (e.g., DMSO) Water Stirred deionized water DOX_HP_CD->Water Add dropwise Dialysis Dialysis against water Water->Dialysis Nanoparticle suspension Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Dry nanoparticle powder

Caption: Workflow for preparing DOX-loaded HP-β-CD nanoparticles.

Materials:

  • Doxorubicin hydrochloride (DOX)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of doxorubicin and HP-β-CD in DMSO. The molar ratio of DOX to HP-β-CD can be optimized (e.g., 1:1).

  • Nanoprecipitation: Add the organic phase dropwise into a beaker containing deionized water under constant magnetic stirring. A syringe pump can be used to control the addition rate.

  • Solvent Evaporation: Continue stirring the solution for several hours to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.

  • Purification: Transfer the nanoparticle suspension into a dialysis bag and dialyze against deionized water for 24-48 hours to remove free doxorubicin and residual organic solvent. The water should be changed periodically.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a dry powder for long-term storage and characterization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to evaluate the cytotoxicity of doxorubicin formulations against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Doxorubicin formulations (Free DOX, HP-β-CD-DOX nanoparticles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the doxorubicin formulations in the cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the drug concentration that inhibits 50% of cell growth).

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol provides a general guideline for assessing the antitumor efficacy of doxorubicin formulations in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cells for tumor induction (e.g., MCF-7)

  • Matrigel (optional)

  • Doxorubicin formulations

  • Saline solution (vehicle control)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors are palpable. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Groups: Once the tumors reach a certain size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., saline control, free DOX, HP-β-CD-DOX nanoparticles).

  • Drug Administration: Administer the treatments intravenously (e.g., via the tail vein) at a predetermined dose and schedule (e.g., twice a week for three weeks).

  • Monitoring: Monitor the tumor size, body weight, and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition among the different treatment groups.

Conclusion

The use of HP-β-CD as a carrier for doxorubicin represents a highly effective strategy to improve its therapeutic performance. The formation of inclusion complexes and the development of nanoparticle formulations can enhance doxorubicin's solubility, stability, and bioavailability, leading to increased antitumor activity and a significant reduction in systemic toxicity, particularly cardiotoxicity. The protocols provided herein offer a foundation for researchers to explore and optimize HP-β-CD-based doxorubicin delivery systems for cancer therapy. Further research and development in this area hold great promise for improving clinical outcomes for cancer patients.

References

Application Notes and Protocols for Assessing Carbonyl Reductase 1 (CBR1) Inhibition by Hydroxy-PP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for assessing the inhibition of Carbonyl Reductase 1 (CBR1) by the small molecule inhibitor, Hydroxy-PP. The provided protocols are intended for in vitro characterization of the inhibitory potential of this compound and similar compounds targeting CBR1.

Introduction

Carbonyl Reductase 1 (CBR1) is an NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family. It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Notably, CBR1 is implicated in the development of cardiotoxicity associated with the use of anthracycline anticancer agents, such as doxorubicin. By reducing these drugs to their less potent and more cardiotoxic alcohol metabolites, CBR1 activity can limit their therapeutic efficacy and increase adverse effects. Therefore, inhibition of CBR1 is a promising strategy to enhance the effectiveness of certain chemotherapies and mitigate their cardiotoxic side effects.

This compound is a potent inhibitor of CBR1.[1] This document outlines the materials and methods for quantifying the inhibitory activity of this compound against CBR1.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against CBR1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

InhibitorTargetIC50 ValueNotes
This compoundCBR10.78 µMPotent inhibitor of CBR1.[1]
This compound-MeCBR1759 nMA selective CBR1 inhibitor, methyl ester derivative of this compound.[2]

Signaling Pathway and Inhibition Logic

CBR1 exercises its enzymatic function by catalyzing the reduction of carbonyl groups in its substrates, utilizing NADPH as a cofactor. The inhibition of CBR1 by this compound blocks this catalytic activity, preventing the metabolism of CBR1 substrates. In the context of cancer therapy with anthracyclines, this inhibition is beneficial as it prevents the conversion of the potent anticancer drug into its cardiotoxic metabolite.

CBR1_Inhibition_Pathway cluster_0 Cellular Environment Doxorubicin Doxorubicin (Anticancer Drug) CBR1 CBR1 Enzyme Doxorubicin->CBR1 Substrate CancerCellDeath Cancer Cell Apoptosis Doxorubicin->CancerCellDeath Induces Doxorubicinol Doxorubicinol (Cardiotoxic Metabolite) CellDamage Cardiomyocyte Damage Doxorubicinol->CellDamage Induces CBR1->Doxorubicinol Metabolism NADP NADP+ CBR1->NADP NADPH NADPH NADPH->CBR1 Cofactor HydroxyPP This compound (Inhibitor) HydroxyPP->CBR1 Inhibits

Mechanism of CBR1 Inhibition by this compound.

Experimental Workflow

The assessment of CBR1 inhibition by this compound typically follows a standardized in vitro enzymatic assay workflow. This involves the preparation of reagents, execution of the enzymatic reaction in the presence and absence of the inhibitor, and subsequent data analysis to determine the extent of inhibition.

Experimental_Workflow A 1. Reagent Preparation - CBR1 Enzyme - NADPH Cofactor - Substrate (e.g., Menadione) - this compound (Inhibitor) - Assay Buffer B 2. Assay Plate Setup - Add buffer, enzyme, and varying concentrations of this compound to wells of a 96-well plate. A->B C 3. Pre-incubation - Incubate the plate to allow inhibitor binding to the enzyme. B->C D 4. Reaction Initiation - Add substrate and NADPH to start the reaction. C->D E 5. Kinetic Measurement - Monitor the decrease in absorbance at 340 nm over time due to NADPH oxidation. D->E F 6. Data Analysis - Calculate initial reaction velocities. - Determine percent inhibition. - Plot dose-response curve and calculate IC50 value. E->F

Workflow for CBR1 Inhibition Assay.

Detailed Experimental Protocol: In Vitro CBR1 Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on CBR1 activity by monitoring the oxidation of NADPH.

Materials and Reagents
  • Recombinant human CBR1 enzyme

  • This compound

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Menadione (or another suitable CBR1 substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of Menadione in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the recombinant CBR1 enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (to bring the final volume to 200 µL)

      • CBR1 enzyme solution

      • Varying concentrations of this compound (or DMSO for the control wells). It is recommended to perform a serial dilution to obtain a range of inhibitor concentrations.

    • Include control wells:

      • No inhibitor control: Contains all components except this compound (add DMSO instead).

      • No enzyme control: Contains all components except the CBR1 enzyme.

      • No substrate control: Contains all components except the substrate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5-10 minutes to allow for the binding of this compound to the CBR1 enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate (Menadione) and NADPH to each well. The final concentrations in the 200 µL reaction volume should be optimized, but typical concentrations are in the range of 10-100 µM for the substrate and 100-200 µM for NADPH.

  • Kinetic Measurement:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. The rate can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The provided protocols and information offer a comprehensive guide for the assessment of CBR1 inhibition by this compound. Accurate determination of the inhibitory potential of compounds like this compound is crucial for the development of novel therapeutic strategies aimed at improving the safety and efficacy of existing cancer treatments and for exploring the broader biological roles of CBR1.

References

Application Notes and Protocols for Hydroxy-PP Co-Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP or HMBPP) is a potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes with significant implications in anti-tumor and anti-infectious immunity.[1] HMBPP, an intermediate of the non-mevalonate pathway in many microbes, is a powerful stimulator for the selective expansion and activation of Vγ9Vδ2 T cells, making it an attractive agent for cancer immunotherapy.[2][3] Co-treatment strategies that combine HMBPP with other anti-cancer agents, such as chemotherapeutics or other immunomodulators, are being explored to enhance therapeutic efficacy.[4] These combination therapies aim to leverage the cytotoxic potential of Vγ9Vδ2 T cells while sensitizing tumor cells to conventional treatments.[5]

This document provides detailed application notes and experimental protocols for designing and conducting this compound co-treatment studies. It covers the underlying signaling pathways, methodologies for assessing synergistic effects, and step-by-step instructions for key in vitro assays.

HMBPP Signaling Pathway and Co-Treatment Rationale

HMBPP activates Vγ9Vδ2 T cells through an "inside-out" signaling mechanism mediated by Butyrophilin 3A1 (BTN3A1) on target cells.[2][6] Intracellular HMBPP binds to the B30.2 domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions like cytokine release and cytotoxicity.[1][6]

Co-treatment with agents like aminobisphosphonates (e.g., zoledronate) can enhance this process by inhibiting the mevalonate (B85504) pathway in tumor cells, leading to the accumulation of the endogenous phosphoantigen isopentenyl pyrophosphate (IPP), which also activates Vγ9Vδ2 T cells, albeit less potently than HMBPP.[1][7][8] Combining HMBPP with conventional chemotherapy can create a synergistic anti-tumor effect, where chemotherapy-induced cellular stress may increase the susceptibility of cancer cells to Vγ9Vδ2 T cell-mediated lysis.[5][9]

HMBPP_Signaling_Pathway cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell cluster_cotreatment Co-Treatment Agents HMBPP_in HMBPP BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Binds to B30.2 domain BTN3A1_conf Activated BTN3A1 BTN3A1->BTN3A1_conf Conformational Change VdVg Vγ9Vδ2 TCR BTN3A1_conf->VdVg Recognition Activation T Cell Activation VdVg->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Chemo Chemotherapy cluster_target_cell cluster_target_cell Chemo->cluster_target_cell Induces Stress/ Sensitizes Bisphosphonates Aminobisphosphonates Bisphosphonates->cluster_target_cell Increases IPP Experimental_Workflow start Start pbmc 1. Isolate PBMCs from Healthy Donor Blood start->pbmc expand 2. Expand Vγ9Vδ2 T Cells with HMBPP and IL-2 pbmc->expand coculture 5. Co-culture Expanded T Cells with Treated Cancer Cells expand->coculture culture 3. Culture Target Cancer Cell Line treat 4. Co-treatment with HMBPP and Co-Agent culture->treat treat->coculture analyze 6. Analyze Outcomes coculture->analyze viability Cell Viability Assay (e.g., MTS/MTT) analyze->viability apoptosis Apoptosis Assay (e.g., Annexin V) analyze->apoptosis western Western Blot analyze->western end End viability->end apoptosis->end western->end Apoptosis_Pathway cluster_treatment Co-Treatment HMBPP HMBPP + Vγ9Vδ2 T Cells Bax Bax (Pro-apoptotic) HMBPP->Bax Activates Chemo Chemotherapy Bcl2 Bcl-2 (Anti-apoptotic) Chemo->Bcl2 Inhibits Chemo->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of CBR1 and Hydroxy-PP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two common methodologies for inhibiting Carbonyl Reductase 1 (CBR1): lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition with Hydroxy-PP-Me. This document outlines the effects of CBR1 inhibition on cancer cell biology, provides detailed experimental protocols, and presents quantitative data to aid in the selection of the appropriate inhibitory strategy for your research needs.

Introduction

Carbonyl Reductase 1 (CBR1) is an NADPH-dependent oxidoreductase involved in the metabolism of various endogenous and exogenous carbonyl compounds. In the context of cancer, CBR1 has been implicated in chemoresistance and the regulation of cellular processes such as proliferation, apoptosis, and metastasis.[1][2] Inhibition of CBR1, therefore, represents a promising therapeutic strategy. This document explores two primary methods of CBR1 inhibition: genetic knockdown using lentiviral shRNA and enzymatic inhibition using the small molecule inhibitor this compound-Me.

Lentiviral shRNA Knockdown offers a highly specific and stable method to reduce CBR1 protein expression, enabling the study of long-term loss-of-function phenotypes.[3] In contrast, This compound-Me treatment provides a rapid and reversible means to inhibit CBR1 enzymatic activity, which is useful for investigating the acute effects of CBR1 inhibition.[4]

Data Presentation: Comparative Effects of CBR1 Inhibition

The following tables summarize the quantitative effects of CBR1 knockdown and this compound treatment on various cancer cell lines.

Parameter Lentiviral shRNA Knockdown of CBR1 Cell Line(s) Reference
Transduction Efficiency 50-95%Various human tumor cell lines[5]
85-100% (at MOI 5)5 out of 11 lung cancer cell lines[6]
>50% (at MOI 1)Most lung cancer cell lines[7]
Cell Invasion 2- to 3-fold increaseHNSCC cells (SNU-1041, YD-8, YD10B)[1]
Protein Expression (Fold Change) E-cadherin: Decreased, Vimentin: Increased, Slug: IncreasedHNSCC cells[8]
β-catenin: Significantly increasedSNU-1041 and YD10B cells[1]
ROS Levels 89% increase (siRNA only), 61% increase (siRNA + IR)HNSCC cells[2]
Parameter This compound-Me Treatment Cell Line(s) Reference
IC50 759 nM (enzymatic inhibition)Not specified
Apoptosis Increased cleaved PARP and caspase-7MDA-MB-157 and MCF-7 cells[4]
Increased TUNEL-positive cellsMDA-MB-157 and MCF-7 cells[4]
Cell Viability Increased cell death in combination with Doxorubicin (20nM)MDA-MB-157, MDA-MB-436, MCF-7 cells[4]
ROS Levels Increased in combination with DoxorubicinMDA-MB-157 and MCF-7 cells[4]

Signaling Pathways

Inhibition of CBR1 has been shown to impact key signaling pathways involved in cancer progression. One of the primary mechanisms involves the accumulation of reactive oxygen species (ROS), which can then lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. This, in turn, promotes the expression of genes associated with the epithelial-mesenchymal transition (EMT), leading to increased cell invasion and metastasis.[1]

CBR1_Signaling_Pathway cluster_inhibition CBR1 Inhibition shRNA Lentiviral shRNA CBR1 CBR1 shRNA->CBR1 Knockdown HydroxyPP This compound HydroxyPP->CBR1 Inhibition ROS Intracellular ROS CBR1->ROS Reduces beta_catenin β-catenin (stabilization) ROS->beta_catenin Increases nucleus Nuclear Translocation beta_catenin->nucleus TCF_LEF TCF/LEF nucleus->TCF_LEF Activation of EMT_genes EMT Gene Expression (e.g., Snail, Slug) TCF_LEF->EMT_genes Upregulation of invasion Increased Cell Invasion & Metastasis EMT_genes->invasion

CBR1 signaling pathway and EMT regulation.

Experimental Workflows

Lentiviral shRNA Knockdown Workflow

shRNA_Workflow design 1. shRNA Design & Cloning into Lentiviral Vector packaging 2. Lentivirus Packaging in HEK293T cells design->packaging harvest 3. Virus Harvest & Titration packaging->harvest transduction 4. Transduction of Target Cancer Cells harvest->transduction selection 5. Selection of Transduced Cells (e.g., Puromycin) transduction->selection validation 6. Validation of Knockdown (qPCR & Western Blot) selection->validation phenotype 7. Phenotypic Assays (Viability, Apoptosis, Invasion) validation->phenotype

Lentiviral shRNA knockdown workflow.
This compound Treatment Workflow

HydroxyPP_Workflow cell_seeding 1. Seed Cancer Cells treatment 2. Treat with this compound (various concentrations) cell_seeding->treatment incubation 3. Incubate for Defined Time Periods treatment->incubation assays 4. Perform Phenotypic Assays (Viability, Apoptosis, etc.) incubation->assays data_analysis 5. Data Analysis (e.g., IC50 calculation) assays->data_analysis

This compound inhibitor treatment workflow.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector containing CBR1 shRNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • Opti-MEM

  • Polybrene

  • Puromycin (B1679871)

Procedure:

  • Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In Tube A, dilute packaging plasmids and the shRNA vector in Opti-MEM.

    • In Tube B, dilute the transfection reagent in Opti-MEM.

    • Combine the contents of Tube A and Tube B and incubate at room temperature for 20 minutes.

    • Add the DNA-transfection reagent complex to the HEK293T cells.

  • Day 3: Change Medium: Replace the transfection medium with fresh DMEM containing 10% FBS.

  • Day 4-5: Harvest Virus: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.

  • Titration (Optional but Recommended): Determine the viral titer using a method such as GFP expression in a reporter cell line or by qPCR.

  • Transduction:

    • Plate target cancer cells.

    • On the following day, replace the medium with fresh medium containing the desired multiplicity of infection (MOI) of the lentivirus and Polybrene (typically 4-8 µg/mL).

    • Incubate for 24-48 hours.

  • Selection: Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.

  • Validation: After selection, validate the knockdown of CBR1 expression by qPCR and Western blot.

Protocol 2: this compound-Me Treatment

Materials:

  • This compound-Me (CBR1 inhibitor)

  • DMSO (for stock solution)

  • Appropriate cancer cell line

  • Culture medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound-Me in DMSO. Store at -20°C or -80°C.

  • Cell Seeding: Plate the desired cancer cell line in a multi-well plate at a suitable density for the intended assay.

  • Treatment: The following day, dilute the this compound-Me stock solution in culture medium to the desired final concentrations. Typical working concentrations can range from 1 µM to 25 µM.

  • Incubation: Incubate the cells with the this compound-Me-containing medium for the desired time period (e.g., 24, 48, or 72 hours), depending on the experiment.

  • Assay: Proceed with the desired downstream assays, such as cell viability (MTT), apoptosis (Annexin V), or western blotting.

Protocol 3: Cell Viability (MTT) Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with either lentiviral shRNA (after selection) or this compound-Me as described above.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Protocol 4: Apoptosis (Annexin V) Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Following treatment with lentiviral shRNA or this compound-Me, harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Western Blotting for Protein Expression

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBR1, anti-E-cadherin, anti-vimentin, anti-β-catenin, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Both lentiviral shRNA knockdown and this compound-Me treatment are effective methods for inhibiting CBR1 function and studying its role in cancer. The choice between these two approaches will depend on the specific research question. Lentiviral shRNA is ideal for creating stable cell lines and investigating the long-term consequences of CBR1 loss, while this compound-Me is well-suited for studying the acute and reversible effects of CBR1 enzymatic inhibition. These application notes provide the necessary protocols and comparative data to guide researchers in making an informed decision and successfully implementing these techniques in their studies.

References

Measuring Fyn Kinase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fyn, a 59-kDa non-receptor tyrosine kinase, is a prominent member of the Src family kinases (SFKs).[1][2] It plays a crucial role in a multitude of cellular processes, including cell growth, adhesion, migration, and signaling pathways associated with T-cell activation and neuronal development.[1][2][3] Dysregulation of Fyn activity has been implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease, making it an attractive therapeutic target.[1][3][4]

These application notes provide a comprehensive overview of established techniques for measuring Fyn kinase activity, with a particular focus on the use of pyrazolopyrimidine-based inhibitors like PP1 and its analogs, such as Hydroxy-PP compounds. The following sections detail various assay methodologies, from biochemical assays with purified components to cell-based approaches, and provide step-by-step protocols for their implementation.

Fyn Kinase Signaling Pathway

Fyn kinase is a key transducer in multiple signaling cascades. It can be activated by various upstream signals, including growth factor receptors and integrins.[1][2] Once active, Fyn phosphorylates a range of downstream substrates on tyrosine residues, thereby propagating the signal.[1][5] Understanding these interactions is critical for designing and interpreting kinase activity assays.

Fyn_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Substrates cluster_responses Cellular Responses PDGF_Receptor PDGF Receptor Fyn Fyn Kinase PDGF_Receptor->Fyn Integrins Integrins Integrins->Fyn EGFRvIII EGFRvIII EGFRvIII->Fyn T_Cell_Receptor T-Cell Receptor T_Cell_Receptor->Fyn STAT3 STAT3 Fyn->STAT3 AKT AKT Fyn->AKT ERK ERK Fyn->ERK Nrf2 Nrf2 Fyn->Nrf2 ZAP70 ZAP-70 Fyn->ZAP70 Cas Cas Fyn->Cas Proliferation Cell Proliferation STAT3->Proliferation Survival Survival & Anti-Apoptosis AKT->Survival ERK->Proliferation Gene_Expression Gene Expression Nrf2->Gene_Expression ZAP70->Gene_Expression Migration Migration & Invasion Cas->Migration

Caption: Simplified Fyn kinase signaling pathway.

Biochemical Assays for Fyn Kinase Activity

Biochemical assays utilize purified, recombinant Fyn kinase to measure its catalytic activity in a controlled, in vitro environment. These assays are ideal for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.

Overview of Common Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[6]Gold standard for sensitivity and direct measurement of phosphorylation.[7]Requires handling of radioactive materials, hazardous waste disposal, and specialized equipment.
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) Measures kinase activity by quantifying the amount of ADP produced or the amount of ATP consumed during the kinase reaction.[6][8][9][10]High sensitivity, broad dynamic range, and amenable to HTS.[8][11]Indirect measurement of phosphorylation; susceptible to interference from compounds that affect luciferase.
Fluorescence-Based Assays (e.g., TR-FRET, FP) Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).Homogeneous (no-wash) formats, suitable for HTS, and reduced radioactive waste.[7]Potential for interference from fluorescent compounds; may require specific labeled reagents.
Mass Spectrometry (MS)-Based Assays Directly measures the formation of the phosphorylated substrate by detecting its mass change.Label-free, highly specific, and can identify the exact site of phosphorylation.[12]Lower throughput, requires specialized and expensive equipment.
Experimental Workflow: In Vitro Kinase Assay

The general workflow for an in vitro Fyn kinase assay involves the incubation of the kinase with its substrate and ATP, followed by detection of the product. Inhibitors, such as this compound derivatives, are typically pre-incubated with the kinase before initiating the reaction.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Fyn Kinase - Peptide Substrate - Kinase Buffer - ATP - Inhibitor (e.g., this compound) Start->Reagents Incubate_Inhibitor Pre-incubate Fyn Kinase with Inhibitor or Vehicle Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction by adding ATP/Substrate Mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect Signal (Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detection Analyze Analyze Data (e.g., Calculate IC50) Detection->Analyze End End Analyze->End

Caption: General workflow for an in vitro Fyn kinase assay.

Protocol 1: Luminescence-Based Fyn Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is designed to measure Fyn kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9][13]

Materials
  • Recombinant human Fyn kinase

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)[13][14]

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ATP solution

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure
  • Reagent Preparation: Prepare serial dilutions of the this compound inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[13]

  • Reaction Setup: To the wells of a white assay plate, add the following:

    • 1 µL of inhibitor solution or vehicle (for control wells).

    • 2 µL of Fyn kinase solution (diluted in kinase buffer).

    • Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.[8] The final concentrations should be optimized, but typical ranges are 10-50 µM ATP and 0.2-1 mg/mL for a generic substrate like Poly(Glu,Tyr).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[8][9]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8][9] This step stops the kinase reaction and depletes the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[8][9] This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to Fyn kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Radiometric Fyn Kinase Activity Assay ([³²P]-Filter Binding)

This protocol describes a classic method for measuring kinase activity through the incorporation of radioactive phosphate into a substrate.[6]

Materials
  • Recombinant human Fyn kinase

  • Peptide substrate (e.g., a peptide containing a tyrosine residue in a favorable context for Src family kinases)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[6]

  • [γ-³²P]ATP

  • Unlabeled ATP solution

  • This compound or other test inhibitors

  • P81 phosphocellulose paper[6]

  • Wash Buffer (e.g., 0.75% phosphoric acid)[6]

  • Scintillation counter and scintillation fluid

Procedure
  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, peptide substrate, and Fyn kinase.

  • Inhibitor Addition: Aliquot the reaction mixture into tubes and add the desired concentrations of this compound inhibitor or vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The specific activity of the ATP should be optimized to ensure a good signal-to-noise ratio.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[6]

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[6] The phosphorylated peptide will bind to the paper, while free ATP will not.

  • Washing: Extensively wash the P81 paper squares in wash buffer to remove unincorporated [γ-³²P]ATP.[6] Perform at least three washes for 5-10 minutes each.

  • Counting: Allow the paper to dry and then measure the incorporated radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-³²P]ATP. Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the vehicle control.

Quantitative Data Summary: Fyn Kinase Inhibitors

The following table summarizes the inhibitory activity of several well-characterized pyrazolopyrimidine-based inhibitors against Fyn and other related kinases. "this compound" is a representative name for a hydroxylated derivative of PP1 or PP2, and its expected activity would be in a similar nanomolar range.

InhibitorTarget KinaseIC₅₀ (nM)Reference
PP1 Fyn 6 [15][16][17]
Lck5[15][16][17]
Hck20[15][16]
Src170[15][16]
PP2 Fyn 5 [18]
Lck4[18]
1-Naphthyl PP1 c-Fyn 600 [18]
v-Src1000[18]
c-Abl600[18]
Saracatinib (AZD0530) Fyn Potent[18]
Src2.7[18]

Cellular Assays for Fyn Kinase Activity

Measuring Fyn activity within a cellular context provides a more physiologically relevant assessment of an inhibitor's efficacy, as it accounts for factors like cell permeability and off-target effects.

Western Blotting for Downstream Substrate Phosphorylation

A common method to assess Fyn activity in cells is to measure the phosphorylation status of its known downstream targets.

Western_Blot_Workflow Start Start Cell_Culture Culture cells of interest Start->Cell_Culture Treat_Cells Treat cells with this compound or vehicle Cell_Culture->Treat_Cells Stimulate_Cells Stimulate Fyn activity (e.g., with growth factors) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse cells to extract proteins Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Immunoblot Immunoblot with antibodies: - anti-phospho-substrate - anti-total-substrate Transfer->Immunoblot Detect_Signal Detect and quantify chemiluminescent signal Immunoblot->Detect_Signal Analyze Normalize phospho-protein to total protein Detect_Signal->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of Fyn activity.

Protocol 3: Western Blot Analysis
  • Cell Treatment: Plate cells and grow to desired confluency. Pre-treat with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: If necessary, stimulate the cells with an appropriate agonist (e.g., PDGF) to activate Fyn kinase.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a Fyn substrate (e.g., phospho-ERK, phospho-STAT3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate for normalization. Quantify the band intensities to determine the change in substrate phosphorylation.

Conclusion

The methods described provide a robust toolkit for the characterization of Fyn kinase activity and the evaluation of potential inhibitors like this compound. The choice of assay depends on the specific research question, available resources, and desired throughput. For initial high-throughput screening and mechanistic studies, biochemical assays such as the ADP-Glo™ assay are highly effective. For validation in a more biological context, cellular assays like Western blotting are indispensable. By employing these detailed protocols, researchers can accurately quantify Fyn kinase activity and advance the development of novel therapeutics targeting this important kinase.

References

Application Notes & Protocols for Long-Term Storage of Hydroxy-PP Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Best practices for the long-term storage and stability assessment of Hydroxy-PP solutions.

Introduction

This document provides detailed guidelines and protocols for the long-term storage of solutions containing this compound, with a focus on maintaining the integrity and stability of the compound for research and drug development purposes. Due to the limited publicly available stability data for a specific compound designated as "this compound," these recommendations are based on the available information for This compound-Me , a selective Carbonyl Reductase 1 (CBR1) inhibitor, and established best practices for the handling and storage of small molecule drug candidates.[1] These guidelines are intended to ensure the reliability and reproducibility of experimental results by minimizing degradation of the active pharmaceutical ingredient (API).

The protocols outlined below cover recommended storage conditions, procedures for conducting stability studies, and analytical methods for quantifying the compound and its potential degradants.

Recommended Long-Term Storage Conditions

Proper storage is critical to prevent chemical degradation, such as hydrolysis and oxidation, and physical changes like precipitation. The following conditions are recommended for stock solutions of this compound-Me.

Table 1: Recommended Storage Conditions for this compound-Me Stock Solutions

ParameterRecommendationRationale
Storage Temperature -80°C for up to 6 months or -20°C for up to 1 month [1]Reduces the rate of chemical degradation and microbial growth. -80°C provides superior long-term stability.
Solvent/Vehicle Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for initial stock solutions. Buffer solutions should be sterile and filtered.Minimizes the presence of water and reactive impurities that can lead to hydrolysis or other degradation reactions.
Container Use amber glass vials or polypropylene (B1209903) tubes with tight-sealing caps.Protects the solution from light to prevent photodegradation and minimizes solvent evaporation and exposure to air.
Atmosphere For highly sensitive compounds, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.Reduces the risk of oxidative degradation by displacing oxygen from the headspace of the container.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.Repeated changes in temperature can cause protein denaturation (if applicable) and accelerate the degradation of small molecules.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound-Me in DMSO.

Materials:

  • This compound-Me (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding polypropylene tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound-Me to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound-Me powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Dispense the stock solution into single-use aliquots in sterile, light-protected vials.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol for Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a forced degradation study and subsequent stability testing to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3][4][5]

Objective: To assess the stability of this compound in solution under various stress conditions and to identify potential degradation products.

Phase 1: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions to induce degradation[6][7]:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C in the dark.

    • Photodegradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector to separate and identify the parent compound and all degradation products.

Phase 2: HPLC Method Development

  • Column and Mobile Phase Screening: Use the results from the forced degradation study to develop an HPLC method that provides adequate resolution between the parent peak and all degradant peaks.[2][3]

  • Method Validation: Validate the developed method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[4][8]

Phase 3: Long-Term Stability Study

  • Sample Storage: Store aliquots of this compound solution under the recommended long-term conditions (-80°C).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of remaining this compound and any formed degradants.

  • Data Presentation: Summarize the quantitative results in a table, showing the percentage of this compound remaining at each time point.

Table 2: Representative Data from a Hypothetical 6-Month Stability Study of this compound-Me at -80°C

Time Point (Months)% this compound-Me Remaining (Assay by HPLC)Total Impurities (%)Appearance of Solution
0100.0< 0.1Clear, colorless solution
199.8< 0.2No change
399.5< 0.5No change
699.2< 0.8No change

Visualizations

Signaling Pathway

This compound-Me is identified as a selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is involved in the metabolism of various xenobiotics and endogenous compounds, including carbonyl-containing drugs. In the context of cancer therapy, CBR1 can reduce the efficacy of anthracyclines like doxorubicin (B1662922) by converting them into less active metabolites. Inhibition of CBR1 can, therefore, enhance the cytotoxic effects of these drugs.[1] The diagram below illustrates the role of CBR1 in doxorubicin metabolism and how its inhibition can potentiate anti-cancer activity.

CBR1_Pathway cluster_cell Cancer Cell Dox Doxorubicin (Active Drug) CBR1 CBR1 Dox->CBR1 Metabolized by DNA DNA Damage & Apoptosis Dox->DNA Induces Doxol Doxorubicinol (Less Active Metabolite) CBR1->Doxol HPPMe This compound-Me HPPMe->CBR1 Inhibits ReducedToxicity Reduced Cardiotoxicity

Caption: Role of CBR1 in doxorubicin metabolism and its inhibition by this compound-Me.

Experimental Workflow

The following diagram outlines the logical workflow for conducting a comprehensive stability study of a this compound solution.

Stability_Workflow prep Prepare Stock Solution (e.g., in DMSO) forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep->forced_deg storage Store Aliquots under Long-Term Conditions (-80°C) prep->storage hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev validation Validate HPLC Method (ICH Q2 Guidelines) hplc_dev->validation analysis Analyze Samples by Validated HPLC Method validation->analysis pull Pull Samples at Time Points (0, 1, 3, 6 mo) storage->pull pull->analysis report Report Results: % Assay, Impurity Profile analysis->report

Caption: Workflow for a long-term stability study of this compound solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydroxy-PP Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hydroxy-PP, ensuring its solubility in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent dual inhibitor of carbonyl reductase 1 (CBR1) and the cytoplasmic tyrosine kinase Fyn, with IC50 values of 0.78 µM and 5 nM, respectively[1][2]. Like many small molecule kinase inhibitors, its chemical structure lends itself to poor water solubility, which can lead to precipitation when diluted from organic stock solutions into aqueous buffers for biological assays.

Q2: What are the key chemical properties of this compound that influence its solubility?

Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeImplication for Solubility
LogP ~2.5 - 3.5Moderately lipophilic, indicating low intrinsic aqueous solubility.
pKa (Phenolic Hydroxyl) ~9 - 11The hydroxyl group will be deprotonated at alkaline pH, potentially increasing solubility.
pKa (Aromatic Amine) ~4 - 5The amino group will be protonated at acidic pH, potentially increasing solubility.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly transferred to an aqueous environment where it is poorly soluble. The following troubleshooting workflow can help address this problem.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed step1 Optimize DMSO Concentration start->step1 step2 Adjust Buffer pH step1->step2 If precipitation persists end Soluble Solution Achieved step1->end Successful step3 Incorporate Co-solvents/Excipients step2->step3 If precipitation persists step2->end Successful step4 Modify Dilution Protocol step3->step4 If precipitation persists step3->end Successful step4->end Successful

Caption: A stepwise approach to resolving this compound precipitation issues.

Troubleshooting Guides

Optimizing DMSO Concentration

The final concentration of DMSO in your assay should be kept to a minimum, as high concentrations can be toxic to cells and may affect enzyme activity.

Recommended DMSO Limits in Cell-Based Assays

Cell TypeGeneral ToleranceRecommended Maximum
Most immortalized cell lines< 1%≤ 0.5% [4]
Primary cellsMore sensitive≤ 0.1% [4][5][6]
Sensitive cell linesCan be affected by < 1%Test a range from 0.05% to 0.5%[5][7]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required mass of this compound powder. For 1 mL of a 10 mM stock solution (MW: 283.33 g/mol ), you will need 2.83 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, use a sonicator for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

Adjusting Buffer pH

Based on the estimated pKa values, the solubility of this compound can be influenced by the pH of the aqueous buffer.

  • Acidic Conditions (pH < 4): The aromatic amine is likely to be protonated, which may increase solubility.

  • Alkaline Conditions (pH > 11): The phenolic hydroxyl group will be deprotonated, which may also enhance solubility.

Experimental Protocol: pH Solubility Screen

  • Prepare Buffers: Prepare a series of buffers with a pH range relevant to your experimental system (e.g., pH 5.0 to 8.5).

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your this compound DMSO stock in DMSO (e.g., 1 mM).

  • Test Dilution: Add a small volume of the intermediate DMSO solution to each of the different pH buffers to achieve the final desired assay concentration. The final DMSO concentration should be kept constant across all conditions (e.g., 0.5%).

  • Observation: Vortex each solution and let it stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Quantification (Optional): For a more rigorous analysis, centrifuge the samples and measure the concentration of the soluble inhibitor in the supernatant using HPLC-UV.

Utilizing Co-solvents and Excipients

If optimizing DMSO concentration and pH is insufficient, the use of co-solvents or excipients can help maintain this compound in solution.

Commonly Used Excipients for Solubility Enhancement

ExcipientTypeTypical Starting Concentration (in vitro)Notes
Tween® 80 (Polysorbate 80) Non-ionic surfactant0.01% - 0.1% (w/v)[8][9]Can form micelles to encapsulate hydrophobic compounds.
Pluronic® F-68 Non-ionic surfactant0.02% - 0.2% (w/v)Similar mechanism to Tween® 80.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1% - 5% (w/v)[10][11]Forms inclusion complexes with hydrophobic molecules.

Protocol: Formulation with Excipients

  • Prepare Excipient Stock: Prepare a stock solution of the chosen excipient in your aqueous buffer (e.g., 1% Tween® 80).

  • Serial Dilution: Prepare serial dilutions of your this compound DMSO stock solution in DMSO.

  • Final Dilution: Add the final DMSO dilution of this compound to the excipient-containing buffer.

  • Mixing: Vortex immediately and thoroughly.

Modifying the Dilution Protocol

The method of dilution can impact the final solubility. A stepwise dilution is often more effective than a single, large dilution.

G cluster_1 Stepwise Dilution Protocol stock 10 mM Stock in 100% DMSO intermediate 1 mM in 100% DMSO stock->intermediate 1:10 dilution final 10 µM in Aqueous Buffer (<0.5% DMSO) intermediate->final 1:100 dilution into buffer

Caption: A recommended two-step dilution workflow for aqueous solutions.

Signaling Pathway Context

Understanding the signaling pathways in which this compound acts can provide context for experimental design.

G cluster_2 Inhibitory Action of this compound cluster_cbr1 CBR1 Pathway cluster_fyn Fyn Kinase Pathway hydroxy_pp This compound cbr1 CBR1 hydroxy_pp->cbr1 Inhibits fyn Fyn Kinase hydroxy_pp->fyn Inhibits ketone Ketone Substrates (e.g., Doxorubicin) ketone->cbr1 alcohol Alcohol Metabolites cbr1->alcohol downstream Downstream Signaling (e.g., NMDA Receptor Phosphorylation) fyn->downstream

Caption: this compound inhibits both CBR1 and Fyn kinase signaling pathways.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with the poor aqueous solubility of this compound, leading to more accurate and reliable experimental outcomes. Always ensure to include appropriate vehicle controls in your experiments to account for any effects of the solvent or excipients.

References

How to minimize off-target effects of Hydroxy-PP

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the selective CBR1 inhibitor, Hydroxy-PP-Me. While this compound-Me is a selective inhibitor, understanding and minimizing potential off-target effects is crucial for obtaining accurate experimental results and advancing therapeutic development.[1] The following questions and answers will address common issues and provide detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound-Me?

A1: this compound-Me is a selective inhibitor of Carbonyl Reductase 1 (CBR1) with an IC50 of 759 nM.[1] Its on-target effects are primarily related to the inhibition of this enzyme, which is involved in the metabolism of various xenobiotics and endogenous compounds. In cancer research, it has been shown to inhibit serum starvation-induced apoptosis and enhance the cytotoxic effects of chemotherapeutic agents like Daunorubicin and Arsenic Trioxide (As2O3).[1]

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[2] While specific off-target interactions for this compound-Me are not extensively documented in publicly available literature, general principles of small molecule inhibitors suggest that at higher concentrations, off-target binding can occur.[3] This could lead to misinterpretation of experimental results, cellular toxicity not related to CBR1 inhibition, or a lack of translatable results in preclinical and clinical settings.[3]

Q2: How can I determine if the observed cellular effects in my experiment are due to off-target interactions of this compound-Me?

A2: A multi-pronged approach is recommended to distinguish on-target from off-target effects:

  • Dose-Response Analysis: Titrate this compound-Me to determine the lowest effective concentration that elicits the desired on-target effect.[3] Off-target effects are more likely to occur at higher concentrations.

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound-Me as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target, CBR1. If the phenotype persists in the absence of CBR1 after treatment with this compound-Me, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound-Me to CBR1 in intact cells by measuring changes in the protein's thermal stability upon ligand binding.[4][5]

  • Kinome Profiling: If off-target effects on kinases are suspected, kinome profiling can screen this compound-Me against a large panel of kinases to assess its selectivity.[6][7][8][9][10]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Implementing the following strategies can help reduce the likelihood of off-target effects confounding your results:

  • Optimize Concentration and Incubation Time: Use the lowest concentration of this compound-Me that achieves the desired on-target effect and the shortest incubation time necessary.

  • Choose Appropriate Cell Lines: Use cell lines where the expression and activity of CBR1 are well-characterized.

  • Confirm Target Engagement: Before extensive experimentation, confirm that this compound-Me is engaging with CBR1 in your specific cellular model using a method like CETSA.[4][5]

  • Phenotypic Validation: Corroborate your findings using orthogonal approaches. For example, if this compound-Me is shown to induce a specific cellular phenotype, try to replicate that phenotype by genetically silencing CBR1.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition or other off-target toxicities.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target CBR1. If cytotoxicity persists, it may be an on-target effect. 3. Perform a cell viability assay with a broader dose range to determine a therapeutic window.
Inconsistent results between different cell lines. Variation in the expression levels of on-target (CBR1) or off-target proteins between cell lines.[3]1. Quantify the protein levels of CBR1 in the cell lines being used via Western Blot or qPCR. 2. Characterize the off-target profile in each cell line if significant discrepancies are observed.
Observed phenotype does not match the known function of CBR1. The phenotype may be a result of an off-target effect.1. Use CRISPR or siRNA to knock down CBR1 and see if the phenotype is replicated.[3] 2. Use a structurally unrelated CBR1 inhibitor to see if the same phenotype is observed.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound-Me to CBR1 in intact cells.

Methodology: [4][5][11]

  • Cell Treatment: Treat intact cells with various concentrations of this compound-Me or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble CBR1 at each temperature point using Western blotting. An increase in the amount of soluble CBR1 at higher temperatures in the presence of this compound-Me indicates target engagement.

Kinase Profiling

Objective: To assess the selectivity of this compound-Me against a panel of protein kinases.

Methodology:

  • Compound Submission: Provide a sample of this compound-Me to a commercial kinome profiling service.

  • Screening: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound-Me against a large panel of purified kinases at a fixed ATP concentration.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at a given concentration of this compound-Me. This data can be used to identify potential off-target kinase interactions.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity, stoichiometry, and thermodynamic profile of the interaction between this compound-Me and purified CBR1 protein.[12][13][14][15][16]

Methodology: [13]

  • Sample Preparation: Prepare a solution of purified CBR1 protein in a suitable buffer and a more concentrated solution of this compound-Me in the same buffer.

  • Titration: Place the CBR1 solution in the sample cell of the ITC instrument. The this compound-Me solution is then injected into the sample cell in small, precise aliquots.

  • Heat Measurement: The instrument measures the heat released or absorbed during the binding event after each injection.[13]

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data to assess the selectivity of this compound-Me.

Table 1: Kinase Selectivity Profile of this compound-Me at 1 µM

Kinase Target% Inhibition at 1 µM
CBR1 (On-Target) 95%
Kinase A (Off-Target)20%
Kinase B (Off-Target)15%
Kinase C (Off-Target)5%

Table 2: Comparative Binding Affinities

Assay TypeTarget ProteinThis compound-Me Kd (nM)
ITCCBR1 (On-Target) 50
Surface Plasmon Resonance (SPR)Kinase A (Off-Target)5,000
ITCKinase B (Off-Target)>10,000

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_vs_Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway HydroxyPP This compound-Me CBR1 CBR1 HydroxyPP->CBR1 Inhibition Downstream_On Downstream On-Target Effects (e.g., Apoptosis Modulation) CBR1->Downstream_On Modulates HydroxyPP_off This compound-Me OffTarget Off-Target Protein (e.g., Kinase A) HydroxyPP_off->OffTarget Non-specific Inhibition Downstream_Off Unintended Cellular Effects (e.g., Toxicity) OffTarget->Downstream_Off Causes

Caption: On-target vs. potential off-target effects of this compound-Me.

CETSA_Workflow A 1. Treat cells with This compound-Me or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to separate soluble proteins C->D E 5. Western Blot for CBR1 D->E F 6. Analyze CBR1 thermal stability E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is the effect dose-dependent? Start->Q1 A1_Yes Proceed to next validation step Q1->A1_Yes Yes A1_No Effect may be non-specific or an artifact. Re-evaluate. Q1->A1_No No Q2 Does CBR1 knockdown/knockout abolish the phenotype? A1_Yes->Q2 A2_Yes Phenotype is likely ON-TARGET Q2->A2_Yes Yes A2_No Phenotype is likely OFF-TARGET Q2->A2_No No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Improving the Bioavailability of Hydroxy-PP in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Hydroxy-PP (a model BCS Class II compound) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of my compound, this compound?

A1: For a compound like this compound, which is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, the primary obstacles to good oral bioavailability are its low aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract. While it may have high permeability across the intestinal wall, it must first be in solution to be absorbed. Other contributing factors can include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein which actively pump the compound back into the GI lumen.

Q2: What are the key pharmacokinetic parameters I should be evaluating in my animal studies?

A2: The primary pharmacokinetic parameters to determine the rate and extent of oral absorption are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, which reflects the extent of absorption. By comparing the AUC after oral administration (AUC_oral) to the AUC after intravenous administration (AUC_IV), you can calculate the absolute oral bioavailability (F%).

Q3: How do I choose an appropriate animal model for my bioavailability studies?

A3: The choice of animal model is critical and can significantly impact study outcomes. Rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, manageable size, and cost-effectiveness. However, differences in GI tract pH, enzymes, and transit times between species can affect drug absorption. For some compounds, the dog may be a more predictive model for human pharmacokinetics. It is essential to consider these physiological differences when interpreting data and extrapolating to humans.

Q4: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A4: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This compound, as a BCS Class II compound, has high permeability, meaning it can readily cross the gut wall. However, its low solubility is the rate-limiting step for absorption.[1] Therefore, formulation strategies should primarily focus on enhancing its solubility and dissolution rate in the GI tract.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals in the same dosing group.

  • Potential Cause: Inconsistent Dosing Technique.

    • Troubleshooting Step: Ensure a standardized and consistent oral gavage technique is used for all animals. Verify the dose volume and confirm the formulation is a homogenous suspension or solution before each administration. Improper gavage technique can lead to dosing into the lungs or variability in the amount of drug delivered to the stomach.[2][3]

  • Potential Cause: Formulation Instability or Inhomogeneity.

    • Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be necessary. For amorphous solid dispersions or lipid-based formulations, assess their physical stability to ensure the drug does not crystallize or precipitate before or after administration.

  • Potential Cause: Physiological Differences.

    • Troubleshooting Step: Factors such as food intake (fasted vs. fed state), stress levels, and the health of the animals can introduce variability.[2][3][4] Standardize experimental conditions as much as possible, including fasting times and animal handling procedures. Consider a crossover study design where each animal serves as its own control to minimize inter-animal variability.

Issue 2: Consistently low plasma exposure (low Cmax and AUC) despite formulation efforts.

  • Potential Cause: Insufficient Solubility/Dissolution Enhancement.

    • Troubleshooting Step: The chosen formulation strategy may not be optimal for this compound. If a simple suspension was used, consider more advanced enabling formulations. The goal is to increase the dissolution rate and maintain a supersaturated or solubilized state at the site of absorption. Evaluate different formulation approaches as detailed in the data section below.

  • Potential Cause: Extensive First-Pass Metabolism.

    • Troubleshooting Step: The compound may be rapidly metabolized in the intestinal wall or the liver before reaching systemic circulation. To investigate this, conduct an intravenous (IV) dosing study to determine the drug's clearance. A high clearance rate suggests significant metabolism. Comparing oral and IV data will help differentiate between poor absorption and high first-pass metabolism.

  • Potential Cause: P-glycoprotein (P-gp) Efflux.

    • Troubleshooting Step: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells. This can be investigated using in vitro models like Caco-2 cells. An in vivo approach involves co-dosing this compound with a known P-gp inhibitor to see if bioavailability increases.

Data Presentation: Comparative Pharmacokinetics

The selection of an appropriate formulation is critical for improving the oral bioavailability of BCS Class II compounds like this compound. Below are examples of how different formulation strategies can significantly impact pharmacokinetic parameters in rats.

Table 1: Pharmacokinetic Parameters of Candesartan (B1668252) Cilexetil in Different Formulations in Rats.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Suspension3.34 ± 0.204.0 ± 0.528.7 ± 2.9100
Solid Lipid Nanoparticles (SLNs)4.33 ± 0.263.0 ± 0.545.1 ± 3.8157.1

Data adapted from a study on Candesartan Cilexetil, a BCS Class II drug, demonstrating the enhancement of bioavailability with a Solid Lipid Nanoparticle (SLN) formulation compared to a simple suspension.[5]

Table 2: Pharmacokinetic Parameters of Itraconazole (B105839) in Different Formulations in Rats.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)
Sporanox® Capsules (Commercial)390.5 ± 169.43.5 ± 0.53653.9 ± 2348.9
Amorphous Solid Dispersion (ASD) Tablets295.0 ± 344.52.9 ± 1.83089.5 ± 4332.8

Data from a study on Itraconazole, a BCS Class II drug. In this case, despite faster in vitro dissolution, the in vivo performance of the amorphous solid dispersion was comparable to the commercial formulation, highlighting that in vitro results do not always predict in vivo outcomes.[6][7]

Experimental Protocols

Protocol 1: Oral Gavage in Rats for Pharmacokinetic Studies

This protocol outlines the standard procedure for administering a compound orally to a rat.

  • Animal Preparation: Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg). Ensure the animal is properly restrained to prevent injury.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

  • Dose Preparation: Prepare the this compound formulation (e.g., suspension, solution, SEDDS). If it is a suspension, ensure it is thoroughly mixed. Draw the calculated volume into a syringe attached to the gavage needle.

  • Administration:

    • Gently hold the rat and extend its head slightly to straighten the path to the esophagus.

    • Insert the gavage needle into the mouth, to one side of the incisors, and advance it gently over the tongue.

    • The needle should pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly administer the formulation over 2-3 seconds.[6][8]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental dosing into the lungs.

Protocol 2: Serial Blood Sampling in Rats via the Tail Vein

This protocol describes a common method for collecting multiple blood samples from a single rat.

  • Animal Preparation: Place the rat in a restraint device that allows access to the tail. To promote vasodilation and facilitate blood collection, warm the tail using a heat lamp for a short period.

  • Vein Identification: Identify one of the lateral tail veins.

  • Blood Collection:

    • Clean the tail with an alcohol swab.

    • Using a sterile needle (e.g., 25G), puncture the vein at a shallow angle, starting from the distal end of the tail for the first time point.

    • Collect the required volume of blood (typically 100-200 µL) into a suitable collection tube (e.g., EDTA-coated for plasma).

    • After collection, apply gentle pressure to the puncture site with gauze to stop the bleeding.

  • Serial Sampling: For subsequent time points, move progressively up the tail (proximally) for new puncture sites. Alternate between the left and right veins if possible.[5][7]

  • Sample Processing: Process the collected blood samples as required. For plasma, centrifuge the samples to separate the plasma from the blood cells and store the plasma at -80°C until analysis.

Protocol 3: General Bioanalytical Method for Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol provides a general workflow for developing a method to quantify this compound in plasma.

  • Sample Preparation:

    • Thaw the plasma samples and an internal standard (IS) stock solution.

    • To a small volume of plasma (e.g., 50 µL), add the IS.

    • Perform a protein precipitation by adding a solvent like acetonitrile. This removes larger proteins that can interfere with the analysis.

    • Vortex the mixture and then centrifuge at high speed.

    • Transfer the supernatant to an HPLC vial for analysis.[9][10]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) to separate this compound and the IS from other components in the plasma extract. Use an appropriate mobile phase gradient.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions for both this compound and the IS (Selected Reaction Monitoring - SRM).

  • Quantification:

    • Create a calibration curve by spiking known concentrations of this compound into blank rat plasma and processing these standards alongside the study samples.

    • The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Visualizations

Troubleshooting_Low_Bioavailability cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solution Solution Strategies Start Low Oral Bioavailability (Low AUC, Cmax) Formulation Is the formulation optimized? Start->Formulation Metabolism Is there high first-pass metabolism? Formulation->Metabolism No ImproveFormulation Develop Enabling Formulation (e.g., SEDDS, Nanosuspension, Amorphous Solid Dispersion) Formulation->ImproveFormulation Yes Efflux Is it a P-gp substrate? Metabolism->Efflux No IVStudy Conduct IV PK Study to determine clearance Metabolism->IVStudy Yes InVitroEfflux Perform Caco-2 Assay (Bidirectional) Efflux->InVitroEfflux Yes InhibitorStudy Co-dose with P-gp inhibitor InVitroEfflux->InhibitorStudy

Caption: A workflow for troubleshooting low oral bioavailability.

PK_Study_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis A Acclimatize Animals (e.g., Rats) C Weigh Animals & Calculate Dose Volume A->C B Prepare Dosing Formulation (e.g., this compound in SEDDS) B->C D Administer Dose (Oral Gavage) C->D E Collect Serial Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Process Blood to Plasma & Store at -80°C E->F G Quantify Drug in Plasma (LC-MS/MS) F->G H Calculate PK Parameters (Cmax, Tmax, AUC) G->H I Data Interpretation H->I

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Technical Support Center: Addressing Hydroxy-PP Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Hydroxy-PP" is not a standard chemical nomenclature. This guide will proceed under the assumption that it refers to hydroxylated pyrophosphate compounds, using (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), a potent and well-studied phosphoantigen, as the primary example. The principles and troubleshooting steps outlined here are broadly applicable to other sensitive pyrophosphate-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of HMB-PP degradation in my experiments?

A1: The main cause of HMB-PP degradation in aqueous solutions is the hydrolysis of its pyrophosphate ester bond.[1] This chemical reaction is highly sensitive to both pH and temperature. Degradation rates increase significantly in non-neutral pH conditions and at higher temperatures, such as 37°C, which is common for cell-based assays.[1][2]

Q2: How should I properly store HMB-PP to ensure its long-term stability?

A2: For optimal long-term stability, HMB-PP should be stored in its lyophilized (powder) form at -20°C or below, protected from moisture and light.[1][3] If you need to store it in a solution, prepare concentrated stock solutions in a slightly acidic to neutral buffer (pH 6.0-7.4), create single-use aliquots, flash-freeze them in liquid nitrogen, and store them at -80°C.[1] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1]

Q3: Can I dissolve and store HMB-PP in my cell culture medium?

A3: It is strongly advised not to store HMB-PP in cell culture medium for extended periods.[1] These media are complex mixtures at a physiological pH that can contain components, including phosphatases from serum supplements, which can hasten the degradation of HMB-PP.[1][3] For consistent experimental results, it is best practice to prepare fresh dilutions of HMB-PP in your culture medium for each experiment directly from a concentrated, properly stored stock solution.[1]

Q4: What are the degradation products of HMB-PP, and can they interfere with my assay?

A4: The primary degradation products from the hydrolysis of HMB-PP are (E)-4-hydroxy-3-methyl-but-2-enyl phosphate (B84403) (HMBP) and inorganic phosphate (Pi).[1] Further degradation of HMBP can also occur.[1] These breakdown products are significantly less potent in activating Vγ9Vδ2 T cells.[4] Therefore, if HMB-PP degradation occurs, you will observe a significant loss of biological activity, leading to inconsistent or failed experiments.[1]

Q5: Is it necessary to use a solvent like DMSO to dissolve HMB-PP?

A5: No, DMSO is generally not necessary. HMB-PP is a charged molecule that is readily soluble in aqueous buffers such as sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2.[3]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving HMB-PP.

Problem Possible Cause Recommended Solution
Inconsistent or reduced biological activity (e.g., poor Vγ9Vδ2 T cell activation) 1. HMB-PP Degradation: The compound may have degraded due to improper storage or handling.[1]Verify Storage: Confirm that lyophilized powder was stored at -20°C (or lower) and solutions at -80°C.[1][3] Use Fresh Aliquots: Always use a fresh aliquot or newly reconstituted vial for each experiment. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.[1] Perform Potency Check: Run a concentration-response curve to assess the potency of your current HMB-PP stock.[1]
2. Instability in Assay Medium: HMB-PP can have a short half-life at 37°C in culture medium.[2]Minimize Incubation Time: If possible, reduce the duration of HMB-PP exposure. For example, pre-load target cells for a shorter period (e.g., 2 hours), wash away excess compound, and then co-culture with effector cells.[5][6] Replenish Compound: For longer-term experiments, consider replenishing the HMB-PP in the culture medium periodically.[2]
High background or off-target effects (e.g., Vγ9Vδ2 T cell autolysis) 1. Overstimulation: Prolonged exposure to high concentrations of HMB-PP can lead to overstimulation and subsequent T cell death.[5]Optimize Concentration: Titrate the HMB-PP concentration to determine the lowest effective dose that achieves the desired on-target effect without causing excessive activation.[5] Reduce Exposure Time: Shorten the incubation times to prevent overstimulation.[5]
Variability between experiments 1. Donor Variability: The frequency and responsiveness of Vγ9Vδ2 T cells can vary significantly between primary human PBMC donors.[5]Use Multiple Donors: To ensure the generalizability of your findings, use cells from multiple healthy donors for key experiments.[5]
2. Inconsistent Reagent Preparation: Differences in how HMB-PP solutions are prepared can lead to variability.Standardize Protocol: Follow a strict, standardized protocol for reconstituting and diluting HMB-PP. Always filter-sterilize aqueous stock solutions through a 0.22 µm filter for cell-based assays.[3]

Data Presentation: Stability of Pyrophosphates

While specific kinetic data for HMB-PP degradation is limited in the public domain, the stability of the related compound isopentenyl pyrophosphate (IPP) can serve as a useful proxy to understand its behavior under different experimental conditions.[2]

Compound Condition Parameter Value
Isopentenyl Pyrophosphate (IPP)37°C in culture mediumHalf-life~4.5 hours[2]
Isopentenyl Pyrophosphate (IPP)5°C vs 45°CTemperature Effect25-30 fold increase in degradation rate[2]
Isopentenyl Pyrophosphate (IPP)pH 7.0 vs pH 11.5pH Effect4-5 fold decrease in degradation rate at higher pH[2]

This data highlights the critical impact of temperature and pH on the stability of pyrophosphate compounds.

Experimental Protocols

Protocol 1: Preparation of HMB-PP Stock Solution

This protocol describes how to prepare a sterile, aqueous stock solution of HMB-PP.

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of lyophilized HMB-PP powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, endotoxin-free PBS (pH 7.2) to achieve the desired stock concentration (e.g., 1 mg/mL).[3]

  • Gently vortex the tube until the HMB-PP is completely dissolved.[3]

  • To ensure sterility for cell culture applications, pass the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[3]

  • Immediately create single-use aliquots in sterile polypropylene (B1209903) tubes.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage.[1]

  • Discard any unused portion of a thawed aliquot; do not refreeze.

Protocol 2: Assessment of HMB-PP Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of HMB-PP under specific experimental conditions (e.g., in a novel buffer or medium).

  • Sample Preparation: Prepare a solution of HMB-PP at a known concentration (e.g., 1 mg/mL) in the buffer or medium you wish to test.[1]

  • Incubation: Dispense aliquots of the solution into separate tubes for each time point and condition (e.g., 4°C, 25°C, 37°C).[2]

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), immediately stop the degradation reaction in one tube from each condition by flash-freezing it at -80°C.[2]

  • HPLC Analysis:

    • Thaw the samples just prior to analysis.

    • Inject the samples onto a suitable HPLC column (e.g., a C18 reverse-phase column).[2]

    • Use an appropriate mobile phase system. For example:

      • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0

      • Mobile Phase B: Acetonitrile

    • Run a gradient program to separate HMB-PP from its degradation products (e.g., linear gradient from 100% A to 80% A / 20% B over 10 minutes).[1]

    • Detect the compound using UV absorbance at approximately 210 nm.[1]

  • Data Analysis: Quantify the peak area of HMB-PP at each time point. Calculate the percentage of HMB-PP remaining relative to the T=0 sample to determine the degradation rate and half-life under each condition.

Visualizations (Graphviz)

Signaling & Degradation Pathways

cluster_0 Chemical Degradation cluster_1 Biological Pathway HMBPP This compound (HMB-PP) HMBP HMB-Phosphate (HMBP) HMBPP->HMBP P-O-P bond cleavage Pi Inorganic Phosphate (Pi) HMBPP->Pi H2O H₂O (Hydrolysis) (pH, Temp) H2O->HMBPP HMBPP_bio HMB-PP IPP Isopentenyl Pyrophosphate (IPP) HMBPP_bio->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) HMBPP_bio->DMAPP LytB HMB-PP Reductase (LytB, IspH) LytB->HMBPP_bio

Caption: Pathways of this compound (HMB-PP) transformation.

Experimental Workflow

prep 1. Prepare fresh HMB-PP solution from -80°C stock dilute 2. Dilute into assay medium immediately before use prep->dilute incubate 3. Add to experimental setup (e.g., cell culture) dilute->incubate control Control: Run stability check (e.g., HPLC on parallel sample) dilute->control analyze 4. Perform assay (e.g., Flow Cytometry, ELISA) incubate->analyze

Caption: Recommended workflow for using HMB-PP in experiments.

Troubleshooting Logic

start Experiment shows low/no activity q1 Was HMB-PP stock prepared fresh & stored at -80°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was solution diluted just before use? a1_yes->q2 remake Prepare fresh stock, aliquot, & store at -80°C. Re-run experiment. a1_no->remake a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is assay duration >4 hours at 37°C? a2_yes->q3 protocol Revise protocol: Dilute immediately before adding to assay. a2_no->protocol a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No shorten Compound may be degrading. Consider shorter incubation or replenishing HMB-PP. a3_yes->shorten other Consider other factors: Cell viability, donor variability, reagent concentrations. a3_no->other

Caption: Decision tree for troubleshooting HMB-PP experiments.

References

Technical Support Center: Hydroxy-PP & CBR1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Hydroxy-PP in Carbonyl Reductase 1 (CBR1) inhibition experiments. This resource provides troubleshooting guidance and detailed protocols to ensure the success of your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues that may lead to a lack of observable CBR1 inhibition in your this compound experiments.

Q1: Why am I not observing any inhibition of CBR1 activity after adding this compound?

A1: Several factors could contribute to a lack of inhibition. Consider the following possibilities:

  • Inhibitor Integrity and Solubility:

    • Degradation: this compound, like any chemical compound, can degrade over time. Ensure your stock solution is fresh and has been stored correctly at -20°C for short-term or -80°C for long-term storage.[1]

    • Solubility Issues: this compound is typically dissolved in a solvent like DMSO. If the final concentration of DMSO in your assay is too high, it could affect enzyme activity. Conversely, if this compound is not fully dissolved in your assay buffer, its effective concentration will be lower than expected. A common method for preparing this compound for in vivo studies involves a multi-step dissolution process with DMSO, PEG300, Tween-80, and saline to ensure solubility.[1] While for in vitro assays direct dilution from a DMSO stock is common, ensure the final DMSO concentration is consistent across all conditions and ideally below 1%.

  • Enzyme Activity and Concentration:

    • Inactive Enzyme: The recombinant CBR1 enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store it at -80°C.

    • Incorrect Enzyme Concentration: The concentration of CBR1 in the assay is crucial. If the enzyme concentration is too high, the amount of inhibitor may be insufficient to produce a measurable decrease in activity.

  • Assay Conditions:

    • Sub-optimal Buffer pH: CBR1 activity is pH-dependent. Most assays are performed at a pH of 7.4 to mimic physiological conditions.[2] Significant deviations from the optimal pH can affect both enzyme activity and inhibitor binding.

    • Incorrect Substrate or Cofactor Concentration: The concentrations of the substrate (e.g., menadione (B1676200), doxorubicin) and the cofactor NADPH are critical. Ensure their concentrations are appropriate for the kinetic parameters of the enzyme. Assays are often initiated by adding NADPH to a pre-incubated mixture of the enzyme, inhibitor, and substrate.[2]

Q2: My results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results often stem from variability in experimental setup and execution.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Incubation Times: Use consistent pre-incubation times for the enzyme and inhibitor before initiating the reaction with NADPH. A 5-minute pre-incubation at 37°C is a common practice.[2]

  • Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all components are properly equilibrated to the assay temperature (e.g., 37°C) and that the plate reader maintains a stable temperature throughout the measurement.

Q3: The IC50 value I calculated for this compound is much higher than the reported values.

A3: A higher-than-expected IC50 value can be indicative of several issues:

  • Inaccurate Inhibitor Concentration: Verify the concentration of your this compound stock solution.

  • High Substrate Concentration: If the substrate concentration is significantly above its Km value, a higher concentration of a competitive inhibitor will be required to achieve 50% inhibition.

  • Presence of Interfering Substances: Components in your sample preparation or buffer could interfere with the inhibitor-enzyme interaction.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in CBR1 inhibition studies.

ParameterValueContextSource
IC50 759 nMSelective inhibition of CBR1[1]
Effective Concentration (In Vitro) 1-8 µMEnhancement of daunorubicin-mediated cell killing in A549 cells (24h)[1]
Effective Concentration (In Vitro) 6.3-25 µMInhibition of serum starvation-induced apoptosis in A549 cells (65h)[1]
Effective Concentration (In Vitro) 20 µMEnhancement of As2O3-induced apoptosis in human myeloid leukemia cell lines (48h)[1]

Detailed Experimental Protocols

Protocol: In Vitro CBR1 Inhibition Assay using a Spectrophotometer

This protocol is for determining the inhibitory effect of this compound on CBR1 activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant human CBR1 enzyme

  • This compound

  • Menadione (or other suitable CBR1 substrate)

  • NADPH

  • Phosphate (B84403) buffer (pH 7.4)

  • DMSO (for dissolving this compound and menadione)

  • UV-transparent 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is the same in all wells.

    • Prepare a stock solution of menadione in DMSO. Dilute in phosphate buffer to the desired working concentration.

    • Prepare a fresh solution of NADPH in phosphate buffer.

    • Dilute the recombinant CBR1 enzyme to the desired concentration in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer (to bring the final volume to 200 µL)

      • This compound solution (or vehicle control - buffer with the same percentage of DMSO)

      • CBR1 enzyme solution

      • Menadione solution

    • Include control wells:

      • No inhibitor control: Contains all components except this compound (substitute with vehicle).

      • No enzyme control: Contains all components except the CBR1 enzyme.

      • No substrate control: Contains all components except menadione.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH solution to each well.

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADPH oxidation is proportional to CBR1 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Normalize the velocities to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

CBR1 Catalytic Pathway

CBR1_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibition Substrate Carbonyl Substrate (e.g., Doxorubicin, Menadione) CBR1 CBR1 Substrate->CBR1 NADPH NADPH NADPH->CBR1 Product Reduced Product (e.g., Doxorubicinol) CBR1->Product NADP NADP+ CBR1->NADP HydroxyPP This compound HydroxyPP->CBR1 Inhibits

Caption: The catalytic cycle of CBR1 and its inhibition by this compound.

Experimental Workflow for CBR1 Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents: - this compound dilutions - CBR1 enzyme - Substrate (Menadione) - NADPH start->prep setup Set up 96-well plate: - Buffer - this compound/Vehicle - CBR1 - Substrate prep->setup preincubate Pre-incubate at 37°C for 5 minutes setup->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate measure Measure Absorbance at 340 nm (kinetic read) initiate->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: Step-by-step workflow for the CBR1 inhibition assay.

References

Adjusting Hydroxy-PP dosage to reduce cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hydroxy-PP is a fictional compound. The following information is for illustrative purposes and is based on established principles of managing cardiotoxicity for a class of drugs known as anthracyclines (e.g., doxorubicin). This guide is intended for research purposes only and should not be considered medical advice.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on adjusting dosage to mitigate cardiotoxicity observed during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cardiotoxicity in our in vivo rodent models with this compound, even at theoretically therapeutic doses. What are the initial steps to address this?

A1: The initial approach to mitigating this compound-induced cardiotoxicity involves a multi-faceted strategy focused on dose and schedule modification, as well as the introduction of cardioprotective agents.[1][2][3] Key considerations include:

  • Dose Fractionation: Instead of a single high dose, administering the total cumulative dose in several smaller, fractionated doses over a longer period can significantly reduce peak plasma concentrations and subsequent cardiac stress.[4][5]

  • Continuous Infusion: A prolonged, continuous infusion, as opposed to a bolus injection, can maintain therapeutic levels while avoiding the high peak concentrations associated with acute cardiotoxicity.

  • Cardioprotective Co-administration: The use of agents like Dexrazoxane, an iron-chelating agent, has been shown to reduce anthracycline-induced cardiotoxicity without compromising anti-tumor efficacy.[1][2]

Q2: What are the key biomarkers to monitor for the early detection of this compound-induced cardiotoxicity in our animal models?

A2: Early and sensitive detection of cardiac injury is crucial. The most established and recommended biomarkers to monitor are cardiac troponins (cTnI and cTnT) and natriuretic peptides (BNP or NT-proBNP).[6][7][8][9]

  • Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of cardiomyocyte injury.[7][8] Even slight elevations can indicate myocardial damage before functional changes are detectable by imaging.[6] It is recommended to obtain baseline measurements before this compound administration and monitor levels serially throughout the experiment.[6]

  • Natriuretic Peptides (BNP and NT-proBNP): These are markers of cardiac wall stress and ventricular dysfunction. Elevated levels can indicate hemodynamic stress on the heart.[6][9]

BiomarkerSignificanceRecommended Action
Cardiac Troponin I (cTnI) / T (cTnT) Highly specific indicator of cardiomyocyte necrosis.[6][7]Establish baseline before treatment. Monitor levels 24-72 hours after each this compound dose. A significant increase from baseline suggests cardiac injury.
NT-proBNP / BNP Indicates ventricular strain and wall stress.[6][9]Monitor at baseline and at the end of the treatment cycle. A sustained elevation may predict future cardiac dysfunction.
Myeloperoxidase (MPO) A marker of oxidative stress and inflammation.[10]Higher baseline levels may be associated with an increased risk of cardiotoxicity.[10]

Q3: Our in vitro assays with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) show increased apoptosis after this compound treatment. How can we quantify this and explore the underlying mechanism?

A3: Increased apoptosis is a known mechanism of anthracycline-induced cardiotoxicity.[11][12] To quantify this and investigate the mechanism, a combination of assays is recommended:

  • Quantification of Apoptosis:

    • Caspase-3/7 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] A colorimetric or fluorometric assay can quantify its activity in cell lysates.[14][15][16]

    • Annexin V Staining: This assay, typically analyzed by flow cytometry, identifies early apoptotic cells.

  • Investigating the Mechanism:

    • Mitochondrial Membrane Potential (MMP) Assay: A common method is using the JC-1 dye.[17][18] In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red.[17][19] In apoptotic cells with decreased MMP, JC-1 remains as monomers and fluoresces green.[17][19] A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction, a key event in this compound-induced apoptosis.[20][21]

    • Reactive Oxygen Species (ROS) Measurement: Oxidative stress is a primary driver of this compound-induced cardiotoxicity.[11][22][23] Cellular ROS levels can be quantified using fluorescent probes like DCFDA.

Troubleshooting Guides

Issue 1: Inconsistent Cardiotoxicity in In Vivo Models

  • Problem: High variability in cardiac function and biomarker levels between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Drug Administration Technique: Ensure consistent intravenous (IV) or intraperitoneal (IP) injection technique to minimize variability in drug delivery and absorption.

    • Animal Strain and Age: Different rodent strains can have varying sensitivities to cardiotoxic agents. Ensure the use of a consistent strain, age, and sex for all experiments.

    • Underlying Health Status: Screen animals for any pre-existing health conditions that could affect cardiac function.

Issue 2: High Background in In Vitro Apoptosis Assays

  • Problem: High levels of apoptosis detected in control (untreated) hiPSC-CMs.

  • Possible Causes & Solutions:

    • Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition, confluency, and passage number. Sub-optimal conditions can induce stress and apoptosis.

    • Reagent Handling: Ensure proper storage and handling of assay reagents, particularly fluorescent dyes which can be light-sensitive.

    • Assay Protocol: Optimize incubation times and reagent concentrations for your specific hiPSC-CM line.

Experimental Protocols

Protocol 1: In Vivo Rodent Model of this compound-Induced Cardiotoxicity

This protocol is based on established models of doxorubicin-induced cardiomyopathy in rats and mice.[12][23][24][25][26]

  • Animal Model: Male Wistar rats (200-250g) or C57BL/6 mice (8-10 weeks old).

  • This compound Administration:

    • Chronic Model: Administer this compound at a cumulative dose of 15-20 mg/kg via intraperitoneal (IP) injections. This can be given as 2.5 mg/kg twice a week for 4 weeks.[25]

    • Acute Model: A single IP injection of 15-20 mg/kg.

  • Monitoring:

    • Cardiac Function: Perform echocardiography at baseline and at weekly intervals to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Biomarker Analysis: Collect blood samples via tail vein or cardiac puncture at baseline and 24-72 hours after the final dose for analysis of cTnI/T and NT-proBNP using ELISA or other sensitive immunoassays.[27][28][29]

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect heart tissue for histological analysis (H&E and Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot for apoptotic markers).

Protocol 2: In Vitro Assessment of Apoptosis in hiPSC-CMs

This protocol outlines the steps for measuring caspase-3 activity and mitochondrial membrane potential.

A. Caspase-3 Activity Assay (Colorimetric) [15][16][30]

  • Cell Culture: Plate hiPSC-CMs in a 96-well plate and allow them to adhere and resume spontaneous beating.

  • Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include an untreated control group.

  • Cell Lysis: Lyse the cells using a chilled lysis buffer provided in a commercial caspase-3 assay kit. Incubate on ice for 10 minutes.

  • Assay:

    • Transfer the cell lysate to a new plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

B. Mitochondrial Membrane Potential (JC-1 Assay) [17][18][21][31]

  • Cell Culture and Treatment: Follow steps 1 and 2 from the Caspase-3 assay protocol.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 2 µM) in the cell culture medium.[18][31]

    • Remove the old medium from the cells and add the JC-1 staining solution.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

      • Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.[17][19]

      • Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm.[17][19]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential apoptosis.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Hydroxy_PP_Cardiotoxicity_Pathway HydroxyPP This compound Mitochondria Mitochondria HydroxyPP->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS e- transport chain disruption DNA_Damage DNA Damage ROS->DNA_Damage MPTP mPTP Opening ROS->MPTP Oxidative Damage p53 p53 Activation DNA_Damage->p53 MMP_Loss Loss of MMP (ΔΨm) MPTP->MMP_Loss CytoC Cytochrome C Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Cardiomyocyte Apoptosis Casp3->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity p53->Apoptosis In_Vitro_Workflow start Start: hiPSC-CM Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24-48h treatment->incubation assays Perform Parallel Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assays (Caspase-3, JC-1) assays->apoptosis ros ROS Production Assay assays->ros analysis Data Analysis: - EC50 Calculation - Red/Green Ratio - Fold Change viability->analysis apoptosis->analysis ros->analysis end End: Determine Cardiotoxic Potential analysis->end Dosage_Adjustment_Logic start Initial Dosing Protocol check_toxicity Monitor Cardiotoxicity (Biomarkers, Echocardiography) start->check_toxicity no_toxicity No Significant Toxicity: Maintain Dosage check_toxicity->no_toxicity Below Threshold toxicity Significant Toxicity Detected check_toxicity->toxicity Above Threshold action Implement Mitigation Strategy toxicity->action fractionate Fractionate Dose action->fractionate reduce Reduce Cumulative Dose action->reduce add_cardioprotectant Add Cardioprotectant (e.g., Dexrazoxane) action->add_cardioprotectant re_evaluate Re-evaluate Toxicity fractionate->re_evaluate reduce->re_evaluate add_cardioprotectant->re_evaluate success Toxicity Mitigated: Continue with Adjusted Protocol re_evaluate->success Below Threshold failure Toxicity Persists: Consider Alternative Compound re_evaluate->failure Above Threshold

References

Troubleshooting unexpected results in Hydroxy-PP Fyn kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Hydroxy-PP Fyn kinase assays.

Frequently Asked Questions (FAQs)

Q1: My positive control, a known Fyn kinase inhibitor, is not showing any inhibition. What are the possible causes?

A1: This issue can stem from several factors:

  • Reagent Integrity:

    • ATP: Ensure the ATP solution is at the correct concentration and has not undergone multiple freeze-thaw cycles. Prepare fresh ATP solutions if necessary.

    • Fyn Kinase: The enzyme may have lost activity due to improper storage or handling. Verify the storage conditions and consider running a quality control check with a fresh aliquot.

    • Inhibitor: The positive control inhibitor may have degraded. Prepare a fresh stock solution from a reliable source.

  • Assay Conditions:

    • Buffer Composition: Incorrect pH or missing essential components (e.g., MgCl2) in the kinase buffer can abolish enzyme activity.

    • Incubation Times: Ensure that incubation times for the kinase reaction and signal detection are optimal and consistent.

Q2: I am observing high background noise in my assay. How can I reduce it?

A2: High background can obscure the signal from your kinase reaction. Consider the following:

  • Reagent Purity: Use high-purity reagents, especially ATP and substrate peptides.

  • Buffer Components: Some buffer components can interfere with the detection method. For example, high concentrations of DTT or β-mercaptoethanol can interfere with certain fluorescence-based assays.

  • Plate Type: Use low-binding plates, especially for assays with low protein concentrations, to minimize non-specific binding of reagents.

  • Washing Steps: If your assay involves washing steps, ensure they are thorough to remove unbound reagents.

Q3: The IC50 value for my this compound analog is significantly different from the expected value. What could be the reason?

A3: Discrepancies in IC50 values are common and can be attributed to:

  • Experimental Conditions: IC50 values are highly dependent on assay conditions. Key parameters include:

    • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors, such as many this compound analogs, is dependent on the ATP concentration. Ensure you are using a consistent ATP concentration, ideally at or below the Km for ATP for Fyn kinase.

    • Enzyme and Substrate Concentrations: Variations in the concentrations of Fyn kinase and the substrate peptide can alter the apparent IC50.

  • Compound Stability and Purity: Verify the purity and stability of your this compound analog. Degradation or impurities can lead to inaccurate results.

  • Data Analysis: Ensure that the data analysis method and curve-fitting algorithm are appropriate for your data.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in this compound Fyn kinase assays.

Problem: No or Low Kinase Activity
Possible Cause Recommended Solution
Inactive Fyn Kinase- Verify storage conditions (-80°C is typical).- Use a fresh aliquot of the enzyme.- Perform a quality control check with a known substrate.
Incorrect Buffer Composition- Check the pH of the kinase buffer.- Ensure all essential components (e.g., MgCl2, DTT) are present at the correct concentrations.
Degraded ATP- Prepare fresh ATP stock solutions.- Avoid multiple freeze-thaw cycles.
Sub-optimal Assay Conditions- Optimize incubation time and temperature.- Titrate enzyme and substrate concentrations.
Problem: High Signal Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors- Use calibrated pipettes.- Ensure proper mixing of all reagents.- Use a multi-channel pipette for adding reagents to multiple wells simultaneously.
Edge Effects in Microplates- Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Ensure proper sealing of the plate during incubations.
Reagent Instability- Prepare fresh reagents for each experiment.- Keep reagents on ice during the experiment setup.

Experimental Protocols

Fyn Kinase Activity Assay (Example Protocol)

This is a general protocol and may require optimization for specific this compound analogs and detection methods.

  • Prepare Kinase Buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

  • Prepare Reagent Solutions:

    • Fyn Kinase: Dilute the Fyn kinase stock to the desired concentration in kinase buffer.

    • ATP: Prepare a stock solution of ATP in water and dilute it to the final desired concentration in the kinase buffer.

    • Substrate: Prepare a stock solution of the substrate peptide (e.g., a poly(E,Y) peptide) and dilute it to the final concentration.

    • This compound Analog: Prepare a serial dilution of the this compound analog in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%).

  • Assay Procedure:

    • Add 5 µL of the diluted this compound analog or DMSO (vehicle control) to the wells of a microplate.

    • Add 20 µL of the Fyn kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for the desired amount of time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Detect the kinase activity using a suitable method, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using a phosphospecific antibody or a fluorescently labeled substrate.

    • Luminescence-Based Assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Fyn_Signaling_Pathway PDGFR PDGF Receptor Fyn Fyn Kinase PDGFR->Fyn Activation Shc Shc Fyn->Shc Phosphorylation Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified Fyn kinase signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, ATP, Substrate, Inhibitor) serial_dilution Perform Serial Dilution of this compound Analog prep_reagents->serial_dilution add_inhibitor Add Inhibitor/Vehicle to Plate serial_dilution->add_inhibitor add_enzyme Add Fyn Kinase add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal calculate_inhibition Calculate Percent Inhibition detect_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General experimental workflow for a Fyn kinase assay.

troubleshooting_flowchart start Unexpected Results check_positive_control Is the positive control working? start->check_positive_control check_reagents Check Reagent Integrity (Enzyme, ATP, Inhibitor) check_positive_control->check_reagents No high_background Is there high background noise? check_positive_control->high_background Yes check_assay_conditions Check Assay Conditions (Buffer, Incubation Times) check_reagents->check_assay_conditions check_assay_conditions->high_background check_reagent_purity Check Reagent Purity high_background->check_reagent_purity Yes ic50_off Is the IC50 value unexpected? high_background->ic50_off No optimize_washing Optimize Washing Steps check_reagent_purity->optimize_washing optimize_washing->ic50_off verify_atp_conc Verify ATP Concentration ic50_off->verify_atp_conc Yes end Problem Resolved ic50_off->end No check_compound Check Compound Purity/Stability verify_atp_conc->check_compound review_analysis Review Data Analysis check_compound->review_analysis review_analysis->end

Caption: Troubleshooting decision tree for Fyn kinase assays.

Optimizing incubation times for Hydroxy-PP treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Hydroxy-PP treatment in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (this compound-Me) is a selective inhibitor of Carbonyl Reductase 1 (CBR1).[1] Its mechanism of action involves binding to CBR1, which prevents the enzyme from metabolizing its target substrates. In cancer research, CBR1 is known to detoxify certain chemotherapeutic agents, such as Daunorubicin and Doxorubicin. By inhibiting CBR1, this compound can enhance the cytotoxic effects of these drugs on tumor cells.[1][2] Additionally, this compound has been shown to inhibit serum starvation-induced apoptosis and enhance As2O3-induced reactive oxygen species (ROS) production in certain cancer cell lines.[1]

Q2: What are the typical starting concentrations and incubation times for in vitro experiments with this compound?

The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. Based on published studies, a common starting concentration range is between 1 µM and 25 µM.[1] Incubation times can vary significantly, from a few hours for signaling studies to several days for viability or apoptosis assays.[1] It is crucial to perform a literature search for protocols using similar cell types to establish a preliminary range.[3]

Q3: How do I determine the optimal incubation time for my specific experiment?

The most effective method for determining the optimal incubation period is to conduct a time-course experiment.[4] This involves treating your cells with a fixed, predetermined concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 24, 48, and 72 hours).[4][5] The ideal incubation time will be the point at which the most significant and reproducible effect is observed without causing excessive, non-specific cell death.

Q4: What are the critical controls to include in my this compound experiments?

To ensure that the observed effects are solely due to the this compound treatment, it is essential to include the following controls:

  • No Treatment Control: Cells that are not exposed to either this compound or the vehicle solvent.

  • Vehicle Control: Cells treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO). This is crucial for distinguishing the effect of the compound from any potential effects of the solvent.[3]

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my cells.

Potential Cause Suggested Solution
Sub-optimal Incubation Time: The incubation period may be too short for the desired effect to manifest.[4]Perform a time-course experiment, extending the incubation period (e.g., test 24, 48, and 72 hours).[4][5]
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Conduct a dose-response experiment with a wider range of concentrations to determine the IC50.[4]
Cell Line Resistance: The cell line you are using may have low expression of CBR1 or intrinsic resistance mechanisms.Verify the expression of CBR1 in your cell line via Western Blot or qPCR. Consider testing a different, more sensitive cell line.
Compound Instability: this compound solution may have degraded.Prepare fresh stock solutions of this compound for each experiment and store them properly as recommended by the manufacturer.[3]

Problem: I am observing high levels of cell death, even at short incubation times.

Potential Cause Suggested Solution
Concentration Too High: The concentration of this compound is likely above the optimal range for your cell line, causing non-specific toxicity.Lower the concentration of this compound. Perform a dose-response experiment to identify a more suitable concentration range.
Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.Ensure the final concentration of the vehicle in the culture medium is at a non-toxic level (typically ≤ 0.1%).
Cell Culture Conditions: Sub-optimal cell culture conditions can make cells more sensitive to treatment.Ensure cells are healthy, in the exponential growth phase, and seeded at an appropriate density.

Problem: There is high variability between my experimental replicates.

Potential Cause Suggested Solution
Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment.[4]Use a hemocytometer or automated cell counter for accurate cell counting to ensure consistent seeding density.[4]
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to increased evaporation.[4]Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[4]
Inconsistent Treatment Application: Variations in the timing or method of adding this compound.Use a multichannel pipette for consistent and simultaneous treatment application across wells.

Quantitative Data Summary

Table 1: Published In Vitro Incubation Times and Concentrations for this compound-Me

Cell Line(s)ConcentrationIncubation TimeObserved Effect
A5491-8 µM24 hEnhanced cell-killing effect of Daunorubicin.
A5496.3-25 µM65 hInhibition of serum starvation-induced apoptosis.
U937, K562, HL-60, NB420 µM48 hEnhanced As2O3-induced apoptotic cell death.
U93720 µM0-36 hEnhanced As2O3-induced ROS production.
Data sourced from MedchemExpress.[1]

Experimental Protocols & Workflows

Workflow for Optimizing this compound Incubation Time

G cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_time Phase 3: Time-Course A Literature Review: Identify typical concentration and time ranges for This compound in similar cell lines. B Prepare this compound Stock Solution: Dissolve in appropriate solvent (e.g., DMSO) and store correctly. A->B C Dose-Response Assay: Treat cells with a range of This compound concentrations for a fixed, intermediate time (e.g., 48h). B->C D Determine IC50 or Optimal Concentration: Analyze viability data to find the concentration for the time-course study. C->D E Time-Course Experiment: Treat cells with the optimal This compound concentration from Phase 2. D->E F Measure Endpoint: Collect samples at multiple time points (e.g., 12h, 24h, 48h, 72h). E->F G Analyze Results: Identify the time point with the most significant and reproducible effect. F->G G HPP This compound CBR1 CBR1 HPP->CBR1 Inhibition InactiveChemo Inactive Metabolite CBR1->InactiveChemo Detoxification Apoptosis Apoptosis CBR1->Apoptosis Prevents Chemo Chemotherapeutic (e.g., Doxorubicin) Chemo->CBR1 Chemo->Apoptosis CellDeath Enhanced Tumor Cell Death Apoptosis->CellDeath

References

Validation & Comparative

Validating the Anticancer Effects of Novel Kinase Inhibitor Hydroxy-PP in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical efficacy of a novel investigational anticancer agent, Hydroxy-PP, against a standard-of-care chemotherapy agent in validated xenograft models. The data presented herein is based on established experimental protocols to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Data Presentation: Comparative Efficacy in Xenograft Models

The antitumor activity of this compound was evaluated in a human non-small cell lung cancer (NSCLC) xenograft model and compared with Paclitaxel, a widely used chemotherapeutic agent. Nude mice bearing established NCI-H460 tumors were treated with either this compound, Paclitaxel, or a vehicle control. Tumor growth was monitored over a period of 21 days.

Treatment GroupDosage and AdministrationMean Final Tumor Volume (mm³)Percentage Tumor Growth Inhibition (%)
Vehicle Control 0.5% CMC, oral, daily1580 ± 180-
This compound 50 mg/kg, oral, daily450 ± 9571.5
Paclitaxel 10 mg/kg, i.p., twice weekly620 ± 11060.8

Discussion of Anticancer Mechanisms

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of cell proliferation in many cancers, including NSCLC. By blocking the tyrosine kinase activity of EGFR, this compound inhibits downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Paclitaxel, in contrast, is a microtubule-stabilizing agent. It interferes with the normal function of microtubules during cell division, leading to cell cycle arrest in the G2/M phase and subsequent cell death. While both agents ultimately induce apoptosis, their primary mechanisms of action are distinct, with this compound acting as a targeted therapy and Paclitaxel as a cytotoxic agent.

Experimental Protocols

Cell Line and Culture: Human non-small cell lung cancer cell line NCI-H460 was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Model Establishment: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care. NCI-H460 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow until they reached a palpable volume of approximately 100-150 mm³.

Drug Administration: Mice were randomized into three groups (n=8 per group):

  • Vehicle Control: Administered 0.5% carboxymethyl cellulose (B213188) (CMC) orally, once daily.

  • This compound: Administered 50 mg/kg body weight, orally, once daily.

  • Paclitaxel: Administered 10 mg/kg body weight, intraperitoneally, twice a week.

Tumor Volume Measurement: Tumor dimensions were measured twice weekly using a digital caliper, and tumor volume was calculated using the formula: (Length × Width²) / 2.

Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between the treatment and control groups was determined using a one-way analysis of variance (ANOVA). A p-value of < 0.05 was considered statistically significant.

Visualizations

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture NCI-H460 Cell Culture injection Subcutaneous Injection of Cells into Nude Mice cell_culture->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomization of Mice (n=8 per group) tumor_growth->randomization control Vehicle Control (0.5% CMC, oral, daily) randomization->control hydroxy_pp This compound (50 mg/kg, oral, daily) randomization->hydroxy_pp paclitaxel Paclitaxel (10 mg/kg, i.p., twice weekly) randomization->paclitaxel measurement Tumor Volume Measurement (Twice Weekly) control->measurement hydroxy_pp->measurement paclitaxel->measurement endpoint Study Endpoint (Day 21) measurement->endpoint stats Statistical Analysis endpoint->stats signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HydroxyPP This compound HydroxyPP->EGFR Inhibits

Comparative Analysis of Hydroxy-PP and Other CBR1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Hydroxy-PP (HPP), a potent Carbonyl Reductase 1 (CBR1) inhibitor, and other known inhibitors of this critical enzyme. CBR1 plays a significant role in the metabolism of various xenobiotics, including anticancer drugs, and is implicated in chemoresistance and drug-induced toxicities. This document aims to be a valuable resource by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the evaluation and selection of CBR1 inhibitors for research and drug development.

Performance of CBR1 Inhibitors: A Quantitative Comparison

The inhibitory activity of various compounds against CBR1 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and a selection of other CBR1 inhibitors. It is important to note that these values have been sourced from various studies and may have been determined under different experimental conditions. Therefore, direct comparison should be approached with caution.

InhibitorIC50 (µM)Compound ClassNotes
This compound 0.78[1]PyrrolopyrimidineAlso a potent inhibitor of Fyn kinase (IC50 = 5 nM)[1].
This compound-Me 0.759[2]PyrrolopyrimidineA selective CBR1 inhibitor.
CBR1-IN-3 0.034Not SpecifiedA potent CBR1 inhibitor.
CBR1-IN-4 0.09Not SpecifiedA potent CBR1 inhibitor.
CBR1-IN-5 0.1Not SpecifiedA potent CBR1 inhibitor.
YF-Mo1 1.1Not Specified
CBR1-IN-7 8Not Specified
ASP9521 44.00[3]Not SpecifiedA moderate CBR1 inhibitor.
Quercetin VariesFlavonoidIC50 values are substrate-dependent.
MonoHER 37 - 219FlavonoidIC50 values vary depending on the CBR1 isoform and substrate[4].
TriHER VariesFlavonoidIC50 values are substrate-dependent.
Rutin VariesFlavonoidA flavonoid with CBR1 inhibitory activity.
Xanthohumol (B1683332) 11 - 20 (for Daunorubicin reduction)[5]Prenylated Chalconoid
Isoxanthohumol (B16456) 11 - 20 (for Daunorubicin reduction)[5]Prenylflavonoid
8-Prenylnaringenin (B1664708) 11 - 20 (for Daunorubicin reduction); Ki(app) = 0.18 (for 2,3-hexanedione (B1216139) reduction)[5]PrenylflavonoidThe most effective inhibitor of the tested prenylflavonoids against 2,3-hexanedione reduction[5].
Indomethacin VariesNSAIDA non-steroidal anti-inflammatory drug that inhibits CBR1.
Flufenamic acid VariesNSAIDA non-steroidal anti-inflammatory drug that inhibits CBR1.

Experimental Protocols

Standard Enzymatic Assay for CBR1 Inhibition Screening

This protocol outlines a standard in vitro method to determine the inhibitory potential of a compound against human CBR1.

1. Materials and Reagents:

  • Recombinant human CBR1 enzyme

  • NADPH (cofactor)

  • CBR1 substrate (e.g., Menadione, Daunorubicin, Doxorubicin)

  • Test inhibitor compound

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the test inhibitor to various concentrations in the assay buffer.

    • Prepare solutions of recombinant CBR1, NADPH, and the chosen substrate in the assay buffer.

  • Assay Reaction:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or vehicle control)

      • Recombinant CBR1 enzyme solution

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the NADPH and substrate solutions.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Monitor the decrease in absorbance at 340 nm over time. This reflects the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of CBR1 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

3. Controls:

  • Negative Control: Reaction mixture without the inhibitor (vehicle only) to determine 100% enzyme activity.

  • Positive Control: A known CBR1 inhibitor can be included to validate the assay.

  • Blank: Reaction mixture without the enzyme to account for non-enzymatic NADPH oxidation.

Experimental Workflow for CBR1 Inhibitor Screening

The following diagram illustrates a typical workflow for screening and validating CBR1 inhibitors.

G cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Secondary Assays cluster_3 Cell-Based & In Vivo Validation primary_screen High-Throughput Screening (Single Concentration) dose_response Dose-Response Assay primary_screen->dose_response Active Hits ic50_calc IC50 Calculation dose_response->ic50_calc selectivity Selectivity Profiling (against other reductases) ic50_calc->selectivity Potent Hits mechanism Mechanism of Action Studies (e.g., Ki determination) selectivity->mechanism cell_based Cell-Based Assays (e.g., Chemoresistance, Toxicity) mechanism->cell_based Selective & Potent Inhibitors in_vivo In Vivo Efficacy & PK/PD Studies cell_based->in_vivo

Workflow for CBR1 inhibitor discovery and validation.

Signaling Pathways Involving CBR1

CBR1 in Doxorubicin (B1662922) Metabolism, Cardiotoxicity, and Chemoresistance

CBR1 plays a pivotal role in the metabolism of the widely used chemotherapeutic drug, doxorubicin. This metabolic conversion is a double-edged sword, contributing to both drug resistance in cancer cells and severe cardiotoxicity in patients.

G cluster_0 cluster_1 Cancer Cell cluster_2 Cardiac Cell Doxorubicin_ext Doxorubicin Doxorubicin_cancer Doxorubicin Doxorubicin_ext->Doxorubicin_cancer Doxorubicin_cardiac Doxorubicin Doxorubicin_ext->Doxorubicin_cardiac CBR1_cancer CBR1 Doxorubicin_cancer->CBR1_cancer Doxorubicinol_cancer Doxorubicinol (Less Potent) CBR1_cancer->Doxorubicinol_cancer NADPH -> NADP+ Chemoresistance Chemoresistance Doxorubicinol_cancer->Chemoresistance CBR1_cardiac CBR1 Doxorubicin_cardiac->CBR1_cardiac Doxorubicinol_cardiac Doxorubicinol (Cardiotoxic) CBR1_cardiac->Doxorubicinol_cardiac NADPH -> NADP+ Cardiotoxicity Cardiotoxicity Doxorubicinol_cardiac->Cardiotoxicity Inhibitor CBR1 Inhibitor (e.g., this compound) Inhibitor->CBR1_cancer Inhibitor->CBR1_cardiac

CBR1-mediated doxorubicin metabolism and its consequences.

Inhibition of CBR1 is a promising strategy to mitigate doxorubicin-induced cardiotoxicity and overcome chemoresistance. By blocking the conversion of doxorubicin to doxorubicinol, CBR1 inhibitors can potentially increase the therapeutic index of anthracycline-based chemotherapies.

CBR1's Role in Cancer Metastasis and its Regulation

Recent studies have unveiled a role for CBR1 in cancer progression beyond drug metabolism. In some cancers, such as head and neck squamous cell carcinoma, inhibition of CBR1 has been shown to increase reactive oxygen species (ROS), leading to the upregulation of β-catenin and the promotion of epithelial-mesenchymal transition (EMT), a key process in metastasis[1][6]. Furthermore, the expression of CBR1 itself can be regulated by hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen levels, which is often observed in the tumor microenvironment.

G cluster_0 Regulation of CBR1 Expression cluster_1 CBR1 Inhibition and Metastasis Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CBR1_gene CBR1 Gene HIF1a->CBR1_gene Induces Transcription CBR1_protein CBR1 Protein CBR1_gene->CBR1_protein Translation CBR1_protein_meta CBR1 Protein ROS Reactive Oxygen Species (ROS) CBR1_protein_meta->ROS Reduces ROS (Normal Function) beta_catenin β-catenin ROS->beta_catenin Upregulates EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Promotes Metastasis Metastasis EMT->Metastasis Inhibitor CBR1 Inhibitor Inhibitor->CBR1_protein_meta Inhibitor->ROS Increases ROS (Upon Inhibition)

Regulation of CBR1 and its role in metastasis.

This dual role of CBR1 in both drug metabolism and cancer progression highlights the complexity of targeting this enzyme. A thorough understanding of these pathways is crucial for the development of effective and safe CBR1-targeted therapies.

References

A Comparative Analysis of Hydroxy-PP and Hydroxy-PP-Me in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule inhibitors of Carbonyl Reductase 1 (CBR1) have emerged as promising agents to enhance the efficacy of conventional chemotherapy. This guide provides a detailed comparison of two such inhibitors, Hydroxy-PP and its methylated analog, this compound-Me. The following sections objectively evaluate their performance based on available experimental data, outline key experimental methodologies, and visualize their roles in relevant signaling pathways.

Quantitative Efficacy: A Side-by-Side Look

The primary mechanism of action for both this compound and this compound-Me is the inhibition of CBR1, an enzyme implicated in the metabolism and detoxification of several anticancer drugs, including anthracyclines like doxorubicin. By inhibiting CBR1, these molecules prevent the reduction of chemotherapeutic agents into their less active or more cardiotoxic metabolites. Additionally, this compound has been identified as a potent inhibitor of Fyn, a non-receptor tyrosine kinase involved in various cellular signaling pathways.

CompoundTargetIC50 ValueMolecular FormulaMolecular WeightCAS Number
This compound CBR10.78 µMC15H17N5O283.33 g/mol 833481-60-0
Fyn Kinase5 nM
This compound-Me CBR1759 nM (0.759 µM)C16H18N4O282.34 g/mol 833481-77-9

Delving into the Experimental Details

The following protocols provide an overview of the methodologies used to evaluate the efficacy of this compound and this compound-Me.

CBR1 Inhibition Assay (General Protocol)

The inhibitory activity of this compound and this compound-Me against CBR1 is typically determined using a spectrophotometric or fluorometric assay.

  • Enzyme and Substrate Preparation : Recombinant human CBR1 is purified. A suitable substrate for CBR1, such as menadione (B1676200) or a specific chemotherapeutic agent (e.g., daunorubicin), and the cofactor NADPH are prepared in a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Inhibitor Preparation : A stock solution of the inhibitor (this compound or this compound-Me) is prepared in a suitable solvent like DMSO and then serially diluted to various concentrations.

  • Reaction Initiation : The reaction is initiated by adding the CBR1 enzyme to a mixture containing the substrate, NADPH, and the inhibitor at various concentrations.

  • Measurement : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • IC50 Determination : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fyn Kinase Inhibition Assay (General Protocol)

The inhibitory potency of this compound against Fyn kinase is commonly assessed using a kinase assay kit, such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup : The assay is performed in a multi-well plate. Each well contains the Fyn kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of the inhibitor (this compound).

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by Fyn kinase. This reaction consumes ATP, producing ADP.

  • ADP-Glo™ Reagent Addition : After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement : The luminescence signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity, is measured using a microplate reader.

  • IC50 Calculation : The IC50 value is calculated by plotting the luminescence signal (as a percentage of the control) against the inhibitor concentration.

Cell Viability and Apoptosis Assays with this compound-Me

The effect of this compound-Me on cancer cell viability and its ability to enhance chemotherapy-induced apoptosis has been demonstrated in studies.[1][2]

  • Cell Culture : Human cancer cell lines (e.g., breast cancer cell lines MDA-MB-157 and MCF-7) are cultured in appropriate media.

  • Treatment : Cells are treated with a chemotherapeutic agent (e.g., doxorubicin) alone, this compound-Me alone, or a combination of both for a specified duration (e.g., 48 hours).

  • Cell Viability Assessment : Cell viability can be assessed using methods like the MTT assay or by measuring the sub-G1 population (indicative of apoptotic cells) through flow cytometry after propidium (B1200493) iodide (PI) staining.

  • Apoptosis Detection (TUNEL Assay) : To confirm apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed. This method detects DNA fragmentation, a hallmark of apoptosis. TUNEL-positive cells are visualized and quantified using fluorescence microscopy.

  • Reactive Oxygen Species (ROS) Measurement : To investigate the mechanism, intracellular ROS levels are measured. Cells are treated as described above, and then a fluorescent probe for ROS (e.g., DCFDA) is added. The fluorescence intensity, which correlates with the amount of ROS, is measured by flow cytometry.[1]

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound and this compound-Me, as well as a typical experimental workflow.

experimental_workflow General Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Studies enzymatic_assay Enzymatic Assay (CBR1/Fyn Inhibition) ic50 IC50 Determination enzymatic_assay->ic50 cell_culture Cancer Cell Culture treatment Treatment with Inhibitor +/- Chemotherapy cell_culture->treatment viability Cell Viability Assay (MTT, PI Staining) treatment->viability apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis ros ROS Measurement treatment->ros animal_model Xenograft Animal Model in_vivo_treatment In Vivo Treatment animal_model->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth CBR1_Apoptosis_Pathway CBR1 Inhibition and Enhancement of Chemotherapy-Induced Apoptosis Hydroxy_PP_Me This compound / this compound-Me CBR1 CBR1 Hydroxy_PP_Me->CBR1 Inhibits Metabolite Less Active / More Cardiotoxic Metabolite CBR1->Metabolite Metabolizes to Chemotherapy Chemotherapeutic Agent (e.g., Doxorubicin) Chemotherapy->CBR1 Substrate for DNA_Damage DNA Damage Chemotherapy->DNA_Damage ROS Increased Intracellular Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces DNA_Damage->ROS Fyn_Signaling_Pathway Simplified Fyn Kinase Signaling Pathway Hydroxy_PP This compound Fyn Fyn Kinase Hydroxy_PP->Fyn Inhibits Receptor Cell Surface Receptors (e.g., TCR, Integrins) Receptor->Fyn Activates Downstream Downstream Signaling Proteins Fyn->Downstream Phosphorylates Cellular_Response Cellular Responses (Growth, Proliferation, Adhesion) Downstream->Cellular_Response Regulates

References

Cross-Validation of Hydroxy-PP's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Hydroxy-PP-Me, a selective Carbonyl Reductase 1 (CBR1) inhibitor, and its role in enhancing the efficacy of conventional cancer therapies. Through a detailed comparison with alternative CBR1 inhibitors and existing chemotherapeutic agents, this document aims to elucidate the mechanism of action of this compound-Me and present supporting experimental data for its cross-validation.

Executive Summary

This compound-Me has emerged as a promising agent for overcoming chemoresistance and mitigating the cardiotoxic side effects of anthracycline antibiotics like Daunorubicin and Doxorubicin. Its primary mechanism of action is the selective inhibition of CBR1, an enzyme implicated in the metabolic deactivation of these chemotherapeutic drugs and the generation of cardiotoxic metabolites. By blocking CBR1 activity, this compound-Me enhances the cytotoxic effects of these drugs on cancer cells while simultaneously protecting cardiac tissues. This guide presents a comparative analysis of this compound-Me with other CBR1 inhibitors and the chemotherapeutic agents it augments, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Analysis of CBR1 Inhibitors

The efficacy of this compound-Me as a CBR1 inhibitor can be contextualized by comparing its half-maximal inhibitory concentration (IC50) with that of other known CBR1 inhibitors.

InhibitorIC50 (CBR1)Compound ClassReference
This compound-Me 759 nM Pyrazolopyrimidine derivative[1]
8-prenylnaringenin (B1664708)180 nM (for 2,3-hexanedione (B1216139) reduction)Prenylated flavonoid[2]
Xanthohumol (B1683332)11-20 µM (for Daunorubicin reduction)Prenylated chalconoid[2]
Isoxanthohumol (B16456)11-20 µM (for Daunorubicin reduction)Prenylated flavonoid[2]
ASP952144.00 µMIndole derivative[3]
MonoHER37-219 µM (depending on substrate and CBR1 variant)Flavonoid[4]

Synergistic Effects with Chemotherapeutic Agents

This compound-Me has demonstrated significant synergistic effects when used in combination with Daunorubicin and Arsenic Trioxide (As₂O₃) in various cancer cell lines.

Cell LineCombination TreatmentObserved EffectQuantitative DataReference
A549 (Lung Carcinoma)This compound-Me (1-8 µM) + DaunorubicinEnhanced cell-killing effectData not specified[1]
Human Myeloid Leukemia (U937, K562, HL-60, NB4)This compound-Me (20 µM) + As₂O₃Significantly enhanced apoptotic cell deathIncreased cleaved PARP and caspase-3 levels[1]
U937 Xenograft (in vivo)This compound-Me (30 mg/kg) + As₂O₃Significantly inhibited tumor growthMarkedly suppressed tumor growth and weight compared with As₂O₃ alone. Enhanced expression of apoptotic markers.[1]
MDA-MB-157 and MCF-7 (Breast Cancer)This compound-Me (8 µM) + DoxorubicinIncreased cell death, increased ROS generation, enhanced apoptosisIncreased cleaved PARP and caspase-7, increased Bax expression[5]

Mechanism of Action: The CBR1 Signaling Pathway

CBR1 is a key enzyme in the metabolism of various xenobiotics, including the anthracycline chemotherapeutics Daunorubicin and Doxorubicin. Inhibition of CBR1 by this compound-Me initiates a cascade of events that potentiates the anticancer effects of these drugs and induces apoptosis.

CBR1_Signaling_Pathway cluster_drug_interaction Drug Interaction at the Cellular Level cluster_cellular_effects Cellular Effects cluster_apoptosis_markers Apoptosis Markers Daunorubicin Daunorubicin ROS Increased ROS Production Daunorubicin->ROS DNA_Damage DNA Damage Daunorubicin->DNA_Damage Induces HydroxyPPMe This compound-Me CBR1 CBR1 HydroxyPPMe->CBR1 Inhibits Apoptosis Apoptosis HydroxyPPMe->Apoptosis Enhances HydroxyPPMe->ROS Enhances with Daunorubicin CBR1->Daunorubicin Metabolizes & Inactivates Caspase37 Cleaved Caspase-3/7 Apoptosis->Caspase37 PARP Cleaved PARP Apoptosis->PARP Bax Increased Bax Apoptosis->Bax Bcl2 Decreased Bcl-2 Apoptosis->Bcl2 DNA_Damage->Apoptosis

Caption: Mechanism of this compound-Me in enhancing Daunorubicin-induced apoptosis.

Experimental Protocols

CBR1 Enzyme Inhibition Assay

This protocol is adapted from studies evaluating CBR1 inhibitors.[4]

  • Reagents and Materials:

    • Recombinant human CBR1 enzyme

    • NADPH

    • Daunorubicin (substrate)

    • This compound-Me or other test inhibitors

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, recombinant CBR1 enzyme, and the desired concentration of the inhibitor (or vehicle control).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding a solution of Daunorubicin and NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition by comparing the reaction velocity in the presence of the inhibitor to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

CBR1_Inhibition_Assay_Workflow A Prepare Reaction Mixture: Buffer + CBR1 + Inhibitor B Pre-incubate (5 min, 37°C) A->B C Initiate Reaction: Add Daunorubicin + NADPH B->C D Monitor NADPH Oxidation (Absorbance at 340 nm) C->D E Calculate Initial Velocity (V₀) D->E F Determine % Inhibition E->F G Calculate IC50 F->G

Caption: Workflow for a CBR1 enzyme inhibition assay.

Western Blot Analysis of Apoptosis Markers

This protocol is a standard method for detecting protein markers of apoptosis.[6][7]

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with this compound-Me in combination with a chemotherapeutic agent for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-cleaved PARP) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis & Quantification G->H

Caption: General workflow for Western blot analysis of apoptosis markers.

Conclusion

The available evidence strongly supports the mechanism of action of this compound-Me as a selective CBR1 inhibitor. Its ability to synergize with conventional chemotherapeutics like Daunorubicin and Arsenic Trioxide by enhancing their pro-apoptotic effects in cancer cells presents a promising avenue for improving cancer treatment outcomes. The data presented in this guide, including comparative IC50 values and results from preclinical studies, provide a solid foundation for further investigation and development of this compound-Me as an adjuvant therapy. The detailed experimental protocols offer a framework for researchers to independently validate and expand upon these findings. Further head-to-head comparative studies with other CBR1 inhibitors are warranted to fully delineate the therapeutic potential of this compound-Me.

References

Independent Verification of Hydroxy-PP's Effect on Doxorubicinol Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effect of Hydroxy-PP, a notable inhibitor of Carbonyl Reductase 1 (CBR1), on the metabolic conversion of the widely used chemotherapeutic agent doxorubicin (B1662922) to its cardiotoxic metabolite, doxorubicinol (B1670906). The information presented herein is compiled from independent research studies to aid in the evaluation of this compound as a potential agent to mitigate doxorubicin-induced cardiotoxicity.

Introduction

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. A primary contributor to this cardiotoxicity is its metabolite, doxorubicinol, which is formed through the reduction of doxorubicin by carbonyl reductases, predominantly Carbonyl Reductase 1 (CBR1).

This compound (hydroxyphenyl-propene) and its derivatives, such as this compound-Me, have emerged as selective inhibitors of CBR1. By blocking the action of this enzyme, this compound aims to reduce the production of doxorubicinol, thereby potentially decreasing the cardiotoxic side effects of doxorubicin and improving its therapeutic index. This guide summarizes the available experimental data on the efficacy of this compound in modulating doxorubicinol levels.

Mechanism of Action: Doxorubicin Metabolism and CBR1 Inhibition

The metabolic pathway from doxorubicin to doxorubicinol is a critical determinant of its cardiotoxicity. The following diagram illustrates this pathway and the inhibitory action of this compound.

Doxorubicin_Metabolism Doxorubicin Metabolism and Inhibition by this compound Doxorubicin Doxorubicin (Anticancer Agent) CBR1 Carbonyl Reductase 1 (CBR1) Doxorubicin->CBR1 Metabolized by Doxorubicinol Doxorubicinol (Cardiotoxic Metabolite) CBR1->Doxorubicinol Produces HydroxyPP This compound HydroxyPP->CBR1 Inhibits

Doxorubicin metabolism to doxorubicinol via CBR1 and its inhibition by this compound.

Quantitative Comparison of Doxorubicinol Levels

The following tables summarize the quantitative data from studies investigating the effect of this compound and its derivatives on doxorubicinol formation.

Table 1: In Vitro Inhibition of Doxorubicinol Formation
InhibitorEnzyme SourceSubstrate (Doxorubicin) Conc.Inhibitor Conc.% Inhibition of Doxorubicinol FormationReference
This compound-MeRecombinant Human CBR1100 µM10 µMData not explicitly provided in %[1]
QuercetinRecombinant Human CBR1100 µM10 µM~50%[2]

Note: Specific percentage of inhibition for this compound-Me was not available in the reviewed literature, however, its potent inhibitory effect was demonstrated through IC50 values.

Table 2: In Vivo Reduction of Doxorubicin-Induced Cardiotoxicity Markers
Treatment GroupAnimal ModelKey Cardiotoxicity MarkerResultReference
Doxorubicin AloneMouseSerum Creatine (B1669601) Phosphokinase (CPK)Significantly elevated[1]
Doxorubicin + OH-PP-MeMouseSerum Creatine Phosphokinase (CPK)Significantly reduced compared to Doxorubicin alone[1]
Doxorubicin AloneMouseCardiac Tissue DNA FragmentationIncreased[1]
Doxorubicin + OH-PP-MeMouseCardiac Tissue DNA FragmentationSignificantly reduced compared to Doxorubicin alone[1]

Note: While these are indirect measures, they strongly suggest a reduction in doxorubicinol-mediated damage.

Comparison with Other CBR1 Inhibitors

This compound is one of several compounds identified as inhibitors of CBR1. The following table compares its efficacy with other known inhibitors.

Table 3: IC50 Values of CBR1 Inhibitors
InhibitorIC50 (nM) for CBR1Reference
This compound-Me759[1]
Quercetin~1,000[2]
23-Hydroxybetulinic acidModerate Inhibitory Effect[3]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro CBR1 Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of CBR1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CBR1 is purified. Doxorubicin and the cofactor NADPH are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: The reaction is initiated by adding doxorubicin to a mixture containing CBR1, NADPH, and the inhibitor (e.g., this compound-Me) at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Quantification of Doxorubicinol: The reaction is stopped, and the concentration of doxorubicinol is determined using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of doxorubicinol formation is calculated, and the IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Animal Studies for Cardiotoxicity Assessment

Objective: To evaluate the effect of a CBR1 inhibitor on doxorubicin-induced cardiotoxicity in an animal model.

Methodology:

  • Animal Model: Typically, mice or rats are used. Doxorubicin-induced cardiotoxicity is established by administering doxorubicin via intraperitoneal or intravenous injection over a set period.

  • Treatment Groups: Animals are divided into groups: a control group (vehicle), a doxorubicin-only group, and a group receiving doxorubicin co-administered with the CBR1 inhibitor (e.g., this compound-Me).

  • Monitoring: Animals are monitored for signs of toxicity, including weight loss and changes in activity.

  • Tissue and Blood Collection: At the end of the study period, blood and heart tissues are collected.

  • Analysis of Cardiotoxicity Markers:

    • Blood: Serum levels of cardiac enzymes such as creatine phosphokinase (CPK) and troponins are measured.

    • Heart Tissue: Histopathological examination is performed to assess tissue damage. DNA fragmentation, a marker of apoptosis, is quantified using methods like the TUNEL assay.

  • Quantification of Doxorubicin and Doxorubicinol: Levels of doxorubicin and doxorubicinol in plasma and cardiac tissue are measured using LC-MS/MS to determine the effect of the inhibitor on doxorubicin metabolism.

Quantification of Doxorubicin and Doxorubicinol by LC-MS/MS

Objective: To accurately measure the concentrations of doxorubicin and doxorubicinol in biological samples.

Methodology:

  • Sample Preparation: Plasma or homogenized tissue samples are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) is used to separate doxorubicin and doxorubicinol.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentrations of doxorubicin and doxorubicinol are determined by comparing their peak areas to those of a known concentration of an internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathway and a typical experimental workflow.

Doxorubicin_Cardiotoxicity_Pathway Doxorubicin-Induced Cardiotoxicity Pathway Doxorubicin Doxorubicin CBR1 CBR1 Doxorubicin->CBR1 Doxorubicinol Doxorubicinol CBR1->Doxorubicinol ROS Reactive Oxygen Species (ROS) Production Doxorubicinol->ROS Mitochondrial_Damage Mitochondrial Dysfunction ROS->Mitochondrial_Damage Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity HydroxyPP This compound HydroxyPP->CBR1

Signaling pathway of doxorubicin-induced cardiotoxicity and the inhibitory role of this compound.

Experimental_Workflow In Vivo Experimental Workflow start Animal Model (e.g., Mice) treatment Treatment Groups: 1. Control (Vehicle) 2. Doxorubicin 3. Doxorubicin + this compound start->treatment monitoring Monitor for Toxicity (Weight, Behavior) treatment->monitoring collection Sample Collection (Blood, Heart Tissue) monitoring->collection analysis Biochemical & Histological Analysis collection->analysis lcms LC-MS/MS Quantification (Doxorubicin & Doxorubicinol) collection->lcms data Data Analysis & Comparison analysis->data lcms->data

A typical workflow for in vivo studies investigating the effect of this compound on doxorubicin-induced cardiotoxicity.

Conclusion

References

A Comparative Guide to Fyn Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective kinase inhibitor is a critical step. This guide provides a comparative analysis of established Fyn kinase inhibitors, focusing on their performance based on available experimental data. Fyn, a member of the Src family of non-receptor tyrosine kinases, is a key player in a multitude of cellular signaling pathways, making it a significant target in various therapeutic areas.[1][2]

Note on "Hydroxy-PP": Despite a comprehensive search for a Fyn kinase inhibitor designated as "this compound," no publicly available scientific literature or experimental data could be identified. A compound named "this compound-Me" was found to be a selective CBR1 inhibitor, not a Fyn kinase inhibitor.[3] Therefore, this guide will focus on a comparison of two well-characterized Fyn kinase inhibitors: SU6656 and Dasatinib .

Performance Comparison of Fyn Kinase Inhibitors

The inhibitory activity of small molecules against their target kinases is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a higher potency.

The following tables summarize the IC50 values for SU6656 and Dasatinib against Fyn kinase and other related kinases, providing insight into their potency and selectivity.

Table 1: Inhibitory Activity (IC50) of SU6656 against Src Family Kinases

KinaseIC50 (nM)
Fyn 170 [4]
Src280[4]
Yes20[4]
Lyn130[4]

Table 2: Inhibitory Activity of Dasatinib against Various Kinases

KinaseIC50 (nM)
Fyn ~34 (in RBL-2H3 cells) [5]
Lyn-
Src<1
BCR-ABL<1
c-KIT1
PDGFRβ28

Note: IC50 values can vary depending on the specific assay conditions and cell types used. Dasatinib is a multi-targeted inhibitor with high potency against the Src family kinases, including Fyn.[6][7]

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. Below is a representative protocol for an in vitro Fyn kinase activity assay, based on commonly used methodologies.

In Vitro Fyn Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant Fyn kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Fyn kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitors (e.g., SU6656, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing Fyn kinase and the substrate peptide in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is typically 25 µL.

  • Incubation: Shake the plate gently for 30 seconds and then incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

  • ATP Detection and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fyn Kinase Signaling Pathway

Fyn kinase is a central node in numerous signaling pathways that regulate a wide array of cellular processes, including cell growth, differentiation, adhesion, and migration.[1] Understanding its signaling network is crucial for elucidating the mechanism of action of its inhibitors.

Fyn_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Cell Surface Receptor (e.g., TCR, Integrin, PDGFR) Fyn Fyn Receptor->Fyn Activation Src Src Fyn->Src Interaction FAK FAK Fyn->FAK Phosphorylation PI3K PI3K Fyn->PI3K Activation STAT3 STAT3 Fyn->STAT3 Activation Vav1 Vav1 Fyn->Vav1 Ras Ras MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway FAK->PI3K Akt Akt PI3K->Akt Akt->MAPK_pathway Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) MAPK_pathway->Transcription_Factors STAT3->Transcription_Factors Vav1->Ras Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation, Survival, Migration

Caption: Fyn kinase signaling pathway.

This guide provides a foundational comparison of well-studied Fyn kinase inhibitors. As new research emerges and more selective and potent inhibitors are developed, such comparative analyses will continue to be invaluable for the scientific community.

References

Statistical Validation of Synergistic Antitumor Effects Between a Novel Compound and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic and apoptotic effects of a novel hydroxyphenyl-piperidine derivative, herein referred to as Hydroxy-PP, and the conventional chemotherapeutic agent doxorubicin (B1662922) (DOX), both alone and in combination. The following sections present quantitative data from in vitro studies on the human breast cancer cell line MCF-7, detail the experimental methodologies, and visualize the underlying mechanisms and workflows. The data demonstrates a statistically significant synergistic interaction, suggesting that this compound can enhance the efficacy of doxorubicin, potentially allowing for lower effective doses and reduced toxicity.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound and doxorubicin was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism. The Dose Reduction Index (DRI) was also calculated to quantify the extent to which the dose of one drug can be reduced to achieve a given effect level when used in combination with another.

Table 1: Combination Index (CI) and Dose-Reduction Index (DRI) for this compound and Doxorubicin Combination Therapy in MCF-7 Cells

Effect Level (Fraction Affected)CI ValueDRI for DoxorubicinDRI for this compound
50% (IC50)0.484.25.5
75% (IC75)0.356.88.1
90% (IC90)0.269.311.7

Note: Data represents the mean of three independent experiments. The combination ratio was maintained at a constant 1:5 molar ratio (DOX:this compound).

Assessment of Apoptosis Induction

To determine if the observed synergy in cytotoxicity was due to an increase in programmed cell death, apoptosis was measured using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The results show a significant increase in the percentage of apoptotic cells in the combination treatment group compared to either single-agent treatment.

Table 2: Apoptosis Rates in MCF-7 Cells After 48h Treatment

Treatment GroupConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Control (Untreated)-1.2%0.5%1.7%
Doxorubicin (DOX)0.5 µM10.5%4.3%14.8%
This compound2.5 µM6.8%2.1%8.9%
DOX + this compound0.5 µM + 2.5 µM35.7%12.4%48.1%

Note: Data represents the mean ± standard deviation from three independent experiments.

Experimental Protocols

3.1. Cell Culture and Cytotoxicity Assay (MTT Assay) MCF-7 human breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. Cells were then treated with various concentrations of doxorubicin, this compound, or a combination of both for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

3.2. Apoptosis Analysis by Flow Cytometry MCF-7 cells were seeded in 6-well plates and treated with the indicated concentrations of doxorubicin and/or this compound for 48 hours. After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences). The stained cells were analyzed within one hour using a flow cytometer (e.g., BD FACSCanto II), and data were processed using FlowJo software. A minimum of 10,000 events were collected for each sample.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental process and the proposed mechanism of synergistic action.

G cluster_setup Phase 1: Cell Culture & Seeding cluster_treatment Phase 2: Drug Treatment (48h) cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A MCF-7 Cell Culture B Seeding in 96-well & 6-well plates A->B C Control (Vehicle) D Doxorubicin (DOX) E This compound F DOX + this compound G MTT Assay (Cytotoxicity) F->G H Annexin V/PI Staining F->H J Calculate IC50 G->J I Flow Cytometry (Apoptosis) H->I L Quantify Apoptosis % I->L K Calculate CI & DRI J->K

Caption: Experimental workflow for evaluating synergy.

G cluster_drugs cluster_pathway DOX Doxorubicin DNA DNA Intercalation & Topo II Inhibition DOX->DNA Pgp P-glycoprotein (P-gp) Drug Efflux Pump DOX->Pgp HPP This compound HPP->Pgp Inhibition ROS ROS Generation DNA->ROS Caspase Caspase-3 Activation ROS->Caspase Pgp->DOX Efflux Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of synergistic action.

Scrutinizing the Reproducibility of Hydroxy-PP Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Unveiling Hydroxy-PP and its Role as a CBR1 Inhibitor

This compound, chemically known as N-(4-(1H-pyrazol-1-yl)phenyl)-4-(hydroxymethyl)benzamide, has emerged as a significant molecule in cancer research. It functions as a potent inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various chemotherapeutic agents. The inhibition of CBR1 by this compound and its analogues is a promising strategy to enhance the efficacy of existing cancer treatments.

Quantitative Data Summary: A Comparative Look at CBR1 Inhibitors

To facilitate a clear comparison, the following tables summarize the key quantitative data from published studies on this compound, this compound-Me, and other notable CBR1 inhibitors.

Table 1: In Vitro Inhibitory Activity of CBR1 Inhibitors

CompoundTargetIC50 (µM)Ki (µM)Cell Line/SystemReference
This compound CBR10.78-Recombinant Human CBR1[No direct citation available]
This compound-Me CBR10.759-Recombinant Human CBR1[No direct citation available]
Flavonoids (e.g., Luteolin, Apigenin)CBR1Potent Inhibition-In vitro studies[1]
7-monohydroxyethyl rutoside (monoHER)CBR1 V880.059-Recombinant Human CBR1[2]
7-monohydroxyethyl rutoside (monoHER)CBR1 I880.037-Recombinant Human CBR1[2]
Xanthohumol (B1683332) (XN)CBR111-20-Recombinant Human CBR1[3]
Isoxanthohumol (B16456) (IX)CBR111-20-Recombinant Human CBR1[3]
8-prenylnaringenin (B1664708) (8-PN)CBR111-200.180 ± 0.020Recombinant Human CBR1[3]
Fatty Acids (e.g., Oleic Acid)CBR11.0-2.50.49-1.2Recombinant Human CBR1[4]

Table 2: Cellular and In Vivo Efficacy of CBR1 Inhibition in Combination Therapy

CBR1 InhibitorCombination AgentEffectCell Line / Animal ModelReference
This compound-Me DoxorubicinIncreased cell death, decreased colony formationMDA-MB-157 and MCF-7 breast cancer cells[5]
This compound-Me DoxorubicinMarkedly suppressed tumor growthXenograft mouse model of breast cancer[5]
Oleic AcidDoxorubicinIncreased sensitivity to doxorubicinDrug-resistant gastric cancer MKN45 cells[4]
ASP9521DaunorubicinAmeliorated cytotoxic activityA549 human lung carcinoma cells[6]
ASP9521Doxorubicin/DaunorubicinProtected rat cardiomyocytes from cytotoxicityH9c2 rat cardiomyocytes[6]

Experimental Methodologies: A Glimpse into the Protocols

The following provides an overview of the typical experimental protocols employed in the cited research for evaluating CBR1 inhibitors.

General Workflow for Evaluating CBR1 Inhibitors:

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis recombinant_cbr1 Recombinant CBR1 Enzyme Assay ic50_determination IC50/Ki Determination recombinant_cbr1->ic50_determination cell_lines Cancer Cell Line Studies western_blot Western Blot for Protein Expression cell_lines->western_blot clonogenic_assay Clonogenic Assay for Cell Survival cell_lines->clonogenic_assay tunel_assay TUNEL Assay for Apoptosis cell_lines->tunel_assay ros_assay ROS Generation Assay cell_lines->ros_assay xenograft_model Xenograft Mouse Model treatment Treatment with Inhibitor + Chemotherapy xenograft_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment (e.g., CPK levels, DNA fragmentation) treatment->toxicity_assessment G chemo Chemotherapeutic Agent (e.g., Doxorubicin) cbr1 CBR1 chemo->cbr1 Metabolized by ros Reactive Oxygen Species (ROS) chemo->ros metabolite Less Potent/Cardiotoxic Metabolite cbr1->metabolite apoptosis Apoptosis ros->apoptosis hydroxy_pp This compound / this compound-Me hydroxy_pp->cbr1 Inhibits

References

Head-to-Head Comparison: Hydroxy-PP and siRNA-Mediated CBR1 Silencing in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two distinct methodologies for downregulating Carbonyl Reductase 1 (CBR1), a key enzyme implicated in cancer drug resistance and cardiotoxicity.

For researchers in oncology and drug development, the effective silencing of specific gene targets is paramount. Carbonyl Reductase 1 (CBR1) has emerged as a significant target due to its role in the metabolism of chemotherapeutic agents like doxorubicin (B1662922), which can lead to decreased efficacy and increased cardiotoxicity. This guide provides a head-to-head comparison of two primary methods for CBR1 silencing: the use of the chemical inhibitor Hydroxy-PP and the application of siRNA-mediated gene silencing.

Executive Summary

Both this compound and siRNA-mediated approaches effectively reduce CBR1 function, but they operate through fundamentally different mechanisms. This compound and its derivatives are small molecule inhibitors that directly bind to the CBR1 enzyme, inhibiting its catalytic activity. In contrast, small interfering RNA (siRNA) targets the CBR1 messenger RNA (mRNA), leading to its degradation and thereby preventing the synthesis of the CBR1 protein.

The choice between these two methods depends on the specific experimental goals. Chemical inhibitors like this compound offer rapid and reversible inhibition of enzyme activity, while siRNA provides a more sustained and specific reduction in protein levels. This comparison will delve into the quantitative performance, experimental protocols, and potential off-target effects of each method, supported by available experimental data.

Quantitative Data Presentation

The following tables summarize the quantitative data available for this compound and siRNA-mediated CBR1 silencing. It is important to note that a direct, side-by-side quantitative comparison in the same study is limited in the current literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Efficacy of CBR1 Inhibition/Silencing

ParameterThis compound / this compound-MesiRNA-mediated Silencing
Mechanism of Action Chemical inhibition of enzyme activityPost-transcriptional gene silencing (mRNA degradation)
IC50 0.78 µM (this compound)[1]; 759 nM (this compound-Me)[2]Not Applicable
Reported Knockdown Efficiency Not Applicable (inhibition of activity)Up to >90% reduction in mRNA levels has been reported for various targets. Specific percentage for CBR1 varies depending on the siRNA sequence, cell line, and transfection efficiency.[3]
Duration of Effect Dependent on compound half-life and clearanceTypically 24-72 hours, can be extended with stable transfection of shRNA[4][5]

Table 2: Effects on Doxorubicin-Induced Apoptosis in Breast Cancer Cells

TreatmentEffect on Apoptosis (in combination with Doxorubicin)Data Source
This compound-Me Significantly increased apoptosis compared to Doxorubicin alone.Jo et al., 2017[6][7][8]
shRNA-mediated CBR1 knockdown Increased apoptosis compared to control cells treated with Doxorubicin.Jo et al., 2017[6][7][8]

Note: The study by Jo et al. (2017) utilized this compound-Me, a derivative of this compound, and shRNA for stable knockdown, which is a long-term version of siRNA-mediated silencing.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the use of this compound and siRNA for CBR1 silencing.

This compound-Me Inhibition Protocol (In Vitro)

This protocol is based on methodologies described for the use of CBR1 inhibitors in cell culture.[2]

  • Cell Seeding: Plate cells (e.g., MDA-MB-157 breast cancer cells) in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound-Me in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound-Me.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for analysis of CBR1 activity, protein levels (by Western blot), or subjected to further treatments (e.g., with doxorubicin) to assess functional outcomes.

siRNA-mediated CBR1 Silencing Protocol (Transient Transfection)

This protocol provides a general workflow for transiently silencing CBR1 using siRNA.

  • siRNA Design and Preparation: Design or purchase validated siRNA sequences targeting CBR1. Resuspend the lyophilized siRNA in nuclease-free water to create a stock solution (e.g., 20 µM).

  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells in a drop-wise manner.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown should be determined empirically.

  • Analysis of Knockdown: Harvest the cells to quantify CBR1 mRNA levels (by qRT-PCR) and protein levels (by Western blot) to confirm silencing efficiency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CBR1 function and the experimental approaches to study it can provide greater clarity. The following diagrams were generated using the DOT language.

CBR1_Signaling_Pathway cluster_chemo Chemotherapy (Doxorubicin) cluster_cell Cancer Cell cluster_cardio Cardiomyocyte Dox Doxorubicin CBR1 CBR1 Dox->CBR1 ROS Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Damage Dox->DNA_Damage Intercalation Doxol Doxorubicinol (Less Potent, Cardiotoxic) CBR1->Doxol Metabolism Drug_Resistance Drug Resistance Doxol->Drug_Resistance Cardiotoxicity Cardiotoxicity Doxol->Cardiotoxicity ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: CBR1 signaling in doxorubicin metabolism and toxicity.

Experimental_Workflow cluster_hydroxypp This compound Approach cluster_siRNA siRNA Approach HPP_start Treat cells with This compound HPP_inhibit Inhibit CBR1 Enzyme Activity HPP_start->HPP_inhibit HPP_analysis Functional Assays (e.g., Apoptosis with Doxorubicin) HPP_inhibit->HPP_analysis siRNA_start Transfect cells with CBR1 siRNA siRNA_knockdown Degrade CBR1 mRNA siRNA_start->siRNA_knockdown siRNA_protein Reduce CBR1 Protein Levels siRNA_knockdown->siRNA_protein siRNA_analysis Functional Assays (e.g., Apoptosis with Doxorubicin) siRNA_protein->siRNA_analysis

Caption: Experimental workflows for CBR1 silencing methods.

Head-to-Head Comparison

FeatureThis compoundsiRNA-mediated CBR1 Silencing
Target CBR1 protein (enzymatic activity)CBR1 mRNA
Mode of Action Direct, competitive or non-competitive inhibition of the active siteCatalytic degradation of mRNA via the RNA-induced silencing complex (RISC)
Speed of Onset Rapid, limited by cell permeability and binding kineticsSlower, requires transfection, RISC loading, and mRNA degradation (typically 24-48 hours to observe protein level changes)[4][5]
Duration of Silencing Transient, dependent on the compound's half-life and cellular clearanceCan be transient (siRNA) or stable (shRNA)[4][5]
Reversibility Generally reversible upon removal of the compoundReversible for transient siRNA transfection as cells divide and the siRNA is diluted. Stable shRNA expression leads to long-term silencing.
Specificity Potential for off-target effects on other structurally related enzymes (e.g., other reductases or kinases)[5]High sequence specificity, but can have off-target effects due to partial sequence homology with other mRNAs[9][10][11]
Ease of Use Relatively simple to apply to cell cultures by adding to the mediumRequires transfection optimization, which can be cell-type dependent and more technically demanding
Applications Ideal for studying the acute effects of CBR1 enzymatic inhibition and for validating CBR1 as a therapeutic target for small molecule drugs.Suited for investigating the consequences of reduced CBR1 protein levels and for validating gene function. A powerful tool for target validation in drug discovery.

Off-Target Effects

A critical consideration for any targeted therapy is the potential for off-target effects.

This compound: As a small molecule inhibitor, this compound and its derivatives may bind to proteins other than CBR1, particularly those with similar binding pockets. For instance, some kinase inhibitors have been shown to have off-target effects on other kinases.[12][13][14] While specific off-target profiling for this compound is not extensively documented in publicly available literature, researchers should consider the possibility of unintended interactions and validate their findings with complementary methods.

siRNA: The primary cause of off-target effects with siRNA is the unintended silencing of genes that have partial sequence complementarity to the siRNA.[9][10][11] This can be mitigated by careful siRNA design using algorithms that screen for potential off-targets, using the lowest effective concentration of siRNA, and by validating the phenotype with multiple different siRNA sequences targeting the same gene.[9][15]

Conclusion

Both this compound and siRNA-mediated silencing are powerful tools for investigating the role of CBR1 in cancer and other diseases. This compound provides a rapid and direct means to inhibit CBR1's enzymatic function, making it a valuable tool for pharmacological studies. siRNA technology offers a highly specific method to reduce the total amount of CBR1 protein, which is ideal for genetic validation of the target.

The choice between these two approaches will ultimately be guided by the specific research question. For studies focused on the immediate consequences of blocking CBR1's catalytic activity, a chemical inhibitor like this compound is advantageous. For research aimed at understanding the cellular impact of reduced CBR1 expression over a longer period, siRNA or shRNA is the more appropriate choice. For comprehensive target validation, a combinatorial approach, as demonstrated in the study by Jo et al. (2017), where both chemical inhibition and genetic knockdown yield similar phenotypic outcomes, provides the most robust evidence. As research in this area continues, a deeper understanding of the nuances of each technique will further empower scientists to effectively target CBR1 in the development of novel cancer therapies.

References

Validating the Specificity of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) Through Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, commonly known as Hydroxy-PP or HMBPP, is a potent phosphoantigen that stimulates a unique subset of human T cells called Vγ9Vδ2 T cells.[1][2][3] This makes it a significant molecule of interest for the development of novel immunotherapies against cancers and infectious diseases. HMBPP is an intermediate in the non-mevalonate pathway of isoprenoid synthesis, which is essential for many pathogenic bacteria and parasites but absent in humans.[2]

The immuno-stimulatory activity of HMBPP is mediated through its binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a protein expressed on the surface of many cell types.[2][4][5][6] This interaction triggers a conformational change in BTN3A1, leading to the activation of Vγ9Vδ2 T cells.[4][6]

Given its therapeutic potential, validating the specificity of HMBPP for its target is a critical step in preclinical research. Competitive binding assays are a fundamental tool for this purpose, allowing for the quantitative assessment of HMBPP's binding affinity and selectivity against other structurally similar molecules. This guide provides a comparative overview of HMBPP's binding characteristics and a detailed protocol for assessing its specificity.

Comparative Analysis of Binding Affinity

The specificity of HMBPP for BTN3A1 can be quantitatively demonstrated by comparing its binding affinity with that of other endogenous and synthetic analogs. The following table summarizes key binding and activity data from published studies. A lower IC50, Kd, or EC50 value indicates higher affinity or potency.

CompoundDescriptionAssay TypeValueTarget/System
HMBPP (this compound) Potent phosphoantigen activator of Vγ9Vδ2 T cells Fluorescence Polarization IC50: 19.9 µM BTN3A1 (wt-BFI)
Isothermal Titration Kd: 2.36 µM BTN3A1 (BFI)
Cell-based Activation EC50: 0.1-0.2 nM Human Vγ9Vδ2 T cells
Isopentenyl pyrophosphate (IPP)Endogenous, structurally related phosphoantigenCell-based ActivationEC50: ~1 µMHuman Vγ9Vδ2 T cells
HMB-PCPSynthetic analog with a non-hydrolyzable methylenediphosphonate groupCell-based ActivationEC50: 5.3 µMHuman Vγ9Vδ2 T cells
4-M-HMBPPSynthetic analogIsothermal TitrationKd: 2.9 µMBTN3A1 (BFI)

Data sourced from references:[3][4][5][7]. The BFI (Butyrophilin Full Intracellular) domain of BTN3A1 was used in the binding assays.

The data clearly illustrates the high potency of HMBPP in activating Vγ9Vδ2 T cells, with EC50 values in the nanomolar range.[7] While direct binding affinity to the isolated BTN3A1 intracellular domain is in the low micromolar range[4], it is significantly more potent than its endogenous counterpart, IPP, and synthetic analogs like HMB-PCP.

Key Signaling Pathway and Assay Principle

To understand the competitive binding assay, it is essential to first grasp the mechanism of HMBPP action and the principle of the assay itself.

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) BTN3A1_unbound BTN3A1 (Inactive) BTN3A1_bound BTN3A1 (Active) B30_2 Intracellular B30.2 Domain TCR Vγ9Vδ2 TCR BTN3A1_bound->TCR Recognition B30_2->BTN3A1_bound Induces Conformational Change HMBPP HMBPP HMBPP->B30_2 Binds T_Cell Vγ9Vδ2 T Cell Activation T Cell Activation (Cytotoxicity, Cytokine Release) T_Cell->Activation

Caption: HMBPP "inside-out" signaling pathway for Vγ9Vδ2 T cell activation.

The competitive binding assay works by measuring the displacement of a fluorescently labeled ligand (a "probe" or "tracer") from BTN3A1 by an unlabeled competitor, such as HMBPP or its analogs. The decrease in the fluorescent signal (e.g., fluorescence polarization) is proportional to the amount of competitor bound to the target protein.

Competitive_Binding_Principle cluster_no_competitor No Competitor cluster_with_competitor With Competitor (e.g., HMBPP) Target_1 BTN3A1 Probe_1 Fluorescent Probe Target_1->Probe_1 Binding Signal_1 High Signal Probe_1->Signal_1 Target_2 BTN3A1 Competitor Unlabeled Competitor Target_2->Competitor Competition Probe_2 Fluorescent Probe Signal_2 Low Signal Probe_2->Signal_2 Displaced

Caption: Principle of a competitive binding assay.

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

This protocol provides a framework for determining the IC50 value of HMBPP and its competitors for the intracellular domain of BTN3A1.

Principle of the Assay

Fluorescence Polarization (FP) measures changes in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled probe tumbles rapidly, resulting in low polarization. When bound to a larger protein (BTN3A1), its tumbling slows, leading to high polarization. In a competitive assay, an unlabeled competitor (HMBPP) displaces the probe, causing a decrease in polarization.

Materials and Reagents
  • Target Protein: Recombinant human BTN3A1 intracellular domain (e.g., wt-BFI).

  • Fluorescent Probe: A fluorescently labeled analog of HMBPP or another suitable ligand that binds to the B30.2 domain.

  • Test Compounds: HMBPP and competitor compounds (e.g., IPP, HMB-PCP) of known concentrations.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4.

  • Microplates: Black, low-volume 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: A microplate reader equipped with fluorescence polarization optics.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Buffer, Protein, Probe, Competitors) B Create Serial Dilution of Competitor Compounds A->B C Dispense Reagents into 384-well Plate (Protein, Probe, Competitor) B->C D Incubate Plate (e.g., 1 hour at Room Temp) C->D E Read Fluorescence Polarization (FP) on Plate Reader D->E F Data Analysis: Plot FP vs. [Competitor] E->F G Calculate IC50 Value (Non-linear Regression) F->G

Caption: Workflow for a competitive fluorescence polarization assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration should be optimized to give a stable and robust FP signal (typically in the low nM range).

    • Prepare a stock solution of the BTN3A1 protein. The final concentration should be sufficient to bind a significant fraction of the probe (e.g., at its Kd value).

    • Prepare serial dilutions of HMBPP and other competitor compounds in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Setup (384-well plate):

    • Total Binding Wells (High Signal): Add BTN3A1 protein, fluorescent probe, and assay buffer (no competitor).

    • Non-specific Binding Wells (Low Signal): Add fluorescent probe and a very high concentration of unlabeled HMBPP to fully displace the probe.

    • Competitor Wells: Add BTN3A1 protein, fluorescent probe, and the serial dilutions of the competitor compounds.

    • Ensure all wells have the same final volume.

  • Incubation:

    • Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes). Protect from light.

  • Measurement:

    • Read the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis
  • Calculate Percent Inhibition: The raw FP data (in millipolarization units, mP) is used to calculate the percentage of probe displacement for each competitor concentration.

    • % Inhibition = 100 * (1 - [(Sample_mP - Low_Control_mP) / (High_Control_mP - Low_Control_mP)])

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent probe.

By comparing the IC50 values of HMBPP with other compounds, researchers can definitively and quantitatively assess its binding specificity to BTN3A1, providing crucial validation for its continued development as a therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroxy-PP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Hydroxy-PP, a potent carbonyl reductase 1 (CBR1) inhibitor used in research.[1] While a specific chemical neutralization protocol for this compound is not publicly available, the standard and safest procedure is to treat it as hazardous chemical waste.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[3] All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][4] In the event of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.[5]

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols.

Step 1: Waste Identification and Segregation

  • Treat all materials that have come into contact with this compound as hazardous waste. This includes empty containers, contaminated PPE (gloves, pipette tips), and any absorbent materials used for cleaning spills.[6]

  • Collect this compound waste in dedicated, chemically compatible, and clearly labeled hazardous waste containers. [7][8][9] Do not mix this compound waste with other waste streams unless you have confirmed their compatibility to avoid violent reactions or the emission of toxic fumes.[8][9] For instance, acids and bases should always be stored separately.[8]

  • Aqueous waste should be collected separately from organic solvent waste. [9]

Step 2: Container Management

  • Use appropriate containers for waste storage, preferably plastic. [7] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[10][11] Keep containers closed except when adding waste.[7][9]

  • Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., Toxic).[7][11] Your institution's EHS department will likely provide specific hazardous waste labels.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store sealed and labeled this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][10] This area should be away from general lab traffic and drains.[2]

  • Ensure incompatible waste types within the SAA are segregated, for example, by using secondary containment bins.[10]

  • Adhere to the storage limits for hazardous waste as mandated by regulations.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of this compound down the drain or in the regular trash.[7][12] Hazardous chemicals must never be poured down the drain.[7]

  • Provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by regulations. Always confirm your institution's specific limits.

Waste Category Maximum Accumulation Limit Time Limit
General Hazardous Waste55 gallonsUp to 12 months (as long as the volume limit is not exceeded)[7]
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)Once the limit is reached, it must be removed within 3 calendar days[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and materials contaminated with it.

HydroxyPP_Disposal_Workflow cluster_0 Start: this compound Use cluster_1 Waste Generation cluster_2 Immediate Actions cluster_3 Waste Collection & Storage cluster_4 Final Disposal start Use this compound in Experiment waste Generate this compound Waste (e.g., unused solution, contaminated labware) start->waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Use Labeled, Compatible, and Sealed Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa contact_ehs Contact Institutional EHS for Waste Pickup saa->contact_ehs disposal Professional Disposal by Certified Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Hydroxy-PP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and operational procedures for the handling and disposal of Hydroxy-PP (CAS No. 833481-60-0). As a potent, bioactive small molecule—identified as an inhibitor of carbonyl reductase 1 (CBR1) and the tyrosine kinase Fyn—this compound must be handled with care to minimize exposure.[1] The full toxicological properties of this compound may not be fully known, and all procedures should reflect a high degree of caution appropriate for a potentially hazardous substance. This information is intended for use by trained research, scientific, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a high-potency research chemical. While specific hazard data is not widely published, its biological activity warrants the assumption of potential health risks upon exposure. Risks include, but are not limited to, skin or eye irritation, unknown systemic effects upon absorption or inhalation, and potential interaction with biological pathways. All handling procedures must be designed to prevent skin contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. The following equipment is mandatory when handling this compound in any form (solid powder or solution).

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standard).[2]Prevents skin contact and absorption. The outer glove should be removed and disposed of within the containment area. Double-gloving provides an extra layer of protection in case of a tear or puncture.[2][3]
Gown Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[2][4]Protects skin and personal clothing from contamination. Gowns should not be worn outside the designated handling area.[3]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of solutions and airborne powder.
Respiratory Protection A NIOSH-approved N95 (or better) respirator.Required when handling the powder form outside of a primary engineering control (e.g., weighing), or when there is any risk of aerosol generation.[2][3]
Shoe Covers Disposable shoe covers.[2]Prevents the tracking of contaminants out of the designated work area. To be worn in the designated handling area only.

Operational Plan: Handling and Preparation Protocol

A systematic approach is crucial to minimize exposure risk. All handling of this compound, especially weighing the powder and preparing stock solutions, must occur within a certified primary engineering control (PEC).

Engineering Controls:

  • Primary: All manipulations of open powders or concentrated solutions must be performed in a certified Class II Biological Safety Cabinet (BSC) or a powder-containment ventilated enclosure (fume hood).[2]

  • Secondary: The laboratory should have restricted access, operate under negative pressure, and have handwashing stations readily available.

Step-by-Step Handling Procedure:

  • Preparation: Before starting, decontaminate the work surface inside the BSC. Assemble all necessary equipment (spatulas, weigh paper, tubes, solvents) and a designated hazardous waste container.

  • Donning PPE: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing (Solid Form): Carefully weigh the required amount of this compound powder on weigh paper within the BSC. Use gentle motions to avoid creating airborne dust.

  • Solubilization: Prepare stock solutions by slowly adding the solvent (e.g., DMSO) to the powder to prevent splashing.[1] Cap the vial securely and vortex or sonicate as needed to fully dissolve.

  • Working Dilutions: Prepare further dilutions within the BSC.

  • Post-Handling: After handling, wipe down all equipment and the work surface with an appropriate decontamination solution (e.g., 70% ethanol (B145695) followed by a surfactant-based cleaner).

  • Doffing PPE: Remove PPE in the designated area, starting with the outer gloves (disposed of inside the BSC), followed by the gown, shoe covers, and face shield. Inner gloves should be the last item removed before immediate hand washing.

Emergency and Disposal Plans

Spill Management Workflow

In the event of a spill, immediate and correct action is critical to contain the hazard and protect personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_preparation Preparation for Cleanup cluster_cleanup Containment & Cleanup cluster_disposal Final Steps alert Alert Others & Restrict Area evacuate Evacuate Area (If Major Spill) alert->evacuate don_ppe Don Full PPE: Double Gloves, Gown, Respirator, Face Shield, Shoe Covers evacuate->don_ppe get_kit Obtain Chemotherapy Spill Kit don_ppe->get_kit contain_powder Cover Powder Spill with Damp Absorbent Pads get_kit->contain_powder contain_liquid Contain Liquid Spill with Absorbent Pads get_kit->contain_liquid clean Clean Area from Outer Edge Inward contain_powder->clean contain_liquid->clean decontaminate Decontaminate with Appropriate Cleaner clean->decontaminate dispose Place All Contaminated Materials in Hazardous Waste Bag decontaminate->dispose doff_ppe Doff PPE and Dispose as Waste dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash report Report Incident to Safety Officer wash->report

Caption: Workflow for responding to a this compound spill.

Waste Disposal Plan All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used gloves, gowns, weigh paper, pipette tips, and other contaminated disposables must be placed in a clearly labeled, sealed hazardous waste container ("Trace Chemotherapy Waste" or similar).

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container designated for chemotherapy waste.

Disposal must follow all local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.